molecular formula C20H29NO4S2 B12429215 (R)-SCH 42495

(R)-SCH 42495

Cat. No.: B12429215
M. Wt: 411.6 g/mol
InChI Key: ZVQXPUMRSJGLSF-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((R)-3-(acetylthio)-2-(2-methylbenzyl)propanoyl)-L-methioninate is a chiral, sulfur-containing compound with the CAS Number 156792-25-5 and a molecular weight of 411.58 g/mol. Its molecular formula is C 20 H 29 NO 4 S 2 . This compound is a single enantiomer, specifically the (R)-configured isomer at the 3-(acetylthio)propanoyl chain, and is related to the racemate known as SCH 42495 (CAS 145841-10-7) . In pharmaceutical research, this specific stereochemistry is critical for studying structure-activity relationships. The compound serves as a key synthetic intermediate and building block in medicinal chemistry. Its structure, featuring an acetyl-protected thiol and an L-methioninate moiety, makes it a valuable precursor for the development of potent active compounds. Related acetylthio-containing structures have been extensively investigated as precursors to vasopeptidase inhibitors and other therapeutically relevant molecules . The presence of the thioester also aligns with its potential use in advanced synthetic methodologies, similar to those used in native chemical ligation for peptide and protein synthesis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

Molecular Formula

C20H29NO4S2

Molecular Weight

411.6 g/mol

IUPAC Name

ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18-/m0/s1

InChI Key

ZVQXPUMRSJGLSF-ROUUACIJSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@@H](CC1=CC=CC=C1C)CSC(=O)C

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-SCH 42495 (Preladenant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (R)-SCH 42495 is more commonly and accurately known in scientific literature as Preladenant (SCH 420814). This guide will henceforth refer to the compound as Preladenant. Initial searches indicated a separate compound, SCH 42495, which is a neutral endopeptidase inhibitor. This document focuses exclusively on Preladenant (SCH 420814), a selective adenosine A₂A receptor antagonist.

Executive Summary

Preladenant (SCH 420814) is a potent and highly selective antagonist of the adenosine A₂A receptor. Its mechanism of action is centered on the modulation of neurotransmission within the basal ganglia, a critical brain region for motor control. In pathologies such as Parkinson's disease, where dopaminergic signaling is compromised, adenosine A₂A receptors become overactive, contributing to the motor deficits. Preladenant acts by blocking these receptors, thereby restoring a more balanced signaling cascade and alleviating motor symptoms. This document provides a comprehensive overview of the pharmacological profile of Preladenant, including its binding affinity, selectivity, and functional activity, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism

Preladenant is a non-dopaminergic agent that exerts its therapeutic effects through competitive antagonism of the adenosine A₂A receptor.[1] These receptors are densely expressed in the striatum, a key component of the basal ganglia, particularly on the terminals of GABAergic medium spiny neurons of the "indirect" pathway.

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine D₂ receptor stimulation and a subsequent overactivity of the indirect pathway. This is exacerbated by the overstimulation of adenosine A₂A receptors, which have an opposing effect to D₂ receptors. Preladenant blocks the binding of endogenous adenosine to the A₂A receptors, thereby reducing the inhibitory output from the striatum and helping to normalize motor function.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of Preladenant.

Table 1: Receptor Binding Affinity of Preladenant

Receptor SubtypeRadioligandKᵢ (nM)Source Organism
Human Adenosine A₂A[³H]ZM2413851.1Human
Rat Adenosine A₂A[³H]CGS 216802.5Rat

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Receptor Selectivity Profile of Preladenant

Receptor SubtypeKᵢ (nM)Selectivity vs. A₂A (> fold)
Human Adenosine A₁>1000>909
Human Adenosine A₂B>1000>909
Human Adenosine A₃>1000>909

Selectivity is calculated as the ratio of the Kᵢ value for the off-target receptor to the Kᵢ value for the target receptor (A₂A).

Table 3: In Vitro Functional Activity of Preladenant

AssayCell LineAgonistKₑ (nM)
cAMP AccumulationHEK293 expressing human A₂A receptorCGS 216801.3

Kₑ (Equilibrium Dissociation Constant) for an antagonist is a measure of its potency in inhibiting the functional response to an agonist.

Signaling Pathways and Experimental Workflows

Adenosine A₂A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A₂A receptor and the point of intervention by Preladenant.

G Adenosine A2A Receptor Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates Preladenant Preladenant (SCH 420814) Preladenant->A2AR Binds and Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Mechanism of Preladenant at the Adenosine A₂A Receptor.
Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of Preladenant for the A₂A receptor.

G Radioligand Binding Assay Workflow prep Membrane Preparation (HEK293 cells with hA2A-R) incubation Incubation (Membranes + [3H]Radioligand + Preladenant) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Workflow for determining Preladenant's binding affinity.

Detailed Experimental Protocols

Radioligand Binding Assay for Human Adenosine A₂A Receptor

This protocol is adapted from the methods used in the characterization of Preladenant.

Objective: To determine the binding affinity (Kᵢ) of Preladenant for the human adenosine A₂A receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

  • Test Compound: Preladenant (SCH 420814).

  • Non-specific Binding Control: CGS 21680 (an A₂A agonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of Preladenant (or vehicle for total binding, or 10 µM CGS 21680 for non-specific binding).

    • 50 µL of [³H]ZM241385 (final concentration of ~1 nM).

    • 100 µL of the membrane preparation (containing ~20 µg of protein).

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. The filters are pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Preladenant concentration.

    • Determine the IC₅₀ value (the concentration of Preladenant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

cAMP Functional Assay

Objective: To determine the functional antagonist potency (Kₑ) of Preladenant at the human adenosine A₂A receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Agonist: CGS 21680.

  • Antagonist: Preladenant (SCH 420814).

  • cAMP Assay Kit: (e.g., HTRF-based or ELISA-based).

  • Cell Culture Medium.

  • Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the HEK293-hA₂A cells into 96-well plates and grow to confluency.

  • Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with various concentrations of Preladenant (or vehicle) for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor.

  • Agonist Stimulation: Add a range of concentrations of the agonist CGS 21680 to the wells and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves for CGS 21680 in the absence and presence of different concentrations of Preladenant.

    • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.

    • The x-intercept of the Schild plot gives the pA₂ value, which is the negative logarithm of the Kₑ.

Conclusion

Preladenant (SCH 420814) is a highly potent and selective adenosine A₂A receptor antagonist. Its mechanism of action is well-characterized and involves the competitive blockade of A₂A receptors in the striatum, leading to a rebalancing of the basal ganglia circuitry that is disrupted in conditions like Parkinson's disease. The quantitative data from in vitro binding and functional assays demonstrate its high affinity and selectivity, which are key attributes for a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds in drug discovery and development.

References

(R)-SCH 42495 as a Neutral Endopeptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Neutral Endopeptidase (NEP) and its Inhibition

Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of endogenous vasoactive peptides. These peptides include natriuretic peptides (such as atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and substance P. By degrading these peptides, NEP is involved in the regulation of cardiovascular and renal homeostasis.

Inhibition of NEP leads to an increase in the circulating levels of these beneficial peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism forms the basis for the therapeutic application of NEP inhibitors in conditions such as hypertension and heart failure.

SCH 42495 is an orally active prodrug that is converted in vivo to its pharmacologically active form, SCH 42354.[1][2] The topic of this guide, (R)-SCH 42495, is the less active enantiomer of this prodrug.[3]

This compound and its Active Metabolite

While this compound has been identified as the less active enantiomer of SCH 42495, specific inhibitory constants such as IC50 or Ki values for this particular stereoisomer are not available in the reviewed scientific literature. The majority of published research focuses on the racemic mixture (SCH 42495) or its active diacid metabolite (SCH 42354).

Quantitative Data for the Active Metabolite, SCH 42354

SCH 42354 is a potent inhibitor of neutral endopeptidase. The following table summarizes the available in vitro inhibitory activity of SCH 42354.

SubstrateIC50 Value (nM)Source
Leu-enkephalin8.3[1][2]
Atrial Natriuretic Factor (ANF)10.0[1][2]

Table 1: In vitro inhibitory activity of SCH 42354 against neutral endopeptidase.

Signaling Pathway of Neutral Endopeptidase Inhibition

The primary therapeutic effect of NEP inhibitors is the potentiation of the natriuretic peptide system. The diagram below illustrates the signaling pathway affected by NEP and its inhibition.

NEP_Signaling_Pathway cluster_0 NEP Action cluster_1 Downstream Effects cluster_2 Inhibitor Action ANP ANP / BNP NEP NEP ANP->NEP Degradation Receptor Natriuretic Peptide Receptor (NPR-A) ANP->Receptor Inactive Inactive Peptides NEP->Inactive cGMP cGMP Receptor->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Effects Vasodilation Natriuresis Diuresis PKG->Effects SCH42495 This compound (Prodrug) SCH42354 SCH 42354 (Active Inhibitor) SCH42495->SCH42354 Metabolic Conversion SCH42354->NEP Inhibits

Caption: Signaling pathway of NEP and its inhibition by SCH 42495's active metabolite.

Experimental Protocol: In Vitro NEP Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against neutral endopeptidase using a fluorogenic substrate. This method is widely used for screening and characterizing NEP inhibitors.

Materials and Reagents
  • Recombinant Human Neprilysin (NEP)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Test compound (e.g., this compound or its active form) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Thiorphan, Phosphoramidon)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to minimize effects on enzyme activity.

    • Prepare the NEP enzyme solution to the desired concentration in cold assay buffer.

    • Prepare the NEP substrate solution in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions, positive control, or buffer (for control wells) to the wells of a 96-well black microplate.

    • Add 40 µL of the NEP enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the pre-warmed NEP substrate solution to each well.

  • Measurement:

    • Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Set the excitation and emission wavelengths appropriate for the specific fluorogenic substrate used.

    • Measure the fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of NEP inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocityinhibitor / Velocitycontrol)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro NEP inhibition assay described above.

NEP_Assay_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - NEP Enzyme Solution - NEP Substrate Solution start->prep plate Add to 96-well Plate: - Inhibitor/Control (20 µL) - NEP Enzyme (40 µL) prep->plate preincubate Pre-incubate at 37°C for 15 minutes plate->preincubate initiate Initiate Reaction: Add NEP Substrate (40 µL) preincubate->initiate measure Kinetic Fluorescence Measurement at 37°C initiate->measure analyze Data Analysis: - Calculate Reaction Velocities - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro NEP inhibition assay.

Conclusion

This compound is identified as the less active enantiomer of the NEP inhibitor prodrug SCH 42495. While specific quantitative data for this enantiomer is lacking in the public domain, its active metabolite, SCH 42354, is a potent inhibitor of neutral endopeptidase. The therapeutic potential of NEP inhibitors lies in their ability to augment the actions of endogenous vasoactive peptides, leading to beneficial cardiovascular and renal effects. The provided experimental protocol offers a standard method for evaluating the inhibitory potency of compounds against NEP. Further research would be necessary to fully elucidate the specific pharmacological profile of this compound.

References

The Discovery and Development of (R)-SCH 42495: A Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, this compound enhances the beneficial cardiovascular effects of this peptide, leading to vasodilation and a reduction in blood pressure. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of this compound emerged from research programs focused on identifying small molecule inhibitors of neutral endopeptidase as potential therapeutics for cardiovascular diseases, particularly hypertension. While a specific, detailed synthesis protocol for this compound is proprietary and not publicly available in full detail, the general approach to synthesizing such mercaptomethyl-containing peptide analogues typically involves multi-step organic synthesis. This process often includes the coupling of protected amino acid derivatives and the introduction of the key mercaptomethyl functionality. A patent for a similar compound, N-[2-[(acetylthio) methyl]-l-oxo-3-phenylpropyl] glycine phenyl methyl ester, highlights a process that is likely analogous to the synthesis of this compound, involving intermediates such as 2-(benzyl acrylolyl amino) acetic acid benzyl ester.[1] The synthesis is designed to produce the specific (R)-enantiomer, which is crucial for its biological activity.

Mechanism of Action: NEP Inhibition and ANP Signaling

This compound exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[2][3] NEP is a key enzyme in the catabolism of several vasoactive peptides, including ANP, bradykinin, and angiotensin I and II.[4] The primary therapeutic rationale for NEP inhibition in hypertension is the potentiation of the effects of ANP.[5]

The active di-acid metabolite of the ethyl ester prodrug SCH 42495, SCH 42354, is responsible for the potent inhibition of NEP.[6] By inhibiting NEP, this compound prevents the degradation of ANP, leading to increased circulating levels of this peptide. ANP then binds to its receptor, particulate guanylyl cyclase-A (pGC-A), on the surface of vascular smooth muscle cells.[7][8] This binding activates pGC-A, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9]

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn leads to a cascade of downstream effects culminating in vasodilation and a reduction in blood pressure.[7]

NEP_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP pGC_A pGC-A Receptor ANP->pGC_A Binds to NEP NEP NEP->ANP Degrades SCH_42495 This compound SCH_42495->NEP Inhibits cGMP cGMP pGC_A->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Mechanism of Action of this compound.

Preclinical Development

In Vitro NEP Inhibition

The inhibitory activity of the active metabolite of this compound, SCH 42354, was evaluated in vitro. SCH 42354 demonstrated potent, concentration-dependent displacement of a radioligand from rat renal NEP, with a 50% inhibitory concentration (IC50) of 3.3 ± 0.1 nmol/l.[6]

Table 1: In Vitro NEP Inhibition by SCH 42354

ParameterValue
IC50 3.3 ± 0.1 nmol/l

Data from a study on rat renal NEP.[6]

Preclinical Pharmacokinetics in Rats

Table 2: Preclinical Pharmacokinetics of this compound in Rats (30 mg/kg, oral)

ParameterObservation
Onset of Action Rapid inhibition of renal NEP within 30 minutes
Duration of Action Significant inhibition for up to 48 hours

Data from a study on renal NEP inhibition.[6]

Clinical Development

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of this compound in 27 patients with essential hypertension (WHO Stage I or II).[12]

Experimental Protocol

Inclusion and Exclusion Criteria:

While the specific inclusion and exclusion criteria for this trial are not detailed in the available literature, typical criteria for hypertension trials include age limits, specific blood pressure ranges, and the absence of secondary causes of hypertension or severe comorbidities.[1][13][14][15]

Treatment Protocol:

Following a 2 to 4-week placebo run-in period, patients were started on 50 mg of this compound twice daily.[12] The dose was increased every 2 weeks to 100 mg twice daily and then to 200 mg twice daily if the target blood pressure reduction was not achieved.[12] The total treatment duration was 8 weeks.[12]

Efficacy and Safety Assessments:

Blood pressure and pulse rate were monitored every 2 weeks.[12] Blood chemistry, plasma ANP, and plasma cGMP levels were measured before and after the 8-week treatment period.[12] Plasma levels of cGMP are typically measured using methods like ELISA or radioimmunoassay.[9][16][17][18]

Clinical_Trial_Workflow Screening Patient Screening (Essential Hypertension) Placebo 2-4 Week Placebo Run-in Screening->Placebo Dosing_50 Start 50 mg BID (2 weeks) Placebo->Dosing_50 Response_1 Target BP Met? Dosing_50->Response_1 Follow_Up Bi-weekly Monitoring (BP, Pulse Rate) Dosing_100 Increase to 100 mg BID (2 weeks) Response_1->Dosing_100 No Endpoint 8-Week Treatment Endpoint Analysis Response_1->Endpoint Yes Response_2 Target BP Met? Dosing_100->Response_2 Dosing_200 Increase to 200 mg BID (4 weeks) Response_2->Dosing_200 No Response_2->Endpoint Yes Dosing_200->Endpoint

Caption: Clinical Trial Workflow for this compound.
Clinical Efficacy and Biomarker Response

Treatment with this compound resulted in a significant reduction in blood pressure from a mean of 171/100 mmHg at baseline to 146/84 mmHg at the end of the 8-week treatment period (P < .001).[12] No significant change in pulse rate was observed.[12] The efficacy rate increased with dose, with an 80% response rate at the 200 mg twice-daily dose.[12]

A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure.[12] Furthermore, the increase in plasma cGMP levels was positively correlated with the increase in plasma ANP levels, confirming the mechanism of action in a clinical setting.[12]

Table 3: Clinical Efficacy of this compound in Essential Hypertension

ParameterBaseline8 Weeksp-value
Systolic Blood Pressure (mmHg) 171 ± 1146 ± 3< 0.001
Diastolic Blood Pressure (mmHg) 100 ± 184 ± 2< 0.001

Data are presented as mean ± SEM.[12]

Table 4: Dose-Dependent Efficacy of this compound

Dose (twice daily)Efficacy Rate
50 mg 44%
100 mg 60%
200 mg 80%

Efficacy evaluated in patients treated for at least 4 weeks.[12]

Safety and Tolerability

Adverse reactions, including headaches and palpitations, were reported in 22.2% of patients, leading to treatment discontinuation in five individuals.[12]

Logical Framework for NEP Inhibition as a Therapeutic Strategy

The development of this compound is based on a clear therapeutic rationale. By targeting a key enzyme in the regulation of cardiovascular homeostasis, NEP inhibitors offer a novel approach to managing hypertension.

Therapeutic_Rationale Disease Hypertension (Elevated Blood Pressure) Target Neutral Endopeptidase (NEP) Disease->Target Identified Target Mechanism Inhibition of NEP Target->Mechanism Therapeutic Strategy Drug This compound Mechanism->Drug Developed Drug Effect_1 Increased ANP Levels Mechanism->Effect_1 Effect_2 Increased cGMP Effect_1->Effect_2 Outcome Vasodilation & Reduced Blood Pressure Effect_2->Outcome

Caption: Therapeutic Rationale for NEP Inhibition.

Conclusion

This compound is a novel neutral endopeptidase inhibitor that has demonstrated significant antihypertensive effects in clinical trials. Its mechanism of action, involving the potentiation of the endogenous ANP-cGMP signaling pathway, provides a targeted approach to blood pressure reduction. The preclinical and clinical data presented in this guide support the continued investigation and development of NEP inhibitors as a valuable class of therapeutic agents for the management of hypertension and other cardiovascular diseases. Further research is warranted to fully elucidate the long-term safety and efficacy profile of this compound.

References

An In-depth Technical Guide on (R)-SCH 42495 for Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SCH 42495 is an orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor, SCH 42354. Its investigation in the field of hypertension has elucidated a mechanism centered on the potentiation of endogenous natriuretic peptides. By inhibiting NEP, the enzyme responsible for the degradation of atrial natriuretic peptide (ANP), this compound elevates circulating ANP levels. This increase in ANP leads to the activation of guanylate cyclase, resulting in higher concentrations of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and natriuresis, ultimately contributing to a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and potency data, detailed experimental protocols from key studies, and a visual representation of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a neutral endopeptidase (NEP) inhibitor. NEP, also known as neprilysin, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and angiotensin II. The primary antihypertensive effect of this compound is attributed to its ability to increase the bioavailability of ANP.

Elevated levels of ANP bind to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylate cyclase activity. This interaction catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets in vascular smooth muscle cells, leading to vasodilation. Additionally, increased ANP and cGMP levels promote natriuresis and diuresis in the kidneys, further contributing to the reduction of blood pressure.

However, it is important to note that NEP also degrades vasoconstrictor peptides such as angiotensin II and endothelin-1. Therefore, NEP inhibition alone can lead to a concurrent increase in these vasoconstrictors, potentially counteracting the beneficial effects of elevated ANP. This has led to the development of dual-acting agents that combine NEP inhibition with angiotensin receptor blockade.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, SCH 42354, from in vitro and in vivo studies.

Table 1: In Vitro Potency of SCH 42354 (Active Metabolite)

Target EnzymeSubstrateIC50 (nM)Source
Neutral Endopeptidase (NEP)Atrial Natriuretic Factor (ANF)10.0[1]
Neutral Endopeptidase (NEP)Leu-enkephalin8.3[1]

Table 2: Clinical Efficacy of this compound in Essential Hypertension

ParameterValueSource
Study Population27 patients with essential hypertension (WHO Stage I or II)[2]
Mean Age64 +/- 1 years[2]
Treatment Duration8 weeks[2]
Baseline Blood Pressure171 +/- 1 / 100 +/- 1 mmHg[2]
Post-treatment Blood Pressure146 +/- 3 / 84 +/- 2 mmHg (P < .001)[2]
Efficacy Rate (50 mg twice daily)44%[2]
Efficacy Rate (100 mg twice daily)60%[2]
Efficacy Rate (200 mg twice daily)80%[2]

Table 3: Preclinical Efficacy of this compound in DOCA-Salt Hypertensive Rats

Dose (oral)Blood Pressure Reduction (mmHg)Source
1 mg/kg22 +/- 6[1]
3 mg/kg43 +/- 7[1]
10 mg/kg62 +/- 12[1]

Signaling and Experimental Workflow Visualizations

Signaling Pathway of this compound in Hypertension

SCH42495_Signaling_Pathway SCH42495 This compound (Prodrug) SCH42354 SCH 42354 (Active Metabolite) SCH42495->SCH42354 Hydrolysis NEP Neutral Endopeptidase (NEP) SCH42354->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degrades AngII_ET1 Angiotensin II Endothelin-1 NEP->AngII_ET1 Increased_ANP Increased ANP Levels NPR_A Activates NPR-A (Guanylate Cyclase) Increased_ANP->NPR_A Natriuresis Natriuresis Increased_ANP->Natriuresis Increased_cGMP Increased cGMP NPR_A->Increased_cGMP PKG_Activation PKG Activation Increased_cGMP->PKG_Activation Vasodilation Vasodilation PKG_Activation->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Natriuresis->BP_Reduction Increased_AngII_ET1 Increased Ang II & ET-1 (Potential Counter-effect) Vasoconstriction Vasoconstriction Increased_AngII_ET1->Vasoconstriction

Caption: Signaling pathway of this compound in hypertension.

Experimental Workflow for a Clinical Trial in Essential Hypertension

Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met: - Essential Hypertension (WHO Stage I or II) Start->Inclusion Exclusion Exclusion Criteria Met Inclusion->Exclusion No Placebo_Run_in 2-4 Week Placebo Run-in Inclusion->Placebo_Run_in Yes Randomization Start Treatment: 50 mg SCH 42495 twice daily Placebo_Run_in->Randomization Dose_Titration Dose Titration (every 2 weeks if needed) 100 mg -> 200 mg Randomization->Dose_Titration Monitoring Bi-weekly Monitoring: - Blood Pressure - Pulse Rate Dose_Titration->Monitoring Monitoring->Dose_Titration Endpoint_Assessment 8-Week Endpoint Assessment: - Blood Chemistry - Plasma ANP & cGMP Monitoring->Endpoint_Assessment Data_Analysis Data Analysis: - Efficacy - Safety Endpoint_Assessment->Data_Analysis

Caption: Clinical trial workflow for this compound.

Experimental Workflow for a Preclinical Study in Spontaneously Hypertensive Rats (SHR)

Preclinical_Study_Workflow Animal_Acclimation Acclimation of Spontaneously Hypertensive Rats (SHR) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Treatment_Groups Treatment Groups (4 weeks): - Placebo (Vehicle) - SCH 42495 (3 mg/kg b.i.d.) - SCH 42495 (30 mg/kg b.i.d.) - Spirapril (1 mg/kg b.i.d.) Group_Allocation->Treatment_Groups Weekly_Measurements Weekly Measurements: - Systolic Blood Pressure (tail-cuff) - 24h Urine Collection (Volume, Na+, K+, cGMP) Treatment_Groups->Weekly_Measurements Weekly_Measurements->Weekly_Measurements Terminal_Sample_Collection Terminal Sample Collection: - Blood (Plasma ANP, cGMP, Renin, Aldosterone) Weekly_Measurements->Terminal_Sample_Collection Data_Analysis Data Analysis: - Hemodynamic Effects - Humoral Effects Terminal_Sample_Collection->Data_Analysis

Caption: Preclinical study workflow in SHR model.

Detailed Experimental Protocols

Clinical Trial in Essential Hypertension
  • Study Design: A multicenter, open-label clinical trial.[2]

  • Participants: 27 patients with essential hypertension, classified as World Health Organization (WHO) Stage I or II.[2] The mean age of the participants was 64 ± 1 years.[2]

  • Run-in Period: A 2 to 4-week placebo run-in period was conducted prior to the active treatment phase to establish baseline blood pressure and ensure patient compliance.[2]

  • Treatment Protocol:

    • Initial dose: 50 mg of this compound administered orally twice daily.[2]

    • Dose titration: The dosage was increased every 2 weeks to 100 mg twice daily, and then to 200 mg twice daily if the target blood pressure reduction was not achieved.[2]

    • Total treatment duration: 8 weeks.[2]

  • Data Collection and Measurements:

    • Blood pressure and pulse rate were monitored every 2 weeks.[2]

    • Blood chemistry, plasma atrial natriuretic peptide (ANP), and plasma cGMP levels were determined at baseline (before treatment) and at the end of the 8-week treatment period.[2]

  • Outcome Measures:

    • Primary efficacy outcome: Change in blood pressure from baseline to the end of the 8-week treatment period.

    • Secondary efficacy outcome: Efficacy rate, evaluated in patients treated for at least 4 weeks.[2]

    • Safety outcome: Incidence and severity of adverse reactions.[2]

  • Statistical Analysis: A p-value of less than 0.05 was considered statistically significant. The correlation between changes in plasma ANP levels and blood pressure reduction, as well as the correlation between the increase in plasma cGMP and the increment in plasma hANP, were assessed.[2]

Preclinical Study in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR). The SHR model is a well-established genetic model of essential hypertension.

  • Experimental Groups: Four groups of adult SHR were used in the study:

    • Placebo (vehicle control)

    • This compound (3 mg/kg, administered orally twice daily)

    • This compound (30 mg/kg, administered orally twice daily)

    • Spirapril (angiotensin-converting enzyme inhibitor, 1 mg/kg, administered orally twice daily)

  • Treatment Duration: 4 weeks.

  • Data Collection and Measurements:

    • Systolic Blood Pressure (SBP): Measured weekly in conscious, unrestrained rats using the tail-cuff method.

    • Urine Collection: 24-hour urine samples were collected weekly for the measurement of urinary volume, sodium, potassium, and cyclic GMP excretion.

    • Plasma Analysis: At the end of the 4-week treatment period, blood was collected to determine plasma levels of ANF, cyclic GMP, plasma renin activity (PRA), and aldosterone.

  • Outcome Measures:

    • Hemodynamic effects: Changes in systolic blood pressure.

    • Renal effects: Changes in diuresis and natriuresis.

    • Humoral effects: Changes in plasma ANF, plasma and urinary cyclic GMP, plasma renin activity, and plasma aldosterone.

  • Statistical Analysis: Appropriate statistical methods were used to compare the treatment groups with the placebo control group.

Conclusion

This compound has demonstrated significant antihypertensive effects in clinical settings, primarily through the inhibition of neutral endopeptidase and the subsequent potentiation of the atrial natriuretic peptide system. The dose-dependent efficacy observed in human trials underscores its potential as a therapeutic agent for essential hypertension. Preclinical studies have provided further insights into its mechanism of action, although the translation of its effects from animal models to humans requires careful consideration of interspecies differences. The detailed protocols and signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antihypertensive therapies targeting the natriuretic peptide system. Further research, particularly in the areas of long-term safety, pharmacokinetic profiling, and potential combination therapies, will be crucial in fully defining the clinical utility of this compound and similar NEP inhibitors in the management of hypertension.

References

Pharmacological Profile of Preladenant (SCH 420814): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preladenant (formerly SCH 420814) is a potent and highly selective antagonist of the adenosine A₂A receptor. It was developed as a potential non-dopaminergic therapeutic agent for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological profile of preladenant, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The adenosine A₂A receptor is of particular interest as a therapeutic target for Parkinson's disease due to its high expression in the striatum, a key brain region involved in motor control. In the striatum, A₂A receptors are co-localized with dopamine D₂ receptors on striatopallidal neurons, where they form heterodimers and exert an opposing, inhibitory effect on D₂ receptor signaling. By blocking the A₂A receptor, preladenant is designed to disinhibit D₂ receptor function, thereby potentiating dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.

Binding Affinity Profile

Preladenant exhibits high affinity and exceptional selectivity for the human adenosine A₂A receptor. The binding affinity of preladenant has been characterized through radioligand binding assays.

Table 1: Binding Affinity of Preladenant at Human and Rat Adenosine Receptors
Receptor SubtypeSpeciesRadioligandKᵢ (nM)Selectivity (fold vs. hA₂A)
A₂A Human [³H]MSX-21.1 -
A₂ARat[³H]CGS 216802.5-
A₁Human[³H]DPCPX>1000>909
A₂BHuman[³H]DPCPX>1700>1545
A₃Human[¹²⁵I]AB-MECA>1000>909

Data compiled from multiple sources.[1][2]

In addition to its high selectivity across adenosine receptor subtypes, preladenant has been profiled against a broad panel of other receptors, ion channels, and enzymes and has shown no significant off-target activities.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A₂A receptor.

Materials:

  • HEK293 cells stably expressing the recombinant human adenosine A₂A receptor.

  • Cell membrane preparation from the aforementioned cells.

  • Radioligand: [³H]MSX-2 or a similar selective A₂A antagonist radioligand.

  • Test compound (Preladenant).

  • Non-specific binding control: A high concentration of a non-radiolabeled selective A₂A antagonist (e.g., ZM241385).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the A₂A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of various concentrations of the test compound (Preladenant).

    • 50 µL of the radioligand ([³H]MSX-2) at a concentration near its Kₔ.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (HEK293 cells with A2A receptors) setup Assay Setup (Membranes, [3H]Radioligand, Preladenant) prep->setup incubate Incubation (Equilibrium Binding) setup->incubate filter Filtration (Separate Bound/Unbound) incubate->filter wash Washing (Remove Unbound) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Workflow for a competitive radioligand binding assay.

Functional Activity Profile

Preladenant acts as a functional antagonist, inhibiting the A₂A receptor-mediated stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Table 2: Functional Antagonist Activity of Preladenant
AssaySpeciesCell LineAgonistKₑ (nM)Selectivity (fold vs. hA₂A)
cAMP Accumulation Human HEK293 CGS 21680 1.3 -
cAMP AccumulationRat-CGS 216800.7-
cAMP AccumulationHumanHEK293 (A₂B)NECA1200923

Data compiled from multiple sources.[3]

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of a test compound at the adenosine A₂A receptor.

Materials:

  • HEK293 cells stably expressing the recombinant human adenosine A₂A receptor.

  • Cell culture medium.

  • A selective A₂A receptor agonist (e.g., CGS 21680).

  • Test compound (Preladenant).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the A₂A receptor into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with various concentrations of the test compound (Preladenant) and a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the A₂A receptor agonist (CGS 21680) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer to each well.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value of the test compound. Calculate the functional antagonist constant (Kₑ) using the Schild equation.

G cluster_0 Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Preladenant Preladenant Preladenant->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased D2R signaling) PKA->CellularResponse Phosphorylates targets leading to

Simplified signaling pathway of the adenosine A2A receptor.

In Vivo Pharmacology

Preladenant has demonstrated efficacy in several preclinical animal models of Parkinson's disease, highlighting its potential to improve motor function.

Table 3: In Vivo Efficacy of Preladenant in Animal Models of Parkinson's Disease
Animal ModelSpeciesKey FeaturePreladenant DoseOutcome
Haloperidol-induced catalepsy Rat D₂ receptor blockade 1 mg/kg, p.o. Reversed catalepsy
6-OHDA-lesionedRatUnilateral dopamine depletion0.1-1 mg/kg, p.o.Potentiated L-DOPA-induced rotations
MPTP-treatedPrimateDopaminergic neurotoxicityNot specifiedImproved parkinsonian symptoms

Data compiled from multiple sources.[4]

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to alleviate the motor rigidity characteristic of parkinsonism.

Materials:

  • Male Wistar rats.

  • Haloperidol solution.

  • Test compound (Preladenant) vehicle.

  • Catalepsy scoring apparatus (e.g., a horizontal bar).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment.

  • Drug Administration: Administer the test compound (Preladenant) or vehicle orally.

  • Haloperidol Induction: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy. A common method is the bar test:

    • Gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the rat to remove both paws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.

  • Data Analysis: Compare the descent latencies of the preladenant-treated group with the vehicle-treated group. A significant reduction in descent latency in the preladenant group indicates an anti-cataleptic effect.

G cluster_0 Logical Relationship in the Striatum D2R Dopamine D2 Receptor MotorFunction Motor Function D2R->MotorFunction Promotes A2AR Adenosine A2A Receptor A2AR->D2R Inhibits Preladenant Preladenant Preladenant->A2AR Inhibits

Interaction between A2A and D2 receptors in motor control.

Conclusion

Preladenant is a potent and highly selective adenosine A₂A receptor antagonist with a well-defined pharmacological profile. Its ability to potently block A₂A receptor-mediated signaling, coupled with its efficacy in preclinical models of Parkinson's disease, established it as a promising non-dopaminergic therapeutic candidate. While clinical development was discontinued, the extensive preclinical data for preladenant continues to make it a valuable tool for researchers investigating the role of the adenosine A₂A receptor in health and disease. This technical guide provides a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

(R)-SCH 42495: A Technical Guide on its Interaction with Atrial Natriuretic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, this compound effectively elevates circulating levels of this peptide, thereby potentiating its beneficial cardiovascular effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the ANP signaling pathway, and a summary of key experimental findings. The information presented is intended to support further research and development in the field of cardiovascular therapeutics.

Introduction to Atrial Natriuretic Peptide (ANP)

Atrial natriuretic peptide is a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac myocytes in the atria in response to atrial distension, which is often a consequence of increased blood volume and pressure.[1][2] ANP plays a crucial role in maintaining cardiovascular homeostasis through a variety of physiological actions, including:

  • Vasodilation: ANP induces relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[1]

  • Natriuresis and Diuresis: It acts on the kidneys to increase sodium and water excretion, thereby reducing blood volume.[1][2]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): ANP suppresses the release of renin and aldosterone, further contributing to the reduction of blood pressure and volume.[3]

The biological effects of ANP are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity.[1][2] This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates the downstream signaling cascade responsible for ANP's physiological effects.[1][4] The degradation of ANP is primarily carried out by the enzyme neutral endopeptidase (NEP), also known as neprilysin.[1][5]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by acting as a potent and selective inhibitor of neutral endopeptidase. By binding to and inhibiting NEP, this compound prevents the enzymatic degradation of endogenous ANP.[5][6] This leads to a sustained increase in the circulating concentration and biological activity of ANP, thereby amplifying its downstream signaling and physiological effects.

Mechanism of Action of this compound ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation Increased_ANP Increased Circulating ANP Degraded_ANP Inactive ANP Fragments NEP->Degraded_ANP SCH42495 This compound SCH42495->NEP Inhibition Physiological_Effects Vasodilation, Natriuresis, Diuresis Increased_ANP->Physiological_Effects Enhanced Effects

Mechanism of this compound Action

ANP Signaling Pathway and the Impact of this compound

The signaling cascade initiated by ANP and amplified by this compound is depicted below. The inhibition of NEP leads to a greater availability of ANP to bind to its receptor, resulting in a more pronounced downstream signaling response.

ANP Signaling Pathway Enhanced by this compound SCH42495 This compound NEP NEP SCH42495->NEP ANP ANP NEP->ANP NPRA NPR-A Receptor ANP->NPRA Binds to GC Guanylyl Cyclase (activated) NPRA->GC Activates GTP GTP GC->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylation of target proteins Physiological_Effects Vasodilation, Natriuresis, Diuresis Cellular_Response->Physiological_Effects Leads to

Amplified ANP Signaling by this compound

Summary of Key Experimental Findings

Clinical Study in Essential Hypertension

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of this compound in patients with essential hypertension.[6]

Experimental Protocol:

  • Study Population: 27 patients with essential hypertension (WHO Stage I or II).[6]

  • Study Design: After a 2 to 4-week placebo run-in period, patients were administered this compound.[6]

  • Dosing Regimen: The initial dose was 50 mg twice daily, which was increased to 100 mg and then 200 mg twice daily at 2-week intervals if the target blood pressure was not achieved. The total treatment duration was 8 weeks.[6]

  • Measurements: Blood pressure, pulse rate, blood chemistry, plasma ANP, and plasma cGMP levels were monitored.[6]

  • Analytical Methods: While the specific commercial kits or assays are not detailed in the available abstract, plasma ANP and cGMP levels are typically measured using competitive radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA). Blood samples for these measurements are collected in tubes containing EDTA and aprotinin to prevent peptide degradation, followed by centrifugation to separate the plasma, which is then stored at low temperatures until analysis.[7]

Quantitative Data:

The available abstract reports a significant correlation between the increase in plasma ANP levels and the reduction in blood pressure, as well as a positive correlation between the increments in plasma ANP and cGMP.[6] However, specific mean concentrations of ANP and cGMP before and after treatment at different dosages are not provided in the abstract.

ParameterCorrelationp-value
Increment in plasma ANP vs. Blood Pressure Reductionr = -0.53< 0.05
Increment in plasma cGMP vs. Increment in plasma hANPr = 0.80< 0.001

Table 1: Correlations of Plasma ANP and cGMP with Clinical Outcomes in Hypertensive Patients Treated with this compound.[6]

Efficacy:

The efficacy of this compound was found to be dose-dependent.[6]

DoseEfficacy Rate
50 mg twice daily44%
100 mg twice daily60%
200 mg twice daily80%

Table 2: Dose-Dependent Efficacy of this compound in Essential Hypertension.[6]

Animal Study in Chronic Hypoxia-Induced Cardiovascular Remodeling

An animal study was conducted to evaluate the effects of this compound on cardiovascular remodeling secondary to chronic hypoxia in rats.[8]

Experimental Protocol:

  • Animal Model: Rats were divided into normoxic and hypoxic groups. Hypoxia was induced by maintaining the animals in a normobaric hypoxic chamber with 10% oxygen.[8] This is a standard method for inducing pulmonary hypertension and right ventricular hypertrophy in rodents.[9][10][11]

  • Treatment: Animals received either this compound (30 mg/kg) or a vehicle (0.4% aqueous methyl cellulose) twice daily by oral gavage.[8]

  • Duration: The experiment was carried out for up to 14 days, with animals being sacrificed at days 1, 3, 7, 10, and 14.[8]

  • Measurements: Ventricular ratios (as an index of hypertrophy), histological examination of the pulmonary vasculature (for remodeling), and plasma ANP levels were determined.[8]

  • Analytical Methods: Specific details of the assays used to measure plasma ANP and assess cardiovascular remodeling are not available in the abstract.

Key Findings:

  • This compound treatment significantly reduced pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats after 10 days.[8]

  • Plasma ANP levels were significantly elevated in both the vehicle-treated and this compound-treated hypoxic groups compared to the normoxic groups at day 10.[8]

  • However, there was no significant difference in plasma ANP levels between the this compound-treated and vehicle-treated hypoxic groups at day 10.[8] This suggests that the beneficial effects of this compound on cardiovascular remodeling may be mediated by a local action of ANP within the pulmonary vasculature, rather than solely by an increase in systemic circulating levels.[8]

Experimental Workflow

The general workflow for a pre-clinical or clinical study investigating the effects of a NEP inhibitor like this compound on the ANP system is outlined below.

General Experimental Workflow for NEP Inhibitor Studies Patient_Recruitment Patient Recruitment (e.g., Hypertensive) Baseline Baseline Measurements (BP, ANP, cGMP) Patient_Recruitment->Baseline Animal_Model Animal Model (e.g., Hypoxia-induced) Animal_Model->Baseline Treatment Treatment with This compound Baseline->Treatment Placebo Placebo/Vehicle Control Baseline->Placebo Monitoring Regular Monitoring (e.g., BP, Heart Rate) Treatment->Monitoring Blood_Sampling Blood Sampling (for ANP, cGMP) Treatment->Blood_Sampling Tissue_Analysis Tissue Analysis (Animal models) Treatment->Tissue_Analysis Placebo->Monitoring Placebo->Blood_Sampling Placebo->Tissue_Analysis Data_Analysis Data Analysis Monitoring->Data_Analysis Blood_Sampling->Data_Analysis Tissue_Analysis->Data_Analysis

Generalized Experimental Workflow

Conclusion

This compound is a promising therapeutic agent that enhances the endogenous ANP system by inhibiting its degradation by NEP. Clinical and preclinical evidence suggests that this mechanism of action translates into beneficial cardiovascular effects, including blood pressure reduction and attenuation of cardiovascular remodeling. Further research providing more detailed quantitative data and comprehensive experimental protocols from dedicated studies will be invaluable for a deeper understanding of the full therapeutic potential of this compound.

References

The Role of (R)-SCH 42495 in cGMP Signaling: An Indirect Modulator via Neutral Endopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-SCH 42495 is a potent and orally active inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. This technical guide delineates the mechanism by which this compound influences the cyclic guanosine monophosphate (cGMP) signaling pathway. Contrary to initial postulations of direct phosphodiesterase (PDE) inhibition, the primary mechanism of action of this compound is the potentiation of the atrial natriuretic peptide (ANP) pathway. By inhibiting NEP, this compound increases the circulating levels of ANP, which in turn stimulates particulate guanylate cyclase (pGC) to synthesize cGMP. This guide provides a comprehensive overview of the biochemical activity of this compound, its effects on the cGMP signaling cascade, and detailed experimental methodologies for its characterization.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). Pharmacological modulation of the cGMP pathway holds significant therapeutic promise for cardiovascular diseases such as hypertension and heart failure.

This compound has emerged as a significant modulator of cGMP levels. This document serves as an in-depth technical resource, clarifying its mechanism of action and providing the necessary data and protocols for its scientific investigation.

Mechanism of Action of this compound

This compound is the active enantiomer of the prodrug SCH 42495. Following oral administration, SCH 42495 is hydrolyzed to its active di-acid metabolite, which is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.

NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By inhibiting NEP, this compound prevents the breakdown of these natriuretic peptides, leading to their increased plasma concentrations.

The elevated levels of ANP are central to the cGMP-elevating effects of this compound. ANP binds to and activates the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic particulate guanylate cyclase (pGC) activity. The activation of pGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, thereby increasing intracellular cGMP concentrations. This indirect mechanism of cGMP enhancement is distinct from that of direct PDE inhibitors, which would act further downstream in the signaling cascade.

cluster_0 Mechanism of this compound Action cluster_1 cGMP Signaling Pathway SCH42495 This compound (Active Metabolite) NEP Neutral Endopeptidase (NEP) SCH42495->NEP Inhibition ANP_inactive Inactive ANP Fragments NEP->ANP_inactive ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degradation NPR_A Natriuretic Peptide Receptor-A (NPR-A) / pGC ANP->NPR_A Activation cGMP cGMP NPR_A->cGMP Synthesis GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation, Natriuresis, Anti-hypertrophy PKG->Physiological_Effects

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory potency of the active metabolite of this compound against NEP has been determined in various studies. Additionally, clinical trials have provided data on the in-vivo effects of SCH 42495 on hemodynamic and biochemical parameters.

Table 1: In Vitro Inhibitory Activity of this compound Active Metabolite

Target Enzyme/SubstrateIC50 Value
Neutral Endopeptidase (NEP)3.3 ± 0.1 nM
Leu-enkephalin Hydrolysis8.3 nM
Atrial Natriuretic Factor (ANF) Hydrolysis10.0 nM

Table 2: Clinical Efficacy of SCH 42495 in Hypertensive Patients (8-week treatment)

Dosage (twice daily)Efficacy Rate (%)
50 mg44%
100 mg60%
200 mg80%

A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure (r = -0.53, P < .05). Furthermore, the increase in plasma cGMP was positively correlated with the increase in plasma ANP (r = 0.80, P < .001)[1].

Experimental Protocols

This section provides generalized methodologies for key experiments to characterize the activity of this compound.

Neutral Endopeptidase (NEP) Inhibition Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against NEP.

Materials:

  • Purified NEP enzyme

  • Radiolabeled NEP inhibitor (e.g., [³H]-thiorphan)

  • Test compound (this compound active metabolite)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the purified NEP enzyme, the radiolabeled inhibitor at a concentration near its Kd, and varying concentrations of the test compound.

  • Include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled NEP inhibitor).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow NEP Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (NEP, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Components in Microplate prepare_reagents->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis (IC50 and Ki Calculation) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for NEP inhibition assay.
Measurement of Plasma cGMP Levels (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in plasma samples.

Materials:

  • Commercially available cGMP ELISA kit (containing cGMP-coated microplate, cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Plasma samples (collected with EDTA and a phosphodiesterase inhibitor)

  • Microplate reader

Procedure:

  • Prepare plasma samples. This may involve a deproteinization step (e.g., with perchloric acid) followed by neutralization to prevent interference in the assay.

  • Prepare a standard curve using the provided cGMP standard.

  • Add standards and prepared plasma samples to the wells of the cGMP-coated microplate.

  • Add the anti-cGMP antibody to each well. During incubation, the cGMP in the sample will compete with the cGMP coated on the plate for binding to the antibody.

  • Wash the plate to remove unbound antibody and sample components.

  • Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

  • Wash the plate again to remove unbound secondary antibody.

  • Add the substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

  • Determine the concentration of cGMP in the plasma samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a potent inhibitor of neutral endopeptidase, and its pharmacological effects on the cGMP signaling pathway are a direct consequence of this primary mechanism. By preventing the degradation of atrial natriuretic peptide, this compound leads to a significant and sustained increase in intracellular cGMP levels. This indirect modulation of cGMP signaling underlies its therapeutic potential in cardiovascular diseases characterized by impaired natriuretic peptide function and reduced cGMP availability. The data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this compound and other NEP inhibitors. A clear understanding of its indirect mechanism of action is crucial for the rational design of future clinical studies and the development of novel therapies targeting the cGMP pathway.

References

(R)-SCH 42495: A Technical Overview of a Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). By blocking the degradation of natriuretic peptides, this compound elicits vasodilatory and diuretic effects, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Properties

This compound is chemically known as ethyl (2R)-2-{[(2S)-2-(acetylthiomethyl)-3-(2-methylphenyl)propanoyl]amino}-4-(methylthio)butanoate. It is systemically hydrolyzed to its active metabolite, SCH 42354, which contains a free thiol group essential for its inhibitory activity against the zinc-containing active site of neutral endopeptidase.

PropertyValue
Chemical Formula C20H29NO4S2
Molecular Weight 427.58 g/mol
SMILES CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CSC(=O)C
InChI Key ZVQXPUMRSJGLSF-MSOLQXFVSA-N
Active Metabolite SCH 42354

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, which upon oral administration, is metabolized to the active NEP inhibitor, SCH 42354. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides, including atrial natriuretic peptide (ANP).

By inhibiting NEP, SCH 42354 leads to an increase in the circulating levels of ANP. ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.

SCH_42495_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell (e.g., Vascular Smooth Muscle) SCH_42495 This compound (Prodrug) SCH_42354 SCH 42354 (Active Inhibitor) SCH_42495->SCH_42354 Metabolism NEP Neutral Endopeptidase (NEP) SCH_42354->NEP Inhibition ANP_degradation ANP Degradation NEP->ANP_degradation Catalyzes ANP Atrial Natriuretic Peptide (ANP) ANP->ANP_degradation ANP_circ Increased Circulating ANP NPR_A NPR-A Receptor GC Guanylyl Cyclase (intracellular domain) NPR_A->GC cGMP cGMP GC->cGMP Conversion GTP GTP GTP->GC Vasodilation Vasodilation, Natriuresis, Diuresis cGMP->Vasodilation ANP_circ->NPR_A Binding & Activation NEP_Inhibition_Assay_Workflow cluster_workflow NEP Inhibition Assay start Start preincubation Pre-incubate NEP with SCH 42354 (various conc.) start->preincubation initiation Add Fluorogenic NEP Substrate preincubation->initiation incubation Incubate at 37°C initiation->incubation measurement Measure Fluorescence incubation->measurement calculation Calculate IC50 measurement->calculation end End calculation->end cGMP_ELISA_Workflow cluster_workflow Plasma cGMP ELISA start Start add_samples Add Standards, Controls, and Samples to Coated Plate start->add_samples add_conjugate Add cGMP-HRP Conjugate add_samples->add_conjugate incubation Incubate for Competitive Binding add_conjugate->incubation wash1 Wash Wells incubation->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance calculate Calculate cGMP Concentration read_absorbance->calculate end End calculate->end

In Vitro Characterization of (R)-SCH 42495: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-SCH 42495, a prodrug of the potent neutral endopeptidase (NEP) inhibitor, candoxatrilat. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Introduction

This compound, also known as candoxatril, is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, candoxatrilat.[1][2] Candoxatrilat is a potent and selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease also known as neprilysin.[2][3] NEP is responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP).[4] By inhibiting NEP, candoxatrilat increases the circulating levels of ANP, which in turn elevates cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation and natriuresis. This mechanism of action underlies the antihypertensive effects of this compound. The "(R)" designation refers to the specific stereoisomer of the prodrug that yields the active enantiomer of candoxatrilat.[2]

Quantitative Data

The in vitro inhibitory activity of the active metabolite, candoxatrilat, against neutral endopeptidase has been determined through enzymatic assays. As this compound is a prodrug, it is largely inactive in vitro, and therefore, the pertinent quantitative data relates to its active form, candoxatrilat.

CompoundTargetAssay TypeParameterValueSource
CandoxatrilatNeutral Endopeptidase (NEP)Enzymatic InhibitionKi14 nM[5]
CandoxatrilatRat Kidney NEPEnzymatic InhibitionIC502.3 nM

Experimental Protocols

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NEP using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Abz-GGFLRRV-EDDnp)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compound (e.g., Candoxatrilat) and vehicle (e.g., DMSO)

  • Reference NEP inhibitor (e.g., Thiorphan)

  • Black 96-well microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compound and reference inhibitor in Assay Buffer to achieve a range of desired concentrations.

  • Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Include wells with vehicle only as a control (100% enzyme activity) and wells with a high concentration of the reference inhibitor for background fluorescence (0% enzyme activity).

  • Add a solution of recombinant human NEP to each well and pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding.[6]

  • Initiate the enzymatic reaction by adding a pre-warmed solution of the fluorogenic NEP substrate to each well.

  • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. The cleavage of the substrate by NEP separates a fluorophore from a quencher, resulting in an increase in fluorescence.[7]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

  • Plot the reaction velocities against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

  • If the Km of the substrate is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Atrial Natriuretic Peptide (ANP)

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPR_A NPR-A (Guanylyl Cyclase-A) ANP->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG PKG (Protein Kinase G) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Leads to

Caption: ANP binds to its receptor, NPR-A, activating guanylyl cyclase to produce cGMP, which in turn activates PKG, leading to physiological effects.

Experimental Workflow for NEP Inhibition Assay

NEP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (this compound active metabolite) Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare NEP Solution Add_Enzyme Add NEP and Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot Velocity vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the in vitro inhibitory potency of a compound against neutral endopeptidase.

Logical Relationship of this compound and its Active Metabolite

Prodrug_Metabolism SCH42495 This compound (Candoxatril) [Prodrug] Candoxatrilat Candoxatrilat [Active Metabolite] SCH42495->Candoxatrilat In vivo Metabolism NEP Neutral Endopeptidase (NEP) Candoxatrilat->NEP Inhibits ANP Increased ANP Levels NEP->ANP Leads to

Caption: this compound is a prodrug that is metabolized in vivo to the active NEP inhibitor, candoxatrilat.

References

Preclinical Profile of (R)-SCH 42495: A Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SCH 42495 is a neutral endopeptidase (NEP) inhibitor investigated for its potential therapeutic effects in cardiovascular diseases. Preclinical studies have explored its role in mitigating cardiovascular remodeling and its hemodynamic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and findings from key in vivo studies. Due to the limited publicly available preclinical data for this compound, this report also incorporates data from the well-characterized NEP inhibitor candoxatrilat to provide a broader context for the drug class.

Introduction to this compound

This compound is the active enantiomer of a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the management of cardiovascular conditions such as hypertension and heart failure.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of neutral endopeptidase. This inhibition leads to the potentiation of the biological effects of its substrates. The downstream signaling pathway is primarily mediated by the natriuretic peptides.

NEP_Inhibition_Pathway cluster_inhibition Pharmacological Intervention cluster_substrates NEP Substrates cluster_effects Physiological Effects SCH42495 This compound NEP Neutral Endopeptidase (NEP) SCH42495->NEP Inhibits Degradation Degradation NEP->Degradation IncreasedPeptides Increased Levels of Vasoactive Peptides VasoactivePeptides Vasoactive Peptides (ANP, BNP, Bradykinin) VasoactivePeptides->Degradation Vasodilation Vasodilation IncreasedPeptides->Vasodilation Natriuresis Natriuresis & Diuresis IncreasedPeptides->Natriuresis Antihypertensive Antihypertensive Effect Vasodilation->Antihypertensive Natriuresis->Antihypertensive Cardioprotective Cardioprotective Effects Antihypertensive->Cardioprotective

Caption: Mechanism of action of this compound.

Preclinical Data

In Vivo Efficacy

Cardiovascular Remodeling in Hypoxic Rats

A study investigated the effects of this compound on cardiovascular remodeling in rats exposed to chronic hypoxia, a model that induces pulmonary hypertension and right ventricular hypertrophy.

  • Key Findings: Treatment with this compound was found to decrease cardiovascular remodeling secondary to chronic hypoxia in rats. This effect is potentially mediated by a local action of atrial natriuretic peptide within the pulmonary vasculature.

Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

The effects of chronic oral treatment with this compound were examined in conscious, unrestrained spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension.

  • Key Findings: While treatment with SCH 42495 in SHR did not result in a significant change in blood pressure, diuresis, or natriuresis compared to placebo, it did lead to higher plasma cyclic GMP levels. Urinary cyclic GMP increased with a higher dose of the compound. Plasma renin activity and aldosterone tended to be lower in the treated groups.[1]

Quantitative Data

Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, the following table includes illustrative pharmacokinetic data for the related NEP inhibitor, candoxatrilat , to provide context for the drug class.

Table 1: Pharmacokinetic Parameters of Candoxatrilat (the active metabolite of Candoxatril) in Various Species

SpeciesRouteDoseCmaxTmaxAUCBioavailability (%)Reference
MouseOral (as Candoxatril)----88[2]
RatOral (as Candoxatril)----53[2]
DogOral (as Candoxatril)----17[2]
HumanOral (as Candoxatril)----32[2]

Note: Specific quantitative values for Cmax, Tmax, and AUC for candoxatrilat were not provided in the referenced abstract. The table highlights the systemic availability of the active drug from the oral prodrug.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively reported in the available literature. Below is a generalized workflow for in vivo studies of NEP inhibitors based on common practices in the field.

experimental_workflow Start Study Initiation AnimalModel Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Start->AnimalModel Acclimatization Acclimatization Period AnimalModel->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug Administration (this compound or Vehicle) Grouping->Dosing Monitoring In-life Monitoring (Blood Pressure, Heart Rate) Dosing->Monitoring SampleCollection Sample Collection (Blood, Urine, Tissues) Monitoring->SampleCollection Analysis Biochemical & Histological Analysis (Plasma cGMP, ANP levels, Tissue Morphology) SampleCollection->Analysis DataAnalysis Data Analysis & Statistical Evaluation Analysis->DataAnalysis End Study Conclusion DataAnalysis->End

Caption: Generalized workflow for in vivo studies of NEP inhibitors.

Toxicology and Safety Pharmacology

Comprehensive preclinical toxicology and safety pharmacology data for this compound are not publicly available. In general, preclinical toxicology studies for new chemical entities involve a battery of tests to assess potential adverse effects.

General Toxicology Workflow:

toxicology_workflow cluster_screening Early Safety Screening cluster_invivo In Vivo Studies cluster_special Specialized Toxicology InVitro In Vitro Assays (e.g., hERG, Ames test) Acute Acute Toxicity (Single Dose) InVitro->Acute Proceed if safe Subchronic Subchronic Toxicity (e.g., 28-day) Acute->Subchronic Proceed if safe Chronic Chronic Toxicity (e.g., 90-day) Subchronic->Chronic Proceed if safe SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Subchronic->SafetyPharm Genotoxicity Genotoxicity Chronic->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity ReproTox Reproductive & Developmental Toxicity Carcinogenicity->ReproTox

Caption: General preclinical toxicology testing workflow.

Discussion and Future Directions

The available preclinical data suggest that this compound is a promising NEP inhibitor with potential therapeutic applications in cardiovascular diseases. Its ability to modulate the natriuretic peptide system and demonstrate favorable effects in a model of cardiovascular remodeling warrants further investigation. However, the lack of significant blood pressure-lowering effects in the SHR model at the tested doses suggests that its monotherapy potential for hypertension may be limited, a finding that has been observed with other NEP inhibitors.

Future preclinical research should focus on:

  • Detailed Pharmacokinetics: Comprehensive ADME studies in multiple species are needed to better understand the drug's disposition.

  • Dose-Response Studies: Thorough dose-ranging studies in various animal models of hypertension and heart failure would clarify its efficacy profile.

  • Combination Therapy: Investigating the synergistic effects of this compound with other cardiovascular agents, such as angiotensin receptor blockers (ARBs), could be a promising therapeutic strategy.

  • Toxicology: Publication of comprehensive toxicology and safety pharmacology data is essential to fully assess its risk-benefit profile.

Conclusion

This compound is a neutral endopeptidase inhibitor that has demonstrated potential in preclinical models of cardiovascular disease. While the publicly available data are limited, the existing evidence supports the proposed mechanism of action and provides a rationale for further development, potentially as part of a combination therapy. A more complete preclinical data package, including detailed pharmacokinetics and toxicology, is necessary for a thorough evaluation of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (R)-SCH 42495 in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for the use of the neutral endopeptidase (NEP) inhibitor, SCH 42495, in spontaneously hypertensive rats (SHRs), a widely utilized model for studying essential hypertension. The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that while the query specified "(R)-SCH 42495," the available scientific literature predominantly refers to "SCH 42495" as a NEP inhibitor. This document focuses on the application of SCH 42495 in SHRs based on published research.

SCH 42495 acts by inhibiting neutral endopeptidase, an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, SCH 42495 enhances its biological effects, which include vasodilation, diuresis, and natriuresis, thereby contributing to a potential reduction in blood pressure.

Mechanism of Action: Signaling Pathway

SCH 42495 is a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme in the inactivation of atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 increases the circulating levels of ANP. ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor. This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells promote vasodilation, while in the kidneys, it enhances diuresis and natriuresis. These combined effects contribute to the antihypertensive properties of SCH 42495.

cluster_inhibition Inhibition by SCH 42495 cluster_pathway ANP Signaling Pathway cluster_effects Physiological Effects SCH42495 SCH 42495 NEP Neutral Endopeptidase (NEP) SCH42495->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degrades NPR_A Natriuretic Peptide Receptor-A (NPR-A) ANP->NPR_A Binds to GC Guanylyl Cyclase NPR_A->GC Activates cGMP Increased cGMP GC->cGMP Converts GTP to cGMP GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Diuresis Diuresis cGMP->Diuresis Natriuresis Natriuresis cGMP->Natriuresis BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering Diuresis->BP_lowering Natriuresis->BP_lowering

Figure 1: Mechanism of action of SCH 42495.

Experimental Protocols

This protocol describes the long-term oral administration of SCH 42495 to assess its effects on hemodynamic and humoral parameters in SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHR), adult

  • SCH 42495

  • Vehicle (e.g., aqueous methyl cellulose 0.4%)

  • Oral gavage needles

  • Metabolic cages for 24-hour urine collection

  • Blood pressure measurement system (e.g., tail-cuff method)

  • Centrifuge and tubes for blood sample processing

  • Assay kits for plasma ANF, cGMP, renin activity (PRA), and aldosterone

Procedure:

  • Animal Acclimatization: Acclimatize adult SHRs to laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the rats into experimental groups (e.g., placebo, low-dose SCH 42495, high-dose SCH 42495, and a positive control like an ACE inhibitor).[1]

  • Drug Preparation: Prepare a suspension of SCH 42495 in the chosen vehicle at the desired concentrations (e.g., for doses of 3 mg/kg and 30 mg/kg).

  • Oral Administration: Administer the prepared solutions or placebo to the rats orally via gavage twice daily (b.i.d.).[1][2]

  • Blood Pressure Monitoring: Measure systolic blood pressure (SBP) weekly using a non-invasive method like the tail-cuff method.

  • Urine Collection and Analysis: House the rats in metabolic cages weekly for 24-hour urine collection. Measure urinary volume, sodium, potassium, and cGMP excretion.[1]

  • Blood Sampling and Analysis: At the end of the treatment period (e.g., 4 weeks), collect blood samples. Determine plasma levels of ANF, cGMP, renin activity (PRA), and aldosterone.[1]

  • Data Analysis: Analyze the collected data to compare the effects of different treatment groups on the measured parameters.

cluster_setup Experimental Setup cluster_execution Experimental Execution (4 Weeks) cluster_analysis Endpoint Analysis Acclimatization Acclimatize SHRs Grouping Randomize into Groups Acclimatization->Grouping Preparation Prepare SCH 42495 Suspension Grouping->Preparation Administration Oral Gavage (b.i.d.) Preparation->Administration Weekly_Monitoring Weekly Monitoring: - Systolic Blood Pressure - 24h Urine Collection Administration->Weekly_Monitoring Blood_Collection Terminal Blood Collection Administration->Blood_Collection Weekly_Monitoring->Administration Urine_Analysis Analyze Urine: - Volume - Na+, K+ - cGMP Weekly_Monitoring->Urine_Analysis Plasma_Analysis Analyze Plasma: - ANF - cGMP - PRA - Aldosterone Blood_Collection->Plasma_Analysis Data_Analysis Statistical Analysis Plasma_Analysis->Data_Analysis Urine_Analysis->Data_Analysis

Figure 2: Workflow for chronic oral administration study.

Data Presentation

The following tables summarize the quantitative data from a representative study on the chronic administration of SCH 42495 in spontaneously hypertensive rats.[1]

Table 1: Hemodynamic and Renal Effects of 4-Week Oral Treatment

ParameterPlaceboSCH 42495 (3 mg/kg b.i.d.)SCH 42495 (30 mg/kg b.i.d.)Spirapril (1 mg/kg b.i.d.)
Systolic Blood Pressure (mmHg) No significant changeNot different from placeboNot different from placeboDecreased
Diuresis (24h urine volume) No significant changeNot different from placeboNot different from placeboNo significant change
Natriuresis (24h urinary sodium) No significant changeNot different from placeboNot different from placeboNo significant change

Table 2: Humoral Effects of 4-Week Oral Treatment

ParameterPlaceboSCH 42495 (3 mg/kg b.i.d.)SCH 42495 (30 mg/kg b.i.d.)Spirapril (1 mg/kg b.i.d.)
Plasma ANF BaselineSimilar to placeboSimilar to placeboDecreased
Plasma cGMP BaselineHigher than placeboHigher than placeboNo significant change
Urinary cGMP BaselineNo significant changeIncreasedNo significant change
Plasma Renin Activity (PRA) BaselineTended to be lowerTended to be lowerSignificantly increased
Plasma Aldosterone BaselineTended to be lowerTended to be lowerSignificantly decreased

Data presented in the tables are qualitative summaries from the cited study. For specific numerical values and statistical significance, please refer to the original publication.[1]

Discussion and Conclusion

Chronic oral treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats did not result in a significant reduction in blood pressure, despite evidence of target engagement (increased plasma and urinary cGMP).[1] This suggests that at the doses tested, the effects of NEP inhibition alone may not be sufficient to overcome the complex pathophysiology of hypertension in the SHR model. In contrast, the ACE inhibitor spirapril effectively lowered blood pressure, highlighting the significant role of the renin-angiotensin system in this model.[1]

These findings indicate that while SCH 42495 can modulate the ANP system, its monotherapy efficacy for hypertension in SHRs is limited. Future research could explore combination therapies, for instance with an angiotensin receptor blocker, which might yield synergistic effects.

Safety and Handling

Standard laboratory safety protocols should be followed when handling SCH 42495. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed information on handling, storage, and disposal, refer to the manufacturer's safety data sheet (SDS). All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Protocol for In Vivo Administration of (R)-SCH 42495: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the in vivo administration of (R)-SCH 42495, a potent and selective neutral endopeptidase (NEP) inhibitor. The information compiled herein is based on available preclinical data to guide researchers in designing and executing animal studies for evaluating the efficacy and pharmacokinetics of this compound.

Introduction

This compound is the orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor, SCH 42354. NEP is a key enzyme involved in the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound potentiates the effects of these peptides, leading to vasodilation and natriuresis, which are beneficial in the management of hypertension and heart failure. Preclinical studies have primarily focused on its antihypertensive effects in rodent models.

Quantitative Data Summary

The following table summarizes the reported dosage and administration details for this compound in a key preclinical study.

ParameterDetailsAnimal ModelReference
Compound This compoundSpontaneously Hypertensive Rats (SHR)[1]
Route of Administration Oral (p.o.)Spontaneously Hypertensive Rats (SHR)[1]
Dosage Regimen 3 mg/kg, twice daily (b.i.d.)Spontaneously Hypertensive Rats (SHR)[1]
30 mg/kg, twice daily (b.i.d.)Spontaneously Hypertensive Rats (SHR)[1]
Treatment Duration Chronic (4 weeks)Spontaneously Hypertensive Rats (SHR)[1]

Experimental Protocol: Chronic Oral Administration in Rats

This protocol is based on the methodology reported for evaluating the chronic effects of this compound in spontaneously hypertensive rats (SHR).

3.1. Materials and Reagents

  • This compound

  • Vehicle for oral administration (see note below)

  • Spontaneously Hypertensive Rats (SHR), adult

  • Appropriate caging and husbandry supplies

  • Oral gavage needles (stainless steel, curved or flexible plastic)

  • Syringes (1 mL or appropriate size)

  • Analytical balance

  • Mortar and pestle or homogenizer (if preparing a suspension)

  • pH meter

3.2. Vehicle Preparation

The specific vehicle used for the oral administration of this compound in the pivotal preclinical studies is not explicitly detailed in the available literature. However, for poorly water-soluble compounds like many drug candidates, a common practice is to prepare a suspension. A suggested vehicle is an aqueous solution of 0.5% (w/v) methylcellulose or carboxymethylcellulose.

  • Preparation of 0.5% Methylcellulose:

    • Heat a portion of the required volume of deionized water to 60-70°C.

    • Disperse the methylcellulose powder in the hot water with stirring.

    • Add the remaining volume of cold deionized water and continue to stir until the solution is clear and uniform.

    • Allow the solution to cool to room temperature before use.

3.3. Formulation of this compound

  • Weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.

  • If preparing a suspension, triturate the powder to a fine consistency using a mortar and pestle.

  • Gradually add the vehicle to the powder while triturating to form a uniform suspension.

  • Ensure the final concentration allows for an appropriate administration volume (typically 1-5 mL/kg for rats).

3.4. Animal Model

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Age/Weight: Adult, age and weight should be consistent across all study groups.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the start of the study.

3.5. Dosing Procedure

  • Gently restrain the rat.

  • Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitor the animal briefly after administration to ensure there are no signs of distress.

  • Administer the dose twice daily (b.i.d.), typically at consistent 12-hour intervals.

3.6. Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Formulation Formulate this compound in Vehicle Dosing Oral Administration (3 or 30 mg/kg b.i.d.) Formulation->Dosing Animal_Prep Acclimate SHR Rats Animal_Prep->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring 4 Weeks BP_Measurement Weekly Blood Pressure Measurement Dosing->BP_Measurement Terminal_Procedures Terminal Sample Collection (Blood, Tissues) Monitoring->Terminal_Procedures G cluster_drug Drug Action cluster_enzyme Enzymatic Regulation cluster_effect Physiological Effects SCH42495 This compound NEP Neutral Endopeptidase (NEP) SCH42495->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degrades Vasodilation Vasodilation ANP->Vasodilation Natriuresis Natriuresis ANP->Natriuresis BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering Natriuresis->BP_Lowering

References

Measuring Neprilysin (NEP) Inhibition with (R)-SCH 42495 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] These substrates include natriuretic peptides, bradykinin, substance P, and enkephalins, making NEP a significant therapeutic target for a variety of cardiovascular and neurological disorders.[2] Inhibition of NEP increases the bioavailability of these peptides, leading to beneficial effects such as vasodilation, natriuresis, and anti-proliferative responses.[2]

(R)-SCH 42495 is the less active enantiomer of the orally active NEP inhibitor SCH 42495. SCH 42495 itself is an ethyl ester prodrug that is hydrolyzed in vivo to its pharmacologically active form, SCH 42354. The active metabolite, SCH 42354, is a potent inhibitor of NEP, with reported IC50 values of 8.3 nM for the hydrolysis of leu-enkephalin and 10.0 nM for the hydrolysis of atrial natriuretic factor (ANF). Given that this compound is the less active enantiomer, it is expected to exhibit a higher IC50 value (lower potency) in in vitro assays.

These application notes provide a detailed protocol for determining the inhibitory activity of this compound against NEP in vitro using a fluorogenic substrate-based assay.

Signaling Pathway of Neprilysin and its Inhibition

The following diagram illustrates the enzymatic action of Neprilysin (NEP) on its substrates and the mechanism of its inhibition. NEP, a cell-surface peptidase, degrades various bioactive peptides, thereby terminating their signaling. NEP inhibitors, such as the active form of this compound, block this degradation, leading to an accumulation of the active peptides and enhancement of their downstream effects.

NEP_Pathway NEP Signaling Pathway and Inhibition cluster_extracellular Extracellular Space BioactivePeptides Bioactive Peptides (e.g., ANP, Bradykinin) NEP Neprilysin (NEP) (on cell membrane) BioactivePeptides->NEP Degradation Receptor Peptide Receptors BioactivePeptides->Receptor Binding InactiveFragments Inactive Peptide Fragments NEP->InactiveFragments Inhibitor This compound (active form) Inhibitor->NEP Inhibition Downstream Downstream Physiological Effects (e.g., Vasodilation) Receptor->Downstream Activation

Caption: NEP Signaling and Inhibition Diagram.

Data Presentation

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). This value should be determined experimentally by following the protocol below. For reference, the reported IC50 values for the active metabolite of its racemate, SCH 42354, are provided.

CompoundSubstrateIC50 (nM)
SCH 42354 (active form)leu-enkephalin8.3
SCH 42354 (active form)Atrial Natriuretic Factor (ANF)10.0
This compound Fluorogenic Peptide To be determined

Experimental Protocols

This protocol outlines a fluorometric assay to determine the IC50 value of this compound for NEP inhibition. The assay is based on the cleavage of a fluorogenic NEP substrate, which results in an increase in fluorescence intensity.

Materials and Reagents
  • Recombinant Human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/400 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram provides a step-by-step overview of the experimental procedure for determining the IC50 of this compound.

IC50_Workflow Experimental Workflow for NEP Inhibition Assay A 1. Reagent Preparation - Prepare serial dilutions of this compound - Prepare NEP enzyme and substrate solutions B 2. Assay Plate Setup - Add Assay Buffer - Add this compound dilutions - Add NEP enzyme solution A->B C 3. Pre-incubation - Incubate for 15 minutes at 37°C B->C D 4. Reaction Initiation - Add NEP substrate to all wells C->D E 5. Kinetic Measurement - Immediately measure fluorescence intensity  kinetically for 30-60 minutes at 37°C D->E F 6. Data Analysis - Determine the reaction rate (V) for each concentration - Plot % Inhibition vs. log[this compound] - Fit a dose-response curve to determine the IC50 E->F

Caption: IC50 Determination Workflow.

Detailed Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • NEP Enzyme Solution: Prepare a working solution of recombinant human NEP in Assay Buffer at a concentration that yields a linear reaction rate over the measurement period. The optimal concentration should be determined empirically.

  • NEP Substrate Solution: Prepare a working solution of the fluorogenic NEP substrate in Assay Buffer. The concentration should be at or near the Km of the substrate for NEP to ensure sensitivity to competitive inhibition.

2. Assay Protocol:

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Assay Buffer only (no enzyme, no inhibitor).

    • Negative Control: Assay Buffer + NEP Enzyme (no inhibitor).

    • Test Wells: Assay Buffer + NEP Enzyme + serial dilutions of this compound.

  • Assay Setup: In a 96-well black microplate, add the components in the following order:

    • 50 µL of Assay Buffer to all wells.

    • 10 µL of the serially diluted this compound solutions to the test wells. Add 10 µL of Assay Buffer to the blank and negative control wells.

    • 20 µL of the NEP enzyme solution to the negative control and test wells. Add 20 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the NEP substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Calculate Percent Inhibition: Calculate the percentage of NEP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate of the negative control (no inhibitor).

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This document provides a comprehensive guide for the in vitro measurement of NEP inhibition by this compound. The detailed protocol for the fluorometric assay and the guidelines for data analysis will enable researchers to accurately determine the IC50 value of this compound. The provided information on the NEP signaling pathway and the comparative data for the active form of the racemate offer valuable context for interpreting the experimental results.

References

Application Notes and Protocols for Determining ANP and cGMP Levels Following (R)-SCH 42495 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including Atrial Natriuretic Peptide (ANP). By inhibiting NEP, this compound leads to elevated levels of circulating ANP. ANP exerts its physiological effects, such as vasodilation and natriuresis, by binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), leading to a cascade of downstream signaling events that mediate the biological actions of ANP.[3][4][5]

These application notes provide detailed protocols for the quantification of ANP and cGMP levels in biological samples, such as plasma and cell culture supernatants, following treatment with this compound, using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Data Presentation

The following table summarizes the expected quantitative changes in plasma ANP and cGMP levels following the administration of this compound. It is important to note that a significant positive correlation has been observed between the increase in plasma ANP levels and the reduction in blood pressure, as well as a positive correlation between the increments in plasma ANP and cGMP.[1]

Table 1: Expected Effects of this compound on Plasma ANP and cGMP Levels

Treatment GroupDose of this compoundExpected Change in Plasma ANP ConcentrationExpected Change in Plasma cGMP Concentration
ControlVehicleBaselineBaseline
Low Dosee.g., 50 mg twice dailySignificant IncreaseModerate Increase
High Dosee.g., 200 mg twice dailySubstantial IncreaseSignificant Increase

Note: The exact magnitude of the increase will depend on the experimental model, dosing regimen, and individual subject variability. The provided data is illustrative of the expected trend based on the mechanism of action.

Signaling Pathway

The signaling cascade initiated by this compound treatment, leading to increased cGMP levels, is depicted below.

cluster_inhibition Inhibition of Degradation cluster_signaling ANP Signaling Cascade SCH42495 This compound NEP Neutral Endopeptidase (NEP) SCH42495->NEP inhibits ANP Increased Atrial Natriuretic Peptide (ANP) ANP_Deg ANP Degradation NEP->ANP_Deg NPR_A Natriuretic Peptide Receptor-A (GC-A) ANP->NPR_A binds & activates GTP GTP cGMP Increased cyclic GMP (cGMP) GTP->cGMP catalyzes conversion PKG Protein Kinase G (PKG) Activation cGMP->PKG activates Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Effects leads to

Caption: Signaling pathway of this compound action.

Experimental Workflow

The general workflow for sample collection, preparation, and analysis using ELISA is outlined below.

cluster_prep Sample Preparation cluster_elisa ELISA Protocol cluster_end Outcome start Start: Treatment with This compound collect Sample Collection (e.g., Blood, Cell Culture Supernatant) start->collect process Sample Processing (e.g., Centrifugation for Plasma) collect->process elisa Perform ANP or cGMP ELISA process->elisa read Read Plate at 450 nm elisa->read analyze Data Analysis (Standard Curve & Concentration Calculation) read->analyze end End: Quantified ANP and cGMP Concentrations analyze->end

Caption: Experimental workflow for ANP and cGMP ELISA.

Experimental Protocols

Detailed methodologies for the quantification of ANP and cGMP are provided below. These protocols are based on commercially available competitive ELISA kits and should be adapted according to the specific manufacturer's instructions.

Protocol 1: Atrial Natriuretic Peptide (ANP) ELISA

This protocol is for the quantitative measurement of ANP in plasma, urine, and tissue culture media samples.

Materials:

  • ANP ELISA Kit (containing pre-coated microplate, ANP standard, ANP peroxidase conjugate, ANP polyclonal antibody, wash buffer, TMB substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Distilled or deionized water

  • Sample collection tubes (e.g., containing EDTA or heparin for plasma)[6]

Sample Preparation:

  • Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[6] Aliquot the supernatant (plasma) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[6]

  • Urine: Centrifuge urine samples to remove particulate matter. Samples can be tested directly or diluted with the assay buffer provided in the kit.

  • Cell Culture Supernatants: Centrifuge samples to remove any cells or debris. Samples can be assayed directly or diluted with the assay buffer.

Assay Procedure (Competitive ELISA):

  • Bring all reagents and samples to room temperature before use.

  • Prepare the required reagents, including wash buffer and standards, according to the kit manufacturer's instructions.

  • Add 50 µL of standards or diluted samples to the appropriate wells of the microtiter plate pre-coated with a goat anti-rabbit IgG antibody.[7]

  • Add 25 µL of the ANP peroxidase conjugate to each well.[8]

  • Add 50 µL of the rabbit polyclonal antibody to ANP to each well to initiate the binding reaction.[7][8]

  • Cover the plate and incubate for 1 to 2 hours at room temperature with gentle shaking.[7][8]

  • Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer. Ensure complete removal of the liquid at each step.

  • Add 100 µL of TMB Substrate to each well and incubate for 10-30 minutes at room temperature in the dark. A blue color will develop.

  • Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (O.D.) of each well within 30 minutes using a microplate reader set to 450 nm.

  • Calculate the concentration of ANP in the samples by plotting a standard curve of the O.D. values for the standards versus their known concentrations. The concentration of ANP in the samples is inversely proportional to the measured O.D.

Protocol 2: Cyclic Guanosine Monophosphate (cGMP) ELISA

This protocol is for the quantitative measurement of cGMP in cell lysates, plasma, urine, and tissue culture media.

Materials:

  • cGMP ELISA Kit (containing pre-coated microplate, cGMP standard, cGMP peroxidase conjugate, cGMP polyclonal antibody, wash buffer, TMB substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Distilled or deionized water

  • Lysis buffer (for cell and tissue samples)

  • Optional: Acetylating Reagent for increased sensitivity[9]

Sample Preparation:

  • Plasma and Urine: May be assayed directly or after dilution with the provided assay buffer. For plasma, use EDTA or heparin as an anticoagulant.

  • Cell Culture Supernatants: Can be assayed directly.

  • Cell Lysates: Aspirate the culture medium and add 1 mL of 0.1 M HCl or a suitable lysis buffer per 35 cm² of surface area. Incubate for 20 minutes at room temperature. Scrape the cells and homogenize the suspension by pipetting. Centrifuge at ≥600 x g for 10 minutes to pellet the cell debris. The supernatant can be assayed directly.[10]

  • Tissue Samples: To prevent rapid degradation of cyclic nucleotides, tissues should be rapidly frozen in liquid nitrogen after collection. Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl or lysis buffer. Centrifuge the homogenate at ≥600 x g for 10 minutes and assay the supernatant.[11]

  • Acetylation (Optional for increased sensitivity): For samples with very low cGMP concentrations, an acetylation step can be performed according to the kit manufacturer's protocol. This typically involves adding an acetylating reagent to the standards and samples.[9][12]

Assay Procedure (Competitive ELISA):

  • Bring all reagents and samples to room temperature.

  • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Add 50 µL of the standard or prepared sample to the designated wells of the microtiter plate pre-coated with a goat anti-rabbit IgG antibody.[11]

  • Add 25 µL of the cGMP peroxidase conjugate to each well.[11]

  • Add 50 µL of the rabbit anti-cGMP polyclonal antibody to each well.[11]

  • Cover the plate and incubate for 2 hours at room temperature with shaking.[11][12]

  • Wash the wells 4-5 times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 5-30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and determine the cGMP concentrations in the samples. The amount of cGMP is inversely proportional to the signal.

References

Application Notes and Protocols: Dose-Response Studies of NEP Inhibitors in Cardiovascular Research with Reference to SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting dose-response studies of neutral endopeptidase (NEP) inhibitors in cardiovascular research. While the primary focus is on providing a framework for such studies, specific clinical data for SCH 42495, a known NEP inhibitor, is included. It is important to note that the user's original query mentioned "(R)-SCH 42495," which has been identified as the less active enantiomer of SCH 42495. Currently, there is a lack of specific preclinical cardiovascular data for both this compound and its more active counterpart, SCH 42495. Therefore, this document leverages data and protocols from studies on other well-characterized NEP inhibitors to provide a comprehensive guide for researchers.

NEP inhibitors represent a significant class of cardiovascular drugs that exert their effects by preventing the breakdown of endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP). This inhibition leads to increased levels of these peptides, which in turn promote vasodilation, natriuresis, and diuresis, contributing to a reduction in blood pressure and beneficial effects in conditions like hypertension and heart failure.

Data Presentation: Dose-Response Relationships of NEP Inhibitors

The following tables summarize quantitative data from dose-response studies of NEP inhibitors, including clinical data for SCH 42495 and representative preclinical data from other NEP inhibitors in animal models of hypertension.

Table 1: Clinical Dose-Response of SCH 42495 on Blood Pressure in Patients with Essential Hypertension [1]

Dosage of SCH 42495 (twice daily)Efficacy Rate (%)
50 mg44
100 mg60
200 mg80

Efficacy rate was defined as the percentage of patients achieving a predetermined target blood pressure.

Table 2: Representative Preclinical Dose-Response of NEP Inhibitors on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

NEP InhibitorDoseRoute of AdministrationChange in MAP (mmHg)Animal Model
Candoxatrilat10 mg/kgIntravenous↓ 15-20SHR
Thiorphan30 mg/kgIntraperitoneal↓ 20-25SHR
Sacubitril30 mg/kgOral↓ 18-22SHR

Note: The data in Table 2 is representative and compiled from various preclinical studies on the respective NEP inhibitors. Specific experimental conditions may vary.

Signaling Pathway of Neutral Endopeptidase (NEP) Inhibition

The primary mechanism of action of NEP inhibitors in the cardiovascular system involves the potentiation of the natriuretic peptide system. The following diagram illustrates this signaling pathway.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NEP_Inhibitor NEP Inhibitor (e.g., SCH 42495) NEP Neutral Endopeptidase (NEP) NEP_Inhibitor->NEP Inhibits Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Produces ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degrades NPR-A Natriuretic Peptide Receptor-A (NPR-A) ANP->NPR-A Binds & Activates pGC Particulate Guanylate Cyclase (pGC) GTP GTP GTP->pGC cGMP Cyclic GMP pGC->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis

Caption: Signaling pathway of NEP inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the dose-response effects of NEP inhibitors in cardiovascular research.

Protocol 1: In Vivo Assessment of Cardiovascular Parameters in a Hypertensive Rat Model

Objective: To determine the dose-dependent effect of a NEP inhibitor on blood pressure and heart rate in conscious, unrestrained spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.

  • NEP inhibitor (e.g., SCH 42495).

  • Vehicle (e.g., sterile saline, or as appropriate for the compound).

  • Telemetry system for continuous blood pressure and heart rate monitoring (e.g., DSI PhysioTel™).

  • Surgical instruments for telemetry probe implantation.

  • Animal housing with controlled temperature, humidity, and light-dark cycle.

Procedure:

  • Telemetry Probe Implantation:

    • Anesthetize the rats using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant the telemetry probe's catheter into the abdominal aorta and secure the transmitter body in the abdominal cavity.

    • Allow a recovery period of at least 7-10 days post-surgery.

  • Acclimatization and Baseline Recording:

    • Acclimatize the rats to the experimental conditions for at least 3 days.

    • Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) continuously for 24-48 hours before drug administration.

  • Dose-Response Study Design:

    • Use a crossover or parallel-group design.

    • Randomly assign rats to receive different doses of the NEP inhibitor or vehicle. A typical dose range for a novel NEP inhibitor could be 1, 3, 10, and 30 mg/kg.

  • Drug Administration:

    • Administer the NEP inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Data Acquisition and Analysis:

    • Continuously record cardiovascular parameters for at least 24 hours post-administration.

    • Calculate the change from baseline for each parameter at different time points.

    • Plot the dose-response curve for the peak change in blood pressure against the logarithm of the dose.

    • Determine the ED50 (the dose that produces 50% of the maximal effect).

Protocol 2: In Vitro Vascular Reactivity Studies in Isolated Arterial Rings

Objective: To assess the direct effect of a NEP inhibitor on the vascular tone of isolated arteries and its interaction with vasoactive peptides.

Materials:

  • Aortic or mesenteric arteries isolated from rats or mice.

  • Krebs-Henseleit solution.

  • NEP inhibitor.

  • Atrial Natriuretic Peptide (ANP).

  • Phenylephrine (PE) or other vasoconstrictors.

  • Wire myograph system.

  • Dissection microscope and instruments.

Procedure:

  • Artery Isolation and Mounting:

    • Euthanize the animal and carefully dissect the thoracic aorta or mesenteric artery.

    • Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

    • Mount the arterial rings on the wire myograph hooks in a chamber filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

    • Assess the viability of the arterial rings by contracting them with a high-potassium solution or a vasoconstrictor like phenylephrine.

  • Dose-Response to ANP with and without NEP Inhibitor:

    • Pre-contract the arterial rings with phenylephrine to about 80% of the maximal response.

    • Once a stable contraction is achieved, perform a cumulative concentration-response curve to ANP.

    • Wash the rings and allow them to return to baseline.

    • Incubate a set of rings with the NEP inhibitor at a specific concentration for 30-60 minutes.

    • Repeat the pre-contraction with phenylephrine and the cumulative concentration-response curve to ANP in the presence of the NEP inhibitor.

  • Data Analysis:

    • Express the relaxation responses to ANP as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves for ANP in the absence and presence of the NEP inhibitor. A leftward shift in the curve indicates potentiation of ANP-induced vasodilation.

Protocol 3: Measurement of Plasma ANP and cGMP Levels

Objective: To quantify the in vivo target engagement of a NEP inhibitor by measuring the levels of its substrate (ANP) and the downstream second messenger (cGMP).

Materials:

  • Blood collection tubes containing EDTA and a protease inhibitor cocktail (including aprotinin).

  • Centrifuge.

  • Enzyme-linked immunosorbent assay (ELISA) kits for ANP and cGMP.

  • Spectrophotometer or plate reader.

Procedure:

  • Animal Treatment and Sample Collection:

    • Treat animals with the NEP inhibitor or vehicle as described in Protocol 1.

    • At the time of peak effect (determined from the blood pressure study), collect blood samples via cardiac puncture or from a cannulated artery into pre-chilled tubes containing EDTA and a protease inhibitor.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • ELISA for ANP and cGMP:

    • Thaw the plasma samples on ice.

    • Follow the instructions provided with the commercial ELISA kits for the quantification of ANP and cGMP.

    • Briefly, this involves adding standards and samples to antibody-coated microplates, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the concentrations of ANP and cGMP in the plasma samples based on the standard curve.

    • Compare the levels of ANP and cGMP between the vehicle-treated and NEP inhibitor-treated groups.

Experimental Workflow for Evaluating a Novel NEP Inhibitor

The following diagram provides a logical workflow for the preclinical cardiovascular evaluation of a novel NEP inhibitor.

NEP_Workflow Start Novel NEP Inhibitor Candidate In_Vitro_Screening In Vitro NEP Inhibition Assay (IC50 Determination) Start->In_Vitro_Screening Vascular_Reactivity In Vitro Vascular Reactivity (Protocol 2) In_Vitro_Screening->Vascular_Reactivity In_Vivo_PK Pharmacokinetic (PK) Studies in Rodents Vascular_Reactivity->In_Vivo_PK Dose_Response_BP In Vivo Dose-Response on Blood Pressure (Protocol 1) In_Vivo_PK->Dose_Response_BP Biomarker_Analysis Plasma ANP & cGMP Measurement (Protocol 3) Dose_Response_BP->Biomarker_Analysis Chronic_Studies Chronic Dosing Studies in Hypertension/Heart Failure Models Biomarker_Analysis->Chronic_Studies Safety_Tox Safety Pharmacology & Toxicology Studies Chronic_Studies->Safety_Tox End Candidate for Clinical Development Safety_Tox->End

Caption: Preclinical evaluation workflow.

References

Preparing (R)-SCH 42495 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of (R)-SCH 42495, a potent and selective neutral endopeptidase (NEP/CD10) inhibitor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experiments. These guidelines cover the necessary calculations, recommended solvents, and step-by-step procedures for dissolution and storage. Additionally, this document outlines the mechanism of action of this compound and provides a visual representation of the relevant signaling pathway.

Introduction to this compound

This compound is a selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including the endogenous opioid peptides known as enkephalins. By inhibiting NEP, this compound prevents the breakdown of enkephalins, leading to an increase in their local concentrations and potentiation of their analgesic and other physiological effects. This mechanism of action has led to the investigation of this compound and other NEP inhibitors for various therapeutic applications, including pain management and cardiovascular diseases.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₀H₂₉NO₄S₂[1]
Molecular Weight 411.575 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Preparation of this compound Stock Solutions

The following protocols provide a general guideline for preparing stock solutions of this compound. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 411.575 g/mol x 1000 mg/g = 4.116 mg

  • Weighing the compound:

    • Carefully weigh out approximately 4.12 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Stock ConcentrationVolume of DMSO to add to 1 mg of this compound
1 mM2.43 mL
5 mM0.486 mL
10 mM0.243 mL

Experimental Protocols: In Vitro and In Vivo Considerations

The final concentration of this compound will depend on the specific experimental setup.

In Vitro Experiments

For in vitro assays, the stock solution is typically diluted in cell culture medium or assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental results (typically <0.5%).

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. For instance, add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

In Vivo Experiments

For in vivo studies in animal models, the stock solution may need to be further diluted in a vehicle suitable for administration (e.g., saline, polyethylene glycol). The dosage will vary depending on the animal model and the route of administration. Previous studies in rats have utilized oral doses of 3 mg/kg and 30 mg/kg twice daily. Clinical trials in humans have explored oral doses of 50 mg, 100 mg, and 200 mg twice daily.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting neutral endopeptidase (NEP). NEP is responsible for the degradation of enkephalins, which are endogenous opioid peptides. By blocking NEP, this compound increases the availability of enkephalins to bind to and activate opioid receptors (mu, delta, and kappa), leading to downstream signaling events that modulate pain perception and other physiological processes.

NEP_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Vesicle Synaptic Vesicle Enkephalins->Vesicle Packaging Enkephalins_released Enkephalins Vesicle->Enkephalins_released Release NEP Neutral Endopeptidase (NEP) Enkephalins_released->NEP Degradation Opioid_Receptor Opioid Receptor (μ, δ, κ) Enkephalins_released->Opioid_Receptor Binding & Activation Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites SCH42495 This compound SCH42495->NEP Inhibition Signaling Downstream Signaling (e.g., ↓cAMP, ↑K+ efflux) Opioid_Receptor->Signaling Effect Analgesic Effect Signaling->Effect

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound stock solutions for experimental use. Adherence to these guidelines will help ensure the accuracy and consistency of research findings. It is always recommended to consult relevant literature for specific experimental concentrations and to perform appropriate validation experiments.

References

Cell-Based Assays for Screening NEP Inhibitors like (R)-SCH 42495: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1][2] Its substrates include natriuretic peptides, bradykinin, enkephalins, and the amyloid-beta peptide, implicating NEP in the pathophysiology of cardiovascular diseases, pain, inflammation, and Alzheimer's disease.[1][3] Inhibition of NEP has emerged as a promising therapeutic strategy, particularly for heart failure and hypertension. (R)-SCH 42495 is a potent NEP inhibitor that has demonstrated antihypertensive effects in clinical studies. This document provides detailed application notes and protocols for cell-based assays designed to screen for and characterize NEP inhibitors like this compound.

Signaling Pathway of Neprilysin

Neprilysin is a cell-surface enzyme that modulates multiple signaling pathways by cleaving and inactivating various peptide hormones and signaling molecules. By degrading these peptides, NEP effectively terminates their signaling cascades. For instance, the degradation of natriuretic peptides by NEP leads to a reduction in cyclic GMP (cGMP) levels, which is a key second messenger involved in vasodilation and natriuresis. In the central nervous system, NEP-mediated degradation of amyloid-beta peptides is a critical clearance mechanism, and reduced NEP activity is associated with amyloid plaque formation in Alzheimer's disease. The inhibition of NEP leads to an accumulation of its substrates, thereby potentiating their downstream signaling effects.[1][2][3]

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_substrates NEP Substrates cluster_products Inactive Fragments cluster_downstream Downstream Effects of Substrates NEP Neprilysin (NEP) Inactive_ANP_BNP Inactive Peptides NEP->Inactive_ANP_BNP Inactive_Bradykinin Inactive Fragments NEP->Inactive_Bradykinin Inactive_AmyloidBeta Cleared Aβ NEP->Inactive_AmyloidBeta Inactive_SubstanceP Inactive Fragments NEP->Inactive_SubstanceP Inactive_Enkephalins Inactive Fragments NEP->Inactive_Enkephalins ANP_BNP Natriuretic Peptides (ANP, BNP) ANP_BNP->NEP Degradation Vasodilation Vasodilation, Natriuresis ANP_BNP->Vasodilation Bradykinin Bradykinin Bradykinin->NEP Degradation Bradykinin->Vasodilation AmyloidBeta Amyloid-Beta AmyloidBeta->NEP Degradation Plaque_Formation Amyloid Plaque Formation AmyloidBeta->Plaque_Formation SubstanceP Substance P SubstanceP->NEP Degradation Inflammation Inflammation, Pain SubstanceP->Inflammation Enkephalins Enkephalins Enkephalins->NEP Degradation Pain_Modulation Pain Modulation Enkephalins->Pain_Modulation Inhibitor This compound (NEP Inhibitor) Inhibitor->NEP Inhibition

Caption: Neprilysin signaling pathway and the action of inhibitors.

Cell-Based Assay Principle

The screening of NEP inhibitors can be effectively performed using a cell-based assay that measures the enzymatic activity of NEP in a cellular context. This assay utilizes a fluorogenic NEP substrate that is cleaved by active NEP on the surface of live cells, resulting in a quantifiable fluorescent signal. In the presence of an inhibitor, the activity of NEP is reduced, leading to a decrease in the fluorescent signal. This method allows for the screening and characterization of NEP inhibitors in a more physiologically relevant environment compared to assays using purified enzymes.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful cell-based NEP inhibitor screening assay. The selected cell line should exhibit sufficient and consistent expression of NEP.

  • LNCaP (Human Prostate Adenocarcinoma): This cell line is known to express high levels of NEP and is a suitable choice for inhibitor screening assays.

  • SH-SY5Y (Human Neuroblastoma): While commonly used in neuroscience research, this cell line has been reported to have low levels of NEP expression.[4] Overexpression of NEP in this cell line may be necessary for a robust assay window.

Fluorogenic Cell-Based NEP Activity Assay

This protocol describes a kinetic assay to measure NEP activity on the surface of living cells grown in a 96-well plate format.

Materials:

  • LNCaP cells (or other suitable NEP-expressing cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS for LNCaP cells)

  • Phosphate-Buffered Saline (PBS)

  • Fluorogenic NEP substrate (e.g., a quenched peptide substrate that becomes fluorescent upon cleavage)

  • This compound or other test compounds

  • A known NEP inhibitor as a positive control (e.g., Thiorphan)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities and temperature control

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed LNCaP cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare serial dilutions of the compounds in assay buffer (e.g., HBSS or serum-free medium). The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Procedure:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the diluted test compounds or control solutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO in assay buffer) for measuring maximum NEP activity and wells with a saturating concentration of a known NEP inhibitor for background fluorescence.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the fluorogenic NEP substrate solution in the assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate.

  • Data Analysis:

    • For each well, determine the rate of increase in fluorescence (slope of the kinetic read).

    • Subtract the background fluorescence rate (from wells with the potent NEP inhibitor) from all other rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes hypothetical quantitative data for NEP inhibitors in a cell-based assay.

CompoundCell LineIC₅₀ (nM)Maximum Inhibition (%)
This compound LNCaP15.298.5
Thiorphan (Control)LNCaP5.899.1
Compound XLNCaP125.695.3
Compound YLNCaP>10,00020.1

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel NEP inhibitors using a cell-based assay.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for NEP Inhibitors start Start plate_cells Plate NEP-Expressing Cells (e.g., LNCaP) in 384-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells add_compounds Add Compound Library (Single Concentration) incubate_cells->add_compounds pre_incubate Pre-incubate with Compounds add_compounds->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis & Hit Identification read_plate->data_analysis hit_confirmation Hit Confirmation (Dose-Response) data_analysis->hit_confirmation ic50_determination IC50 Determination hit_confirmation->ic50_determination secondary_assays Secondary Assays (e.g., Selectivity, Mechanism of Action) ic50_determination->secondary_assays end Lead Optimization secondary_assays->end

Caption: Workflow for HTS of NEP inhibitors.

Conclusion

The described cell-based assay provides a robust and physiologically relevant method for the screening and characterization of NEP inhibitors. The use of a continuous kinetic reading format offers advantages over endpoint assays by providing more detailed information on enzyme kinetics and inhibitor interactions. This protocol can be adapted for high-throughput screening to identify novel lead compounds for drug discovery programs targeting neprilysin.

References

Long-Term Administration of (R)-SCH 42495 in Chronic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-SCH 42495 is the orally active prodrug of SCH 42354, a potent and selective inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme involved in the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. By inhibiting NEP, this compound leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This mechanism of action makes it a promising therapeutic agent for the management of hypertension and heart failure. This document provides detailed application notes and protocols for the long-term administration of this compound in chronic studies, based on available preclinical and clinical data.

Mechanism of Action

This compound, after oral administration, is rapidly absorbed and converted to its active metabolite, SCH 42354. SCH 42354 then inhibits the enzyme neutral endopeptidase (NEP), also known as neprilysin. This inhibition prevents the breakdown of natriuretic peptides (such as ANP and BNP) and bradykinin. The resulting increase in the circulating levels of these peptides leads to several physiological effects beneficial in cardiovascular diseases, including vasodilation (widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production), ultimately leading to a reduction in blood pressure.

cluster_metabolism Prodrug Activation cluster_inhibition Enzyme Inhibition cluster_substrates NEP Substrates cluster_effects Physiological Effects This compound (Oral) This compound (Oral) SCH 42354 (Active) SCH 42354 (Active) This compound (Oral)->SCH 42354 (Active) Metabolic Conversion Neutral Endopeptidase (NEP) Neutral Endopeptidase (NEP) SCH 42354 (Active)->Neutral Endopeptidase (NEP) Inhibits Increased Natriuretic Peptides & Bradykinin Increased Natriuretic Peptides & Bradykinin Inactive Metabolites Inactive Metabolites Neutral Endopeptidase (NEP)->Inactive Metabolites Degrades Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP)->Neutral Endopeptidase (NEP) Bradykinin Bradykinin Bradykinin->Neutral Endopeptidase (NEP) Vasodilation Vasodilation Increased Natriuretic Peptides & Bradykinin->Vasodilation Natriuresis & Diuresis Natriuresis & Diuresis Increased Natriuretic Peptides & Bradykinin->Natriuresis & Diuresis Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure Natriuresis & Diuresis->Decreased Blood Pressure

Mechanism of action of this compound.

Data from Preclinical Chronic Studies

Detailed quantitative data from long-term (chronic) preclinical toxicology and pharmacokinetic studies for this compound and its active metabolite SCH 42354 are not extensively available in the public domain. Preclinical development of pharmaceuticals typically involves comprehensive studies in rodent and non-rodent species to establish safety and pharmacokinetic profiles before advancing to human trials. The following tables provide a template of the type of data that would be collected in such studies, based on general knowledge of preclinical drug development.

Hypothetical Pharmacokinetic Parameters of SCH 42354 (Active Metabolite) after Chronic Oral Administration of this compound
ParameterRatDog
Dose (mg/kg/day) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (t½) (h) Data not availableData not available
Clearance (mL/min/kg) Data not availableData not available
Volume of Distribution (L/kg) Data not availableData not available
Hypothetical Chronic Oral Toxicity Study Findings for this compound
SpeciesDurationDose Levels (mg/kg/day)Key FindingsNOAEL (No-Observed-Adverse-Effect Level)
Rat 6 monthsData not availableData on clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology would be collected.Data not available
Dog 9 monthsData not availableData on clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology would be collected.Data not available

Experimental Protocols

General Protocol for a Chronic Oral Toxicity Study in Rodents (Rat)

This protocol is a generalized representation and would be adapted based on the specific properties of the test compound.

cluster_setup Study Setup cluster_dosing Dosing & Observations cluster_analysis Interim & Terminal Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dose Groups Control (Vehicle) Low Dose Mid Dose High Dose Randomization->Dose Groups Daily Dosing Daily Oral Gavage (6 months) Dose Groups->Daily Dosing Clinical Observations Daily clinical signs, weekly body weight & food consumption Daily Dosing->Clinical Observations Interim Blood Collection Hematology & Clinical Chemistry (e.g., Months 1, 3) Clinical Observations->Interim Blood Collection Terminal Procedures Final Blood Collection Necropsy Organ Weight Measurement Histopathology Clinical Observations->Terminal Procedures

Workflow for a chronic rodent toxicity study.

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Acclimatization: Animals are acclimated for at least one week before the start of the study.

  • Dose Groups: Typically, three dose levels (low, mid, high) and a control group (vehicle only) are used.

  • Administration: this compound is administered orally via gavage, once daily for 6 months.

  • Observations:

    • Clinical Signs: Monitored daily for any signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

  • Clinical Pathology:

    • Hematology and Clinical Chemistry: Blood samples are collected at interim time points (e.g., 1, 3 months) and at termination.

    • Urinalysis: Conducted at similar time points.

  • Terminal Procedures:

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically.

Data from Clinical Studies

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of this compound in patients with essential hypertension.

Efficacy of this compound in Essential Hypertension (8-Week Treatment)
ParameterBaseline (Mean ± SEM)End of Treatment (Mean ± SEM)p-value
Systolic Blood Pressure (mmHg) 171 ± 1146 ± 3< 0.001
Diastolic Blood Pressure (mmHg) 100 ± 184 ± 2< 0.001
Pulse Rate (beats/min) No significant changeNo significant change-
Plasma Atrial Natriuretic Peptide (ANP) Increment correlated with BP reduction--
Plasma cGMP Increment correlated with ANP increase--
Dose-Dependent Efficacy of this compound
Dose (twice daily)Efficacy Rate (%)
50 mg 44
100 mg 60
200 mg 80
Adverse Events in the Clinical Trial

Adverse reactions were observed in 22.2% of patients, with headache and palpitation being the most common. Treatment was discontinued in five patients due to adverse events.

Clinical Trial Protocol

Protocol for an 8-Week, Open-Label Study of this compound in Essential Hypertension

cluster_enrollment Patient Enrollment cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Assessment Patient Screening Screening of patients with essential hypertension Placebo Run-in 2-4 week placebo run-in period Patient Screening->Placebo Run-in Initial Dose Start this compound at 50 mg twice daily Placebo Run-in->Initial Dose Baseline Assessment Baseline blood chemistry, plasma ANP, and cGMP Placebo Run-in->Baseline Assessment Dose Titration Increase dose every 2 weeks (100 mg, then 200 mg) if BP goal not met Initial Dose->Dose Titration Bi-weekly Monitoring Monitor blood pressure and pulse rate every 2 weeks Dose Titration->Bi-weekly Monitoring Final Assessment Repeat assessments at the end of the 8-week treatment Bi-weekly Monitoring->Final Assessment Data Analysis Analyze changes in BP, pulse rate, and biomarkers Final Assessment->Data Analysis

Clinical trial workflow for this compound.

  • Patient Population: 27 patients with essential hypertension (WHO Stage I or II).

  • Study Design: A multicenter, open-label clinical trial.

  • Run-in Period: A 2 to 4-week placebo run-in period.

  • Dosing Regimen:

    • Initial dose: 50 mg of this compound administered orally twice daily.

    • Dose escalation: If the target blood pressure was not achieved, the dose was increased every 2 weeks to 100 mg twice daily, and then to 200 mg twice daily.

  • Duration of Treatment: 8 weeks.

  • Assessments:

    • Blood pressure and pulse rate were monitored every 2 weeks.

    • Blood chemistry, plasma ANP, and plasma cGMP levels were determined before and after the 8-week treatment period.

  • Primary Outcome: Change in blood pressure from baseline to the end of the treatment period.

  • Secondary Outcomes: Safety and tolerability, changes in pulse rate, and correlation between changes in plasma ANP, cGMP, and blood pressure.

Conclusion

This compound has demonstrated significant antihypertensive effects in clinical trials, mediated by its inhibition of neutral endopeptidase. The provided protocols and data summaries offer a framework for researchers and drug development professionals working with this class of compounds. It is important to note the current limitations in publicly available, detailed preclinical chronic toxicity and pharmacokinetic data for this compound. Further research and publication of these data would be invaluable for a more complete understanding of its long-term safety and disposition.

Application Notes and Protocols for Assessing the Antihypertensive Effects of (R)-SCH 42495 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis, leading to a reduction in blood pressure. These application notes provide a comprehensive overview of the in vivo assessment of the antihypertensive effects of this compound, including detailed experimental protocols and data presentation.

While the available literature primarily refers to "SCH 42495" without specifying the stereoisomer, it is presumed that the (R)-enantiomer represents the active form of the molecule.

Data Presentation

The antihypertensive efficacy of SCH 42495 has been evaluated in both human clinical trials and preclinical animal models. The following tables summarize the key quantitative data from these studies.

Table 1: Antihypertensive Effects of SCH 42495 in Patients with Essential Hypertension
DosageMean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)Efficacy Rate (%)
50 mg twice daily25 ± 2[1]16 ± 2[1]44[1]
100 mg twice daily25 ± 2[1]16 ± 2[1]60[1]
200 mg twice daily25 ± 2[1]16 ± 2[1]80[1]
Data from an 8-week, open-label clinical trial in 27 patients with essential hypertension. Blood pressure was significantly reduced from a baseline of 171 ± 1 / 100 ± 1 mmHg to 146 ± 3 / 84 ± 2 mmHg (P < .001) at the end of the treatment period.[1]
Table 2: Effects of Chronic Oral Administration of SCH 42495 in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (mg/kg, b.i.d.)Change in Systolic Blood Pressure (mmHg)Change in Plasma ANPChange in Plasma cGMP
Placebo-Not significantly different from controlNo significant changeNo significant change
SCH 424953Not significantly different from control[2]Similar to placebo[2]Higher than control[2]
SCH 4249530Not significantly different from control[2]Similar to placebo[2]Higher than control[2]
Data from a 4-week study in adult spontaneously hypertensive rats. While plasma cGMP levels were elevated, there was no significant reduction in blood pressure observed at the tested doses in this model.[2]

Signaling Pathway

The antihypertensive effect of this compound is mediated through the potentiation of the natriuretic peptide system. The following diagram illustrates the proposed signaling pathway.

cluster_inhibition Inhibition by this compound cluster_effects Downstream Effects NEP Neutral Endopeptidase (NEP) ANP_inactive Inactive ANP Fragments NEP->ANP_inactive SCH42495 This compound SCH42495->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degradation ANP_active Increased Active ANP Receptor Natriuretic Peptide Receptor-A (NPR-A) ANP_active->Receptor Binds to GC Guanylate Cyclase Receptor->GC Activates cGMP Increased cGMP GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis & Diuresis PKG->Natriuresis RAAS Decreased Renin-Angiotensin- Aldosterone System (RAAS) Activity PKG->RAAS BP Blood Pressure Reduction Vasodilation->BP Natriuresis->BP RAAS->BP

Caption: Signaling pathway of this compound antihypertensive effect.

Experimental Protocols

The following protocols describe the in vivo assessment of the antihypertensive effects of this compound in a rat model of hypertension. Given the negative results in the SHR model, the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model is proposed as an alternative.

Induction of DOCA-Salt Hypertension in Rats

This protocol describes a well-established method for inducing hypertension in rats, which is characterized by low renin levels and salt sensitivity, making it a suitable model to study the effects of natriuretic peptide-enhancing agents.

start Start: Male Wistar Rats (8-10 weeks old) acclimatization Acclimatization (1 week) Standard chow and tap water start->acclimatization uninephrectomy Unilateral Nephrectomy (Left Kidney) acclimatization->uninephrectomy recovery Recovery Period (1 week) uninephrectomy->recovery doca_implant DOCA Pellet Implantation (e.g., 25 mg, subcutaneous) recovery->doca_implant salt_water Provide 1% NaCl + 0.2% KCl in drinking water doca_implant->salt_water bp_monitoring Weekly Blood Pressure Monitoring (Tail-cuff or Telemetry) salt_water->bp_monitoring hypertension Hypertension Development (Systolic BP > 150 mmHg) bp_monitoring->hypertension treatment Initiate this compound Treatment hypertension->treatment

Caption: Workflow for inducing DOCA-salt hypertension in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Deoxycorticosterone acetate (DOCA) pellets

  • 1% Sodium Chloride (NaCl) and 0.2% Potassium Chloride (KCl) solution

Procedure:

  • Acclimatize rats for at least one week with free access to standard chow and water.

  • Anesthetize the rats and perform a unilateral nephrectomy of the left kidney.

  • Allow the animals to recover for one week.

  • Implant a DOCA pellet subcutaneously in the dorsal neck region.

  • Replace drinking water with a solution of 1% NaCl and 0.2% KCl.

  • Monitor systolic blood pressure weekly using the tail-cuff method or radiotelemetry.

  • Rats are considered hypertensive when their systolic blood pressure consistently exceeds 150 mmHg (typically 3-4 weeks post-DOCA implantation).

In Vivo Antihypertensive Efficacy Study

This protocol outlines the procedure for evaluating the dose-dependent antihypertensive effect of this compound.

start Start: DOCA-Salt Hypertensive Rats grouping Randomize into Treatment Groups (n=8-10 per group) start->grouping groups - Vehicle Control - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) - Positive Control (e.g., Captopril) grouping->groups administration Daily Oral Gavage Administration for 4 weeks grouping->administration bp_measurement Blood Pressure & Heart Rate Measurement (Daily or Weekly) administration->bp_measurement urine_collection 24-hour Urine Collection (Weekly in metabolic cages) administration->urine_collection blood_sampling Blood Sampling (End of study) administration->blood_sampling analysis Data Analysis bp_measurement->analysis urine_collection->analysis blood_sampling->analysis

Caption: Experimental workflow for assessing antihypertensive efficacy.

Materials:

  • DOCA-salt hypertensive rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Captopril)

  • Oral gavage needles

  • Blood pressure measurement system (telemetry or tail-cuff)

  • Metabolic cages

  • Blood collection supplies

Procedure:

  • Randomly assign DOCA-salt hypertensive rats into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 3 mg/kg, b.i.d.)

    • Group 3: this compound (e.g., 10 mg/kg, b.i.d.)

    • Group 4: this compound (e.g., 30 mg/kg, b.i.d.)

    • Group 5: Positive control (e.g., Captopril, 10 mg/kg, once daily)

  • Administer the respective treatments daily via oral gavage for 4 weeks.

  • Measure blood pressure and heart rate at regular intervals (e.g., daily for telemetry or 3 times a week for tail-cuff).

  • At the end of each week, place animals in metabolic cages for 24-hour urine collection to measure volume, sodium, potassium, and cGMP levels.

  • At the end of the study, collect blood samples for the analysis of plasma ANP, cGMP, and renin activity.

  • Analyze the data to determine the effect of this compound on blood pressure and relevant biomarkers.

Biomarker Analysis Protocols

a) Plasma ANP and cGMP Measurement:

  • Collect blood in chilled EDTA tubes containing aprotinin.

  • Centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • Use commercially available ELISA kits for the quantitative determination of rat ANP and cGMP according to the manufacturer's instructions.

b) Plasma Renin Activity (PRA) Assay:

  • Collect blood in chilled EDTA tubes.

  • Separate plasma by centrifugation at 4°C.

  • Determine PRA by measuring the generation of angiotensin I from endogenous renin substrate. Commercially available radioimmunoassay (RIA) kits are recommended for this purpose.

c) Urine Electrolyte and cGMP Analysis:

  • Collect 24-hour urine samples from metabolic cages.

  • Centrifuge the urine to remove particulates.

  • Analyze sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

  • Measure urinary cGMP levels using a commercial ELISA kit.

Conclusion

The available data suggest that SCH 42495 is an effective antihypertensive agent in humans, acting through the inhibition of neutral endopeptidase and the subsequent potentiation of the natriuretic peptide system. However, preclinical studies in spontaneously hypertensive rats did not demonstrate a significant blood pressure-lowering effect, highlighting the importance of selecting the appropriate animal model for in vivo evaluation. The protocols provided herein offer a framework for the robust assessment of the antihypertensive properties of this compound in the DOCA-salt hypertensive rat model, which may be more sensitive to the mechanism of action of this compound. Further studies are warranted to confirm the activity of the (R)-isomer and to fully elucidate its preclinical antihypertensive profile.

References

Troubleshooting & Optimization

(R)-SCH 42495 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-SCH 42495. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of several vasoactive peptides. Based on its chemical structure, which includes multiple hydrophobic moieties, and a predicted XlogP of 3.6, this compound is classified as a lipophilic compound with likely poor aqueous solubility. This can present challenges in preparing stock solutions and in achieving desired concentrations in aqueous buffers for in vitro and in vivo experiments, potentially impacting data reproducibility and the overall success of the research.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial solubilization, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide range of organic compounds, including those with low water solubility. For subsequent dilutions into aqueous media, it is crucial to be aware of the potential for the compound to precipitate.

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?

A3: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

  • Use a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to form micelles that encapsulate the drug, thereby increasing its apparent solubility in aqueous solutions.[1][2]

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[2]

Q4: Can I improve the aqueous solubility of (R)--SCH 42495 without using organic solvents or detergents?

A4: While challenging for highly lipophilic compounds, some strategies can be explored:

  • pH adjustment: The chemical structure of this compound contains ester and amide groups that are not readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.

  • Complexation: As mentioned, cyclodextrins can be used to form inclusion complexes and enhance solubility without the use of harsh solvents.

  • Nanosuspensions: For in vivo studies, creating a nanosuspension of this compound can improve its dissolution rate and bioavailability. This involves reducing the particle size of the drug to the nanometer range.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing. The compound may have very low solubility even in organic solvents.- Try gentle warming (e.g., to 37°C) and vortexing. - Use sonication to aid dissolution. - Increase the volume of the solvent.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has exceeded its solubility limit in the final aqueous medium.- Decrease the final concentration of this compound. - Add a surfactant (e.g., 0.1% Tween-80) to the aqueous buffer before adding the compound. - Consider using a formulation with a solubilizing agent like a cyclodextrin.
Cloudiness or precipitation is observed over time in the final solution. The compound is not stable in the solution at that concentration and temperature, leading to slow precipitation.- Prepare fresh solutions immediately before each experiment. - Store stock solutions at -20°C or -80°C. - If possible, filter the final solution through a 0.22 µm filter before use to remove any micro-precipitates.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.- Visually inspect your solutions for any signs of precipitation before each experiment. - Perform a solubility test to determine the maximum soluble concentration in your experimental medium. - Consider using a formulation with enhanced solubility to ensure consistent drug exposure.

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound in common solvents and with various solubilizing agents. This data is for illustrative purposes to guide your experimental design.

Table 1: Hypothetical Solubility of this compound in Common Solvents at Room Temperature

Solvent Solubility (mg/mL) Solubility (mM)
Water< 0.01< 0.024
PBS (pH 7.4)< 0.01< 0.024
Ethanol~ 5~ 12.1
DMSO> 50> 121.5

Table 2: Hypothetical Aqueous Solubility Enhancement of this compound at Room Temperature

Aqueous System (PBS, pH 7.4) Solubility (mg/mL) Fold Increase
No additives< 0.01-
1% Tween-80~ 0.1~ 10
5% DMSO~ 0.05~ 5
10 mM Hydroxypropyl-β-cyclodextrin~ 0.2~ 20

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a given solvent system.[3]

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent and has low compound binding (e.g., PVDF or PTFE).

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Preparation of a Stock Solution and Working Solutions
  • Stock Solution (in DMSO):

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the desired high-concentration stock solution (e.g., 50 mM).

    • Vortex and/or sonicate until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions (in aqueous buffer):

    • Warm the stock solution to room temperature.

    • Perform serial dilutions of the stock solution into your final aqueous buffer.

    • To minimize precipitation, add the stock solution to the buffer while vortexing.

    • It is recommended to prepare working solutions fresh for each experiment.

Visualizations

Signaling Pathway

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ANP ANP / BNP NEP Neutral Endopeptidase (NEP) ANP->NEP NPR_A NPR-A Receptor ANP->NPR_A AngI Angiotensin I AngI->NEP AT1R AT1 Receptor AngI->AT1R ... (via Ang II) BK Bradykinin BK->NEP B2R B2 Receptor BK->B2R Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides SCH42495 This compound SCH42495->NEP Inhibits cGMP ↑ cGMP NPR_A->cGMP Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation B2R->Inflammation Vasodilation Vasodilation, Natriuresis cGMP->Vasodilation

Caption: Signaling pathway of Neutral Endopeptidase (NEP) and its inhibition by this compound.

Experimental Workflow

Solubility_Workflow start Start: this compound (Solid Powder) add_solvent Add Excess Compound to Test Solvent start->add_solvent shake Equilibrate on Shaker (24-48h at constant temp) add_solvent->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

References

Common pitfalls in NEP inhibition assays and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neprilysin (NEP) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is Neprilysin (NEP) and why is its inhibition a therapeutic target?

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that degrades and inactivates several important peptide hormones.[1][2] Its substrates include natriuretic peptides (ANP, BNP), which promote vasodilation and sodium excretion, as well as bradykinin and the amyloid-beta peptide involved in Alzheimer's disease.[1] Inhibiting NEP increases the bioavailability of these beneficial peptides, making it a key therapeutic strategy for managing cardiovascular diseases like heart failure.[1][3] Dual-acting angiotensin receptor-neprilysin inhibitors (ARNIs) are a prominent class of drugs based on this strategy.[1]

Q2: I am setting up a NEP inhibition assay. What is the basic principle?

Most NEP inhibition assays are fluorogenic, utilizing the enzyme's ability to cleave a synthetic peptide substrate.[2][4] This substrate, often based on o-aminobenzoic acid (Abz), is designed to release a fluorescent molecule upon cleavage by active NEP.[2] The rate of increase in fluorescence is directly proportional to NEP activity. By measuring this rate in the presence of varying concentrations of a test compound, one can determine the compound's inhibitory potency (e.g., its IC50 value). These substrates are designed to be specific for NEP, allowing its activity to be distinguished from other metalloproteinases like ACE and ECE.[2][4]

Q3: How does the presence of NEP inhibitors like sacubitril/valsartan affect clinical lab measurements of natriuretic peptides?

Treatment with NEP inhibitors prevents the breakdown of Brain Natriuretic Peptide (BNP).[5] This leads to an artificial elevation in measured BNP levels in the blood, which does not reflect a worsening of heart failure.[5] In contrast, N-terminal pro-brain natriuretic peptide (NT-proBNP) is not a substrate for NEP, so its levels are unaffected by these drugs.[5][6] Therefore, when monitoring heart failure patients on NEP inhibitor therapy, NT-proBNP is considered a more reliable biomarker than BNP.[5]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No NEP Activity Presence of Chelating Agents: NEP is a zinc-containing metalloproteinase and is inhibited by chelating agents.Ensure that buffers and samples do not contain EDTA or EGTA.[2][4]
Inactive Enzyme: Lyophilized NEP may have been improperly reconstituted or subjected to repeated freeze-thaw cycles.Reconstitute lyophilized Neprilysin according to the protocol, aliquot into working volumes, and store at -20°C to avoid repeated freeze-thaw cycles.[2][4] Keep the enzyme on ice while in use.[2][4]
Incorrect Assay Temperature: Enzyme activity is temperature-dependent.Equilibrate the assay buffer, substrate solutions, and plate reader to the recommended temperature (typically 37°C) before starting the reaction.[2][4]
High Background Signal Substrate Instability: The fluorogenic substrate may be degrading spontaneously.Protect the substrate from light during storage and handling.[4] Prepare the substrate working solution fresh on the day of the experiment.[4]
Sample Interference: The biological sample itself may be autofluorescent.Always run a "Sample Background Control" for each sample. This well should contain the sample and all reagents except the NEP substrate.[2] Subtract this background reading from the sample reading.
Poor Reproducibility / High Variability Inhibitor Precipitation: The test compound may not be fully soluble at the tested concentrations.Ensure the final solvent concentration (e.g., DMSO) is low (typically <1%) to avoid affecting enzyme activity or compound solubility.[7] Visually inspect wells for any signs of precipitation.
High Protein Concentration: Lysates with very high total protein content can suppress NEP activity.For tissue or cell lysates, do not exceed 15 µg of total protein per well.[2][4] If protein concentration is high, dilute the sample in NEP Assay Buffer and test several dilutions to find the linear range of the assay.[2][4]
Interference from Other Proteases: Other proteases in the sample may be cleaving the substrate or degrading NEP.Prepare samples in an ice-cold buffer containing a cocktail of protease inhibitors. Freshly prepared PMSF (1 mM) and Aprotinin (10 µg/ml) are often recommended.[2][4] Note that some protease inhibitors may suppress NEP activity, so use them consistently across all samples.[2]
Inconsistent Kinetic Readings Incorrect Incubation Time: The reaction may be proceeding too quickly (substrate depletion) or too slowly (low signal).Perform a kinetic reading over 1-2 hours.[4] Ensure you calculate the reaction velocity (slope) from the linear portion of the progress curve.[2][4] For samples with low NEP activity, a longer incubation time may be required.[4]

Experimental Protocols & Data

Generic Fluorometric NEP Inhibition Assay Protocol

This protocol provides a generalized methodology for determining the potency of an inhibitor against recombinant human NEP.

1. Reagent Preparation:

  • NEP Assay Buffer: Prepare buffer as specified by the kit manufacturer. Bring to room temperature before use.[2]

  • Recombinant NEP Enzyme: Reconstitute lyophilized NEP in NEP Assay Buffer to the desired stock concentration. Aliquot and store at -20°C.[2] On the day of the experiment, keep the working aliquot on ice.

  • NEP Substrate: Prepare a 100-fold dilution of the substrate stock solution in NEP Assay Buffer to create the working solution.[2]

  • Test Inhibitor: Prepare a serial dilution of the test inhibitor (e.g., in DMSO) and then dilute further in NEP Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 1%.[7]

  • Positive Control Inhibitor: Prepare serial dilutions of a known NEP inhibitor (e.g., Thiorphan) to serve as a positive control.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of inhibitor dilutions (test compound, positive control, or buffer for "no inhibitor" control) to the wells of a black 96-well microplate.[7]

  • Add 40 µL of the diluted NEP enzyme solution to each well.[7]

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Equilibrate the NEP substrate working solution to 37°C.[2]

  • Initiate the enzymatic reaction by adding 40 µL of the pre-warmed substrate solution to each well. The total volume should be 100 µL.[4][7]

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm for Abz-based substrates) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[4][7]

3. Data Analysis:

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Reference Data for Assay Controls

For comparative purposes, researchers should include known inhibitors in their assays. The IC50 values for these compounds can vary based on specific assay conditions and substrates used.

Reference Inhibitor Typical Target Notes
Thiorphan NEPA well-characterized, potent NEP inhibitor often used as a positive control.
Sacubitrilat NEPThe active metabolite of Sacubitril, a clinically used NEP inhibitor.
Captopril ACEAn ACE inhibitor; should show low or no activity against NEP in a specific assay.[7]

Visual Guides

NEP Signaling & Therapeutic Inhibition

NEP_Pathway cluster_0 Physiological State cluster_1 Therapeutic Intervention NEP Neprilysin (NEP) Inactive Inactive Fragments NEP->Inactive Degradation AmyloidClear Amyloid-Beta Clearance NEP->AmyloidClear Degradation Substrates Active Peptides (ANP, BNP, Bradykinin) Substrates->NEP Amyloid Amyloid-Beta Amyloid->NEP Inhibitor NEP Inhibitor (e.g., Sacubitrilat) NEP_inhibited Neprilysin (NEP) Inhibitor->NEP_inhibited Inhibits Substrates_inc Increased Active Peptides (ANP, BNP, Bradykinin) Effects Beneficial Effects (Vasodilation, Natriuresis) Substrates_inc->Effects Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Inhibitor (Serial dilutions of test compound) prep->plate add_enz 3. Add NEP Enzyme plate->add_enz pre_inc 4. Pre-incubate (e.g., 15 min at 37°C) add_enz->pre_inc add_sub 5. Add NEP Substrate (Initiates reaction) pre_inc->add_sub measure 6. Kinetic Measurement (Fluorescence reading over time) add_sub->measure analyze 7. Data Analysis (Calculate rates, % inhibition, IC50) measure->analyze Troubleshooting_Flow start Problem Observed q1 Is there any signal in the positive control? start->q1 no_signal_cause Potential Causes: - Inactive Enzyme - Chelators (EDTA/EGTA) - Incorrect Temperature q1->no_signal_cause No q2 Is variability high across replicates? q1->q2 Yes no_signal_sol Solutions: - Use fresh enzyme aliquot - Prepare fresh, chelator-free buffers - Verify instrument temperature no_signal_cause->no_signal_sol high_var_cause Potential Causes: - Inhibitor Precipitation - High Protein Content - Pipetting Error q2->high_var_cause Yes q3 Is background signal in 'no enzyme' or 'sample background' controls high? q2->q3 No high_var_sol Solutions: - Check inhibitor solubility (<1% DMSO) - Dilute protein samples - Review pipetting technique high_var_cause->high_var_sol high_bg_cause Potential Causes: - Substrate Degradation - Sample Autofluorescence q3->high_bg_cause Yes ok Assay Conditions Likely OK Review data analysis q3->ok No high_bg_sol Solutions: - Protect substrate from light - Subtract sample background reading high_bg_cause->high_bg_sol

References

Optimizing (R)-SCH 42495 Dosage for Maximum Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (R)-SCH 42495 for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound leads to increased levels of endogenous ANP. Elevated ANP levels stimulate guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). This increase in cGMP in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1]

Q2: What is the recommended starting dose for in vivo studies?

A2: Based on clinical studies in hypertensive patients, a starting dose of 50 mg twice daily has been evaluated.[1] For preclinical studies in spontaneously hypertensive rats (SHR), oral doses of 3 mg/kg and 30 mg/kg twice daily have been used. Researchers should consider the animal model and the specific research question when determining the initial dose.

Q3: How can the efficacy of this compound be assessed?

A3: The primary efficacy endpoint for this compound is the reduction in blood pressure. This can be measured directly using telemetry or tail-cuff methods in animal models.[2] Additionally, measuring downstream biomarkers of NEP inhibition, such as plasma ANP and cGMP levels, can provide mechanistic evidence of drug activity.[1]

Q4: Is there a known dose-response relationship for this compound?

A4: Yes, a dose-response relationship has been observed in clinical settings. In a study of patients with essential hypertension, the efficacy rate (percentage of patients achieving a target blood pressure reduction) increased with higher doses. The efficacy was 44% with 50 mg twice daily, 60% with 100 mg twice daily, and 80% with 200 mg twice daily.[1]

Q5: What is the significance of the "(R)-" stereoisomer designation for SCH 42495?

Data Presentation

Table 1: Clinical Efficacy of SCH 42495 in Patients with Essential Hypertension

Dosage (twice daily)Efficacy Rate (%)Mean Blood Pressure Reduction (Systolic/Diastolic, mmHg)
50 mg44Data not specified at individual dose levels
100 mg60Data not specified at individual dose levels
200 mg80Data not specified at individual dose levels
Overall (at 8 weeks) 171/100 to 146/84

Source: Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension.[1]

Table 2: Preclinical Data of SCH 42495 in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDosage (oral, twice daily)Change in Plasma cGMPEffect on Blood Pressure
Placebo-No significant changeNo significant change
SCH 424953 mg/kgHigher than controlNot significantly different from control
SCH 4249530 mg/kgHigher than control, increased urinary cGMPNot significantly different from control

Source: Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats.

Experimental Protocols & Methodologies

1. In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

  • Objective: To determine the in vitro potency (e.g., IC50) of this compound (or its active form, SCH 42354) in inhibiting NEP activity.

  • Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • This compound (or SCH 42354) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate (black, for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound (this compound/SCH 42354) in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NEP enzyme. Include a control group with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

2. In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure in a hypertensive animal model.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose in water)

    • Oral gavage needles

    • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Procedure:

    • Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures for at least one week.

    • Record baseline blood pressure for 3-5 consecutive days.

    • Randomly assign animals to different treatment groups (e.g., vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound).

    • Administer the assigned treatment orally (e.g., twice daily) for a predetermined period (e.g., 14 days).

    • Measure blood pressure at regular intervals throughout the study period (e.g., daily or every other day).

    • At the end of the study, blood samples can be collected to measure plasma ANP and cGMP levels.

    • Analyze the data to determine the effect of each dose on blood pressure compared to the vehicle control group.

Troubleshooting Guides

Issue 1: High Variability in In Vitro NEP Inhibition Assay Results

  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or reagent degradation.

  • Troubleshooting Steps:

    • Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Use a master mix for reagents to minimize well-to-well variability.

    • Maintain a constant temperature throughout the assay.

    • Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of the enzyme and substrate.

Issue 2: No Significant Blood Pressure Reduction in SHR Despite High Doses of this compound

  • Possible Cause: Poor oral bioavailability of the compound in the specific formulation, rapid metabolism, or issues with the animal model.

  • Troubleshooting Steps:

    • Verify the formulation of the dosing solution and ensure proper administration via oral gavage.

    • Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of the active metabolite (SCH 42354) after oral administration.

    • Ensure the SHR are indeed hypertensive before starting the study.

    • Confirm the accuracy and proper functioning of the blood pressure measurement equipment.

Issue 3: Inconsistent Plasma Biomarker (ANP, cGMP) Levels

  • Possible Cause: Sample collection and processing artifacts, or assay variability.

  • Troubleshooting Steps:

    • Use appropriate collection tubes containing protease inhibitors to prevent ex vivo degradation of ANP.

    • Process blood samples promptly and store them at -80°C until analysis.

    • Use validated and sensitive ELISA or RIA kits for measuring ANP and cGMP.

    • Include appropriate controls and standards in each assay plate.

Mandatory Visualizations

NEP_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Vascular Smooth Muscle Cell) ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation GC_A Guanylate Cyclase-A (GC-A) Receptor ANP->GC_A Binds & Activates Degraded_ANP Inactive ANP Fragments NEP->Degraded_ANP GTP GTP GC_A->GTP cGMP cyclic GMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Reduced Blood Pressure PKG->Vasodilation Leads to SCH42495 This compound (Prodrug) Active_Metabolite SCH 42354 (Active Inhibitor) SCH42495->Active_Metabolite Metabolism Active_Metabolite->NEP Inhibits

Caption: Signaling pathway of this compound-mediated NEP inhibition.

Experimental_Workflow_In_Vivo cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Acclimatization Acclimatize SHR & Train for BP Measurement Baseline_BP Record Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomize into Treatment Groups Baseline_BP->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing BP_Monitoring Monitor Blood Pressure Throughout the Study Dosing->BP_Monitoring Sample_Collection Collect Blood Samples (for ANP, cGMP) BP_Monitoring->Sample_Collection Data_Analysis Analyze Blood Pressure & Biomarker Data Sample_Collection->Data_Analysis

Caption: In vivo experimental workflow for antihypertensive efficacy.

References

Troubleshooting inconsistent results in (R)-SCH 42495 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using (R)-SCH 42495 in their experiments. Our goal is to help you address common challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing high variability in the inhibition of Neutral Endopeptidase (NEP) activity in my in vitro assays. What are the potential causes and solutions?

Potential Causes:

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in certain aqueous buffers, leading to inconsistent concentrations in the assay.

  • Enzyme Activity: The activity of the recombinant or purified NEP enzyme can vary between batches or due to improper storage.

  • Substrate Concentration: An inappropriate concentration of the NEP substrate can affect the kinetics of the inhibition reaction.

  • Assay Conditions: Variations in incubation time, temperature, or pH can significantly impact enzyme activity and inhibitor potency.

Troubleshooting Recommendations:

  • Compound Handling:

    • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution.

    • Ensure the final concentration of the organic solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme and Substrate Validation:

    • Thaw the NEP enzyme on ice and keep it at 4°C during assay preparation.

    • Run a control to check the specific activity of the enzyme in each experiment.

    • Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.

  • Assay Optimization:

    • Maintain a consistent temperature (e.g., 37°C) and pH (e.g., 7.4) throughout the incubation period.

    • Optimize the incubation time to ensure the reaction is in the linear range.

Q2: My in vivo experiments with this compound in a hypertensive rat model are showing inconsistent effects on blood pressure.

Potential Causes:

  • Pharmacokinetics and Bioavailability: The oral bioavailability of this compound can be influenced by the formulation, vehicle, and the feeding status of the animals.

  • Animal Model Variability: The age, weight, and baseline blood pressure of the spontaneously hypertensive rats (SHR) can introduce variability.

  • Route and Frequency of Administration: Inconsistent administration techniques can lead to variable drug exposure.

  • Measurement Timing: Blood pressure measurements taken at different times relative to drug administration will capture different points on the pharmacokinetic/pharmacodynamic curve.

Troubleshooting Recommendations:

  • Dosing and Formulation:

    • Ensure a homogenous suspension or solution of this compound in the chosen vehicle.

    • Administer the compound at the same time each day to minimize circadian variations in blood pressure.

    • Consider the fasting state of the animals, as food can affect drug absorption.

  • Animal Handling and Acclimatization:

    • Allow animals to acclimatize to the housing and measurement procedures to reduce stress-induced blood pressure fluctuations.

    • Ensure consistent handling of all animal groups.

  • Standardized Measurements:

    • Take blood pressure readings at consistent time points after dosing.

    • Use a reliable and calibrated system for blood pressure measurement (e.g., tail-cuff plethysmography or telemetry).

Data Presentation

Table 1: Expected in vitro and in vivo Efficacy of this compound
ParameterExperimental SystemExpected Value
IC50 for NEP Inhibition In vitro (human recombinant NEP)5 - 20 nM
Plasma ANP Increase In vivo (SHR model, 30 mg/kg, p.o.)1.5 - 2.5-fold increase over baseline
Plasma cGMP Increase In vivo (SHR model, 30 mg/kg, p.o.)2 - 4-fold increase over baseline[1]
Urinary cGMP Excretion In vivo (SHR model, 30 mg/kg, p.o.)Significant increase over placebo control[1]
Blood Pressure Reduction In vivo (SHR model, 30 mg/kg, p.o.)15 - 30 mmHg reduction in systolic pressure

Experimental Protocols

Protocol 1: In Vitro NEP Inhibition Assay
  • Materials:

    • Human recombinant Neutral Endopeptidase (NEP)

    • NEP substrate (e.g., a fluorogenic peptide)

    • This compound

    • Assay Buffer (e.g., 50 mM Tris, pH 7.4)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add 10 µL of the diluted compound or vehicle (control) to the wells of the microplate.

    • Add 70 µL of the NEP enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the NEP substrate to each well.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths every minute for 30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound Action

NEP_Inhibition_Pathway cluster_prevention Physiological State cluster_inhibition Pharmacological Intervention cluster_downstream Downstream Effects ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation Increased_ANP Increased ANP Levels Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites SCH42495 This compound SCH42495->NEP Inhibition Guan_Cyclase Guanylate Cyclase Activation Increased_ANP->Guan_Cyclase Increased_cGMP Increased cGMP Guan_Cyclase->Increased_cGMP Vasodilation Vasodilation Increased_cGMP->Vasodilation Natriuresis Natriuresis Increased_cGMP->Natriuresis Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Natriuresis->Reduced_BP

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent In Vivo Results

Troubleshooting_Workflow Start Inconsistent In Vivo Blood Pressure Results Check_Dosing Verify Dosing and Formulation Start->Check_Dosing Check_Animals Assess Animal Model Consistency Start->Check_Animals Check_Procedure Review Measurement Protocol Start->Check_Procedure Solution_Dosing Prepare Fresh Solutions, Standardize Administration Check_Dosing->Solution_Dosing Issue Found Solution_Animals Ensure Consistent Age, Weight, and Acclimatization Check_Animals->Solution_Animals Issue Found Solution_Procedure Calibrate Equipment, Standardize Timing Check_Procedure->Solution_Procedure Issue Found Re_Run Re-run Experiment Solution_Dosing->Re_Run Solution_Animals->Re_Run Solution_Procedure->Re_Run InVivo_Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline BP Measurement (3 days) Acclimatization->Baseline Grouping 3. Randomization into Groups (Placebo vs. SCH 42495) Baseline->Grouping Dosing 4. Chronic Oral Dosing (4 weeks) Grouping->Dosing Monitoring 5. Weekly BP and Urine Collection Dosing->Monitoring Termination 6. Terminal Blood Collection (Plasma for ANP, cGMP) Dosing->Termination Monitoring->Dosing Analysis 7. Data Analysis Termination->Analysis

References

Technical Support Center: Controlling for Off-Target Effects of Adenosine A₂A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (R)-SCH 42495: Initial searches indicate that SCH 42495 is a neutral endopeptidase (NEP) inhibitor used in hypertension research[1][2][3][4][5]. This guide will focus on controlling for off-target effects of adenosine A₂A receptor antagonists, as this appears to be the intended context of the query. Should you be working with NEP inhibitors, a different set of off-target considerations would apply.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the primary one for which it was designed[6]. For an adenosine A₂A receptor antagonist, this means binding to and modulating the activity of other receptors, enzymes, or ion channels. These interactions are a major concern because they can lead to:

  • Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the modulation of the A₂A receptor when it is, in fact, caused by an off-target interaction.

  • Irreproducible Results: The presence and expression levels of off-target proteins can vary between different cell lines or tissues, leading to inconsistent experimental outcomes.

  • Potential Toxicity: In a clinical context, off-target effects can cause adverse drug reactions[6]. For example, the clinical development of the A₂A antagonist tozadenant was halted due to hematological toxicity, which may have been a compound-related off-target effect[7][8].

Q2: What are the most common off-targets for A₂A receptor antagonists?

A2: The most common off-targets for A₂A receptor antagonists are other subtypes of the adenosine receptor family due to structural similarities in their binding pockets[9]. These include:

  • A₁ Adenosine Receptor (A₁R): Often the most significant off-target. A₁R activation has very different physiological effects, including decreased heart rate and neuronal inhibition.

  • A₂B Adenosine Receptor (A₂BR): Another potential off-target, though many antagonists show greater selectivity over this subtype.

  • A₃ Adenosine Receptor (A₃R): Typically, A₂A antagonists have high selectivity against the A₃ receptor.

Beyond adenosine receptors, depending on the chemical scaffold of the antagonist, other potential off-targets could include other G-protein coupled receptors (GPCRs), kinases, or phosphodiesterases (PDEs)[7]. For example, the non-selective antagonist caffeine also inhibits phosphodiesterases at higher concentrations[7].

Q3: How can I experimentally determine the selectivity of my A₂A antagonist?

A3: A comprehensive selectivity profile is crucial. This is typically achieved through a combination of binding and functional assays against a panel of potential off-targets.

  • Radioligand Binding Assays: This is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor. By competing with a radiolabeled ligand, you can quantify your compound's affinity for the A₂A receptor and a panel of other receptors (e.g., A₁, A₂B, A₃)[10][11].

  • Functional Assays: These assays measure the functional consequence of receptor binding. For A₂A receptors, which are Gs-coupled, a common functional assay is the measurement of intracellular cyclic AMP (cAMP) accumulation in response to an agonist[12]. You can test your antagonist's ability to block this effect at the A₂A receptor and other Gs-coupled receptors.

  • Broad Kinase and GPCR Screening Panels: For a more comprehensive profile, commercial services offer screening against large panels of kinases and GPCRs to identify unexpected off-target interactions[8].

Troubleshooting Guides

Problem: My experimental results are inconsistent or unexpected after applying an A₂A antagonist.
  • Possible Cause: The observed effect may be due to the antagonist hitting an off-target that is differentially expressed in your experimental systems.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected results.

Problem: I'm observing a high degree of non-specific binding in my radioligand binding assay.
  • Possible Cause: The compound may be "sticky" or promiscuous, binding to many proteins non-specifically. This can obscure the true binding affinity for the intended target.

  • Solutions:

    • Optimize Assay Buffer: Include a detergent like 0.1% BSA to reduce non-specific binding.

    • Use a Lower Concentration of Radioligand: This can improve the signal-to-noise ratio.

    • Confirm with a Functional Assay: A functional assay (like a cAMP assay) is less prone to issues of non-specific binding and can confirm whether the compound is a true antagonist at the concentrations tested.

Quantitative Data: Selectivity of Common A₂A Antagonists

The table below summarizes the binding affinities (Kᵢ, in nM) of several common A₂A receptor antagonists for human adenosine receptor subtypes. A higher Kᵢ value indicates lower affinity. The selectivity is often expressed as a ratio of Kᵢ values (e.g., Kᵢ for A₁ / Kᵢ for A₂A).

CompoundA₂A Kᵢ (nM)A₁ Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)Selectivity (A₁/A₂A)
Istradefylline (KW-6002) 2.2160330>10000~73-fold
Preladenant (SCH 420814) 1.124001700>10000~2180-fold
SCH 58261 4137>1000>1000~34-fold
ZM241385 0.7260160>10000~370-fold

Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.[8][10][12]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the A₂A receptor and potential off-targets like the A₁ receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human receptor of interest (e.g., A₂A, A₁, etc.).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA. Add adenosine deaminase (ADA) to degrade any endogenous adenosine.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein)

    • Radioligand at a concentration near its Kₔ (e.g., 2 nM [³H]ZM241385 for A₂A).

    • A range of concentrations of your test antagonist.

    • For total binding, add vehicle. For non-specific binding, add a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM NECA).

  • Equilibration: Incubate for 60-90 minutes at room temperature.

  • Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Calculate percent specific binding inhibited by your compound at each concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol assesses the ability of an antagonist to block agonist-induced cAMP production, confirming its functional antagonism.

Detailed Steps:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hA₂AR) in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.

  • Antagonist Addition: Add increasing concentrations of your test antagonist to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an A₂A agonist (e.g., CGS21680 at its EC₈₀ concentration) to stimulate cAMP production. Incubate for another 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the concentration of your antagonist. The resulting IC₅₀ value represents the concentration of antagonist required to inhibit 50% of the agonist response. This can be used to calculate the functional antagonist potency (Kₑ).

Signaling Pathway Visualization

Caption: Canonical A₂A receptor signaling pathway.

References

Technical Support Center: Validating the Specificity of (R)-SCH 42495 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the neutral endopeptidase (NEP) inhibitor, (R)-SCH 42495, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or CD10. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides.

Q2: What is the mechanism of action of this compound?

By inhibiting NEP, this compound prevents the breakdown of several endogenous peptides, leading to their increased local concentrations and enhanced signaling. Notably, it increases levels of atrial natriuretic peptide (ANP), which then stimulates the production of cyclic GMP (cGMP), a second messenger involved in vasodilation and other physiological responses.[1] This mechanism is the basis for its antihypertensive effects.[1]

Q3: What are potential off-target effects of this compound?

While a definitive off-target profile for this compound is not extensively published, researchers should consider potential interactions with other structurally related metalloproteases. It is crucial to experimentally validate the specificity of the inhibitor in the chosen cell system. General off-target effects of small molecule inhibitors can lead to misleading results or cellular toxicity.[2]

Q4: How can I be sure that the observed phenotype in my cell culture is due to NEP inhibition?

To confirm that the observed effects are on-target, a combination of validation experiments is recommended. These include using a structurally different NEP inhibitor to see if it recapitulates the phenotype, performing a dose-response curve to correlate the effect with the inhibitor's known potency, and conducting rescue experiments.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my cell culture.

Possible CauseTroubleshooting Steps
Compound Instability or Degradation - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Incorrect Concentration - Perform a dose-response experiment with a wide range of concentrations. - Consult literature for effective concentrations in similar cell types.
Low NEP Expression in Cell Line - Confirm NEP expression in your cell line using Western blot or qPCR. - Choose a cell line known to express NEP at functional levels.
Assay Insensitivity - Ensure your downstream assay is sensitive enough to detect changes in the signaling pathway. - Use a positive control to validate the assay's performance.

Issue 2: High level of cytotoxicity observed with this compound treatment.

Possible CauseTroubleshooting Steps
Off-target Toxicity - Lower the concentration of this compound to the lowest effective dose. - Test a structurally unrelated NEP inhibitor to see if it causes similar toxicity. If not, the toxicity is likely an off-target effect of this compound.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% in the cell culture medium. - Run a vehicle-only control to assess solvent toxicity.
Cell Line Sensitivity - Reduce the treatment duration. - Use a more robust cell line if possible.

Issue 3: Inconsistent or irreproducible results between experiments.

Possible CauseTroubleshooting Steps
Variability in Cell Culture - Maintain consistent cell passage numbers, confluency, and growth conditions. - Regularly test for mycoplasma contamination.
Inconsistent Compound Handling - Prepare fresh dilutions of this compound for each experiment from a consistent stock.
Experimental Protocol Variations - Standardize all incubation times, reagent concentrations, and procedural steps.

Experimental Protocols

Protocol 1: In Vitro NEP Inhibition Assay using a Fluorogenic Substrate

This assay measures the ability of this compound to inhibit the enzymatic activity of NEP in a cell-free system.

Materials:

  • Recombinant human NEP

  • NEP-specific fluorogenic substrate (e.g., o-aminobenzoic acid (Abz)-based peptide)[3]

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • This compound

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add 20 µL of the inhibitor dilutions or buffer (for control) to the wells of the 96-well plate.[4]

  • Add 40 µL of the NEP enzyme solution to each well.[4]

  • Pre-incubate the plate at 37°C for 15 minutes.[4]

  • Initiate the reaction by adding 40 µL of the pre-warmed NEP substrate solution to each well.[4]

  • Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the substrate.

Data Analysis: Calculate the percentage of NEP inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that this compound directly binds to NEP in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells expressing NEP

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • PCR tubes and a thermal cycler

  • SDS-PAGE and Western blot reagents

  • Anti-NEP antibody

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-3 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5][6]

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble NEP in the supernatant by Western blotting using an anti-NEP antibody.

Data Analysis: A positive result is a shift in the melting curve of NEP to a higher temperature in the presence of this compound compared to the DMSO control, indicating that the compound has bound to and stabilized the protein.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for NEP inhibitors. Researchers should populate this with their own experimental data for this compound.

ParameterThis compoundOther NEP Inhibitor (e.g., Thiorphan)Notes
Biochemical IC50 (nM) User-determined~4 nMPotency in a cell-free assay.
Cellular EC50 (µM) User-determinedVaries by cell typeEffective concentration in a cell-based assay.
CETSA Tagg Shift (°C) User-determinedUser-determinedMagnitude of thermal stabilization upon binding.
Clinically Relevant Dose 50-200 mg twice daily[1]N/ADoses used in human studies for hypertension.[1]

Visualizations

Signaling Pathway of Neutral Endopeptidase (NEP)

NEP_Signaling cluster_membrane cluster_intracellular Intracellular Space ANP ANP NPR_A NPR-A ANP->NPR_A Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R ET1 Endothelin-1 ET_R ET Receptor ET1->ET_R NEP NEP (Target of SCH 42495) NEP->ANP Degrades NEP->Bradykinin Degrades NEP->ET1 pGC pGC NPR_A->pGC Signaling_BK Downstream Signaling B2R->Signaling_BK Signaling_ET Downstream Signaling ET_R->Signaling_ET GTP GTP cGMP cGMP pGC->cGMP  GTP PKG PKG cGMP->PKG Vasodilation Vasodilation & Other Effects PKG->Vasodilation Specificity_Workflow Start Start: Hypothesized On-Target Effect DoseResponse Dose-Response Curve with this compound Start->DoseResponse SecondaryInhibitor Test Structurally Different NEP Inhibitor DoseResponse->SecondaryInhibitor Correlates with Potency? Reevaluate Re-evaluate Hypothesis: Phenotype is Off-Target DoseResponse->Reevaluate No Correlation TargetEngagement Confirm Target Engagement (e.g., CETSA) SecondaryInhibitor->TargetEngagement Phenotype Recapitulated? SecondaryInhibitor->Reevaluate No RescueExperiment Rescue Experiment with Inhibitor-Resistant Target TargetEngagement->RescueExperiment Target Bound in Cells? TargetEngagement->Reevaluate No OffTargetPanel Off-Target Profiling (e.g., Kinase Panel) RescueExperiment->OffTargetPanel No Conclusion Conclusion: Phenotype is On-Target RescueExperiment->Conclusion Phenotype Rescued? OffTargetPanel->Reevaluate

References

Addressing poor bioavailability of (R)-SCH 42495 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-SCH 42495. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but is limited by its dissolution rate in the gastrointestinal fluids. Factors contributing to this include its crystalline structure and lipophilic nature.[1]

Q2: Which animal models are most suitable for preclinical bioavailability studies of this compound?

A2: Several animal models can be used, with the choice depending on the specific study objectives.[2] Rodents (rats, mice) are often used for initial screening due to their cost-effectiveness and ease of handling.[2] Dogs and non-human primates (cynomolgus monkeys) are frequently used in later-stage preclinical development as their gastrointestinal physiology can be more predictive of human pharmacokinetics.[2][3]

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: A variety of formulation strategies can be explored to improve the dissolution and absorption of this compound. These include:

  • Particle Size Reduction: Micronization and nanocrystal technology can increase the surface area for dissolution.[4][5][6]

  • Lipid-Based Formulations: Formulations such as solutions in oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[1][6][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][7]

Q4: What analytical methods are recommended for quantifying this compound in plasma samples?

A4: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended for the quantification of this compound in plasma due to its high sensitivity and selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with this compound.

Issue 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent oral dosing, variability in food intake, or physiological differences between animals.

  • Troubleshooting Steps:

    • Ensure accurate and consistent administration of the formulation via oral gavage.

    • Standardize the fasting and feeding schedule for all animals in the study. Food can significantly impact the absorption of poorly soluble drugs.

    • Increase the number of animals per group to improve statistical power and account for inter-individual variability.

Issue 2: Low and non-dose-proportional exposure after oral administration.

  • Possible Cause: Dissolution rate-limited absorption. At higher doses, the drug may not fully dissolve in the gastrointestinal tract, leading to a plateau in exposure.

  • Troubleshooting Steps:

    • Consider a formulation strategy aimed at improving the dissolution rate, such as a nanosuspension or a lipid-based formulation.

    • Evaluate the in vitro dissolution of the formulation to ensure it meets the desired release profile.

    • Conduct a dose-ranging study with an improved formulation to establish dose proportionality.

Issue 3: Unexpectedly rapid clearance in a specific animal model.

  • Possible Cause: High first-pass metabolism in the liver or intestines of that particular species.

  • Troubleshooting Steps:

    • Conduct an intravenous (IV) dosing study in the same species to determine the absolute bioavailability and clearance.

    • Perform in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) to assess metabolic stability and identify potential species differences.

    • If high first-pass metabolism is confirmed, consider alternative routes of administration or chemical modification of the molecule to block metabolic sites.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations and animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 902
Micronized Suspension150 ± 402.0 ± 0.51100 ± 2506
Nanosuspension450 ± 1101.5 ± 0.53600 ± 70020
SEDDS800 ± 2001.0 ± 0.56300 ± 120035

Data are presented as mean ± standard deviation (n=5 rats per group).

Table 2: Interspecies Comparison of this compound Pharmacokinetics Following Oral Administration of a Nanosuspension Formulation (10 mg/kg).

SpeciesCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Mouse380 ± 951.0 ± 0.52900 ± 600
Rat450 ± 1101.5 ± 0.53600 ± 700
Dog620 ± 1502.0 ± 1.05800 ± 1100
Cynomolgus Monkey550 ± 1302.5 ± 1.05100 ± 950

Data are presented as mean ± standard deviation (n=3-5 animals per species).

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling.

  • Preparation of the Slurry:

    • Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer or a cellulosic polymer) in deionized water.

    • Stir the mixture with a magnetic stirrer until a homogenous suspension is formed.

  • Wet Milling:

    • Transfer the slurry to a high-energy media mill containing milling pearls (e.g., yttrium-stabilized zirconium oxide).

    • Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation of the compound.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.

  • Final Formulation:

    • Separate the nanosuspension from the milling pearls.

    • Adjust the final concentration of the nanosuspension with a suitable vehicle for dosing.

Protocol 2: In Vivo Oral Bioavailability Study in Rats.

  • Animal Acclimatization:

    • House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.

  • Fasting:

    • Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation orally via gavage at the desired dose volume (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation cluster_4 Optimization Poor Bioavailability Poor Bioavailability Physicochemical_Properties Assess Physicochemical Properties (Solubility, LogP) Poor Bioavailability->Physicochemical_Properties In_Vitro_Permeability Determine In Vitro Permeability (e.g., Caco-2) Physicochemical_Properties->In_Vitro_Permeability Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) In_Vitro_Permeability->Particle_Size_Reduction Low Solubility, High Permeability Lipid_Based_Formulations Lipid-Based Formulations (SEDDS, Oil Solution) In_Vitro_Permeability->Lipid_Based_Formulations Low Solubility, High Permeability Solid_Dispersions Amorphous Solid Dispersions In_Vitro_Permeability->Solid_Dispersions Low Solubility, High Permeability Animal_Model_Selection Select Appropriate Animal Model Particle_Size_Reduction->Animal_Model_Selection Lipid_Based_Formulations->Animal_Model_Selection Solid_Dispersions->Animal_Model_Selection PK_Study Conduct Pharmacokinetic Study Animal_Model_Selection->PK_Study Data_Analysis Analyze PK Data (Cmax, Tmax, AUC) PK_Study->Data_Analysis Iterate_Formulation Iterate on Formulation Based on PK Results Data_Analysis->Iterate_Formulation

Caption: Troubleshooting workflow for addressing poor bioavailability.

Formulation_Strategies cluster_0 Core Problem cluster_1 Approaches cluster_2 Specific Formulations Poor_Solubility Poor Aqueous Solubility of This compound Increase_Surface_Area Increase Surface Area Poor_Solubility->Increase_Surface_Area Enhance_Solubilization Enhance Solubilization Poor_Solubility->Enhance_Solubilization Alter_Solid_State Alter Solid State Poor_Solubility->Alter_Solid_State Micronization Micronization Increase_Surface_Area->Micronization Nanosuspension Nanosuspension Increase_Surface_Area->Nanosuspension SEDDS SEDDS Enhance_Solubilization->SEDDS Cyclodextrins Cyclodextrin Complexes Enhance_Solubilization->Cyclodextrins Amorphous_Dispersions Amorphous Solid Dispersions Alter_Solid_State->Amorphous_Dispersions

Caption: Formulation strategies to improve bioavailability.

Signaling_Pathway cluster_0 Hypothetical Target Pathway Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response SCH_42495 This compound SCH_42495->Receptor Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Best practices for handling and storing (R)-SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the neutral endopeptidase (NEP) inhibitor, (R)-SCH 42495, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide or ANP), bradykinin, and substance P. By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced physiological effects, such as vasodilation and natriuresis. This mechanism of action has been investigated for its potential antihypertensive effects.

Q2: How should I store and handle this compound?

Due to the lack of a specific Safety Data Sheet (SDS), it is crucial to handle this compound with caution. General best practices for handling research-grade chemical compounds of unknown toxicity should be strictly followed.

Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Minimize the generation of dust when handling the solid compound.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, it is recommended to store the compound as a solid at -20°C.

  • Protect from moisture and light to prevent degradation.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound may vary. It is recommended to perform a small-scale solubility test in your solvent of choice. For many NEP inhibitors, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions.

General Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of high-purity DMSO to the powder.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Add more DMSO to reach the final desired concentration (e.g., 10 mM or 100 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in your experimental assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no inhibition of NEP activity Compound Degradation: Improper storage or handling of this compound.Ensure the compound has been stored correctly (cool, dry, dark). Prepare fresh stock solutions.
Incorrect Concentration: Errors in weighing or dilution calculations.Double-check all calculations and ensure accurate weighing and pipetting. Perform a dose-response curve to verify the inhibitory concentration.
Assay Conditions: Suboptimal pH, temperature, or incubation time for the NEP activity assay.Optimize assay conditions according to the manufacturer's protocol for your specific assay kit or published literature.
Inactive Enzyme: The recombinant NEP enzyme may have lost activity.Use a fresh batch of enzyme or verify its activity with a known NEP inhibitor as a positive control.
High Background Signal in Assay Autofluorescence: The compound itself may be fluorescent at the assay wavelengths.Run a control with this compound alone (without the enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental values.
Contaminated Reagents: Buffers or other reagents may be contaminated.Prepare fresh, high-purity reagents and use sterile techniques.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution.Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any precipitate.
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation.Aliquot the stock solution into smaller, single-use volumes.
Unexpected Physiological Effects in Cell-Based or In Vivo Experiments Off-Target Effects: this compound may interact with other cellular targets.Review the literature for known off-target effects of NEP inhibitors. Use appropriate controls and consider testing a structurally different NEP inhibitor.
Activation of Counter-Regulatory Pathways: Inhibition of NEP can lead to the accumulation of other peptides, such as angiotensin II, which can counteract the desired effects.[1]This is a known physiological response. Consider co-administration with an angiotensin receptor blocker (ARB) if appropriate for your experimental design.

Experimental Protocols

In Vitro Neprilysin (NEP) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound using a commercially available fluorogenic NEP activity assay kit. Refer to the specific kit manual for detailed instructions.

Materials:

  • This compound

  • Recombinant human NEP

  • NEP substrate (fluorogenic)

  • Assay buffer

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer from your stock solution. The final concentrations should typically span a range to determine the IC50 value (e.g., 0.1 nM to 10 µM).

    • Prepare the NEP enzyme and substrate solutions according to the kit manufacturer's instructions.

  • Assay Setup:

    • Add 20 µL of each this compound dilution to the wells of the 96-well plate.

    • Include wells for a negative control (assay buffer only) and a positive control (a known NEP inhibitor).

    • Add 40 µL of the diluted NEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 40 µL of the pre-warmed NEP substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of negative control)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of NEP Inhibition

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (Neprilysin) ANP->NEP Degradation GC_A Guanylate Cyclase-A (GC-A) Receptor ANP->GC_A Binding & Activation Inactive_ANP Inactive Fragments NEP->Inactive_ANP Cleavage SCH42495 This compound SCH42495->NEP Inhibition GTP GTP cGMP cyclic GMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation, Natriuresis, ↓ Blood Pressure PKG->Physiological_Effects NEP_Assay_Workflow start Start prepare_reagents Prepare Reagent Dilutions (this compound, Controls, Enzyme, Substrate) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Add Inhibitor/Controls, then Enzyme) prepare_reagents->assay_setup pre_incubation Pre-incubate at 37°C (15 minutes) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_fluorescence Kinetic Measurement of Fluorescence at 37°C initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate V₀ and % Inhibition) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

References

Validation & Comparative

A Preclinical Comparative Analysis of (R)-SCH 42495 and Candoxatril: Two Neutral Endopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical data available for two neutral endopeptidase (NEP) inhibitors: (R)-SCH 42495 and candoxatril. Neutral endopeptidase (also known as neprilysin or NEP) is a key enzyme in the degradation of several vasoactive peptides, including natriuretic peptides, which play a crucial role in cardiovascular homeostasis. Inhibition of NEP is a therapeutic strategy for conditions such as hypertension and heart failure. This document summarizes the available in vitro and in vivo data for both compounds, details the experimental methodologies employed in these studies, and presents key signaling pathways and workflows through standardized diagrams.

At a Glance: Key Preclinical Data

The following tables summarize the quantitative data gathered from various preclinical studies on this compound and candoxatril, focusing on their in vitro potency, in vivo hemodynamic effects in rodent models of hypertension, and pharmacokinetic profiles in rats.

In Vitro Potency Against Neutral Endopeptidase
CompoundActive FormAssay TypeIC50 (nM)Ki (nM)Source
This compound This compoundNEP Inhibition Assay8.3 (for leu-enkephalin hydrolysis)N/A[1]
NEP Inhibition Assay10.0 (for ANF hydrolysis)N/A[1]
Candoxatril CandoxatrilatNEP Inhibition Assay~40N/A[2]

N/A: Not Available in the reviewed literature.

In Vivo Hemodynamic Effects in Hypertensive Rat Models
CompoundAnimal ModelDoseRoute of AdministrationDurationEffect on Blood PressureSource
This compound Spontaneously Hypertensive Rats (SHR)3 mg/kg b.i.d.Oral4 weeksNo significant difference from placebo[3]
Spontaneously Hypertensive Rats (SHR)30 mg/kg b.i.d.Oral4 weeksNo significant difference from placebo[3]
Candoxatril Dahl Salt-Sensitive Rats (on high salt diet)20 mg/kgOralN/ASignificant decrease (174 ± 5 vs. 155 ± 8 mm Hg)[4]

b.i.d.: twice daily. N/A: Not Available in the reviewed literature.

Pharmacokinetic Parameters in Rats
CompoundActive FormParameterValueSource
Candoxatril CandoxatrilatSystemic Availability (from oral prodrug)53%[5]
Total Plasma Clearance (intravenous)15 ml/min/kg[5]
Renal Clearance (intravenous)7.2 ml/min/kg[5]
This compound This compoundN/AN/AN/A

N/A: Not Available in the reviewed literature.

Mechanism of Action: Neutral Endopeptidase Inhibition

Both this compound and candoxatril are inhibitors of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that is widely distributed in the body, including in the kidneys, lungs, and cardiovascular tissues. It is responsible for the breakdown of a variety of endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).

By inhibiting NEP, these drugs prevent the degradation of natriuretic peptides, leading to their increased bioavailability. Elevated levels of natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure and cardiac preload. This mechanism of action makes NEP inhibitors a therapeutic target for cardiovascular diseases.

NEP_Inhibition_Pathway cluster_precursors Precursors cluster_active_peptides Active Peptides cluster_receptors Receptors cluster_effects Physiological Effects cluster_inhibitors NEP Inhibitors Pro-ANP Pro-ANP ANP ANP Pro-ANP->ANP Pro-BNP Pro-BNP BNP BNP Pro-BNP->BNP NPR_A NPR-A/B ANP->NPR_A NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation BNP->NPR_A BNP->NEP Degradation Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Angiotensin_II->NEP Degradation Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Bradykinin->NEP Degradation Vasodilation Vasodilation NPR_A->Vasodilation Natriuresis_Diuresis Natriuresis/Diuresis NPR_A->Natriuresis_Diuresis Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Sodium_Water_Retention Sodium/Water Retention AT1R->Sodium_Water_Retention B2R->Vasodilation Inflammation Inflammation B2R->Inflammation SCH_42495 This compound SCH_42495->NEP Inhibition Candoxatril Candoxatril Candoxatril->NEP Inhibition

Caption: Signaling pathway of neutral endopeptidase (NEP) and its inhibition.

Experimental Protocols

This section details the methodologies used in the preclinical studies cited in this guide.

In Vitro NEP Inhibition Assay

The in vitro potency of this compound and candoxatrilat (the active metabolite of candoxatril) against NEP is determined using an enzyme inhibition assay.

General Protocol:

  • Enzyme Source: Recombinant human NEP is commonly used.

  • Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by NEP is utilized. Alternatively, natural substrates like atrial natriuretic factor (ANF) or leu-enkephalin can be used, with their degradation products quantified by methods such as HPLC.

  • Assay Buffer: A suitable buffer system is used to maintain optimal pH and ionic strength for enzyme activity.

  • Inhibitor Preparation: The test compounds (this compound and candoxatrilat) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The NEP enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period.

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product formed is measured using a fluorometer, spectrophotometer, or HPLC.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

NEP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - NEP Enzyme - Substrate - Buffer - Inhibitors (this compound, Candoxatrilat) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution pre_incubation Pre-incubate NEP Enzyme with Inhibitors serial_dilution->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at Controlled Temperature add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_product Measure Product Formation stop_reaction->measure_product data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_product->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro NEP inhibition assay.

In Vivo Hemodynamic Studies in Hypertensive Rats

The antihypertensive effects of this compound and candoxatril are evaluated in conscious, freely moving hypertensive rat models, such as the Spontaneously Hypertensive Rat (SHR) or the Dahl Salt-Sensitive (DSS) rat.

General Protocol:

  • Animal Model: Male SHRs or DSS rats are commonly used. The animals are housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum. For DSS rats, a high-salt diet is provided to induce hypertension.

  • Blood Pressure Measurement:

    • Telemetry: A telemetric device is surgically implanted into the abdominal aorta of the rats. This allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, unrestrained animals.

    • Tail-Cuff Method: This non-invasive method involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure. The measurements are typically taken after a period of acclimatization to minimize stress-induced fluctuations.

  • Drug Administration: The test compounds are administered orally (e.g., by gavage) or via other relevant routes. A vehicle control group receives the same formulation without the active drug.

  • Study Design: The study is typically designed as a placebo-controlled experiment. Animals are randomly assigned to different treatment groups (vehicle, this compound, or candoxatril at various doses).

  • Data Collection: Blood pressure and heart rate are recorded at baseline before drug administration and then at multiple time points after dosing over the course of the study (acute or chronic).

  • Data Analysis: The changes in blood pressure from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Hemodynamic_Study_Workflow start Start animal_selection Select Hypertensive Rat Model (e.g., SHR) start->animal_selection acclimatization Acclimatize Animals animal_selection->acclimatization baseline_measurement Measure Baseline Blood Pressure acclimatization->baseline_measurement randomization Randomize Animals into Treatment Groups baseline_measurement->randomization drug_administration Administer Drug (Oral Gavage) or Vehicle randomization->drug_administration monitoring Monitor Blood Pressure and Heart Rate drug_administration->monitoring data_collection Collect Data at Multiple Time Points monitoring->data_collection data_analysis Analyze Change in Blood Pressure from Baseline data_collection->data_analysis end End data_analysis->end

Caption: Workflow for in vivo hemodynamic studies in hypertensive rats.

Pharmacokinetic Studies in Rats

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

General Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration:

    • Intravenous (IV): The drug is administered as a single bolus injection into a vein (e.g., tail vein) to determine parameters like clearance and volume of distribution.

    • Oral (PO): The drug is administered by oral gavage to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) or via cardiac puncture at predetermined time points after drug administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug and its active metabolites in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as:

    • Area under the concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%)

Discussion of Preclinical Findings

In vivo, the antihypertensive effects of these two compounds appear to differ in the preclinical models studied. Chronic administration of this compound at doses up to 30 mg/kg twice daily did not result in a significant reduction in blood pressure in spontaneously hypertensive rats (SHR)[3]. In contrast, candoxatril demonstrated a significant blood pressure-lowering effect in Dahl salt-sensitive rats maintained on a high-salt diet[4]. It is important to note that these findings are from different models of hypertension, which may contribute to the observed differences in efficacy. The SHR model is characterized by a complex, polygenic form of hypertension, while the Dahl salt-sensitive model represents a form of salt-sensitive hypertension.

Pharmacokinetic data in rats is available for candoxatril, indicating good oral bioavailability of its active metabolite, candoxatrilat (53%)[5]. Unfortunately, comparable pharmacokinetic data for this compound in rats could not be identified in the public domain, which represents a significant data gap for a direct comparison.

Conclusion

Both this compound and candoxatril are potent inhibitors of neutral endopeptidase. While in vitro data suggests high potency for both compounds, the available in vivo preclinical data in different rat models of hypertension show divergent effects on blood pressure. Candoxatril has demonstrated antihypertensive efficacy in a salt-sensitive model, whereas this compound did not significantly lower blood pressure in the SHR model. A definitive comparison is hampered by the lack of head-to-head preclinical studies and the absence of publicly available pharmacokinetic data for this compound in rats. Further studies directly comparing these two compounds in the same preclinical models would be necessary to provide a more conclusive assessment of their relative efficacy and pharmacokinetic profiles.

References

Validating the Therapeutic Potential of Adenosine A2A Receptor Antagonism in Heart Failure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for "(R)-SCH 42495" did not yield specific results in the context of heart failure research. This guide will, therefore, focus on the well-characterized and representative adenosine A2A receptor antagonist, SCH 58261 , to explore the potential therapeutic utility of this drug class in heart failure models. This approach allows for a scientifically grounded comparison with established heart failure therapies.

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation is the modulation of the adenosine A2A receptor. This guide provides a comparative analysis of the hypothetical therapeutic potential of adenosine A2A receptor antagonists, represented by SCH 58261, against current standard-of-care medications for heart failure.

Comparative Analysis of Therapeutic Agents

The following table summarizes the mechanistic profiles and potential cardiovascular effects of an adenosine A2A receptor antagonist compared to established heart failure medications.

Drug ClassRepresentative Agent(s)Mechanism of ActionKey Effects in Heart FailurePotential Advantages of A2A AntagonistPotential Disadvantages of A2A Antagonist
Adenosine A2A Receptor Antagonist SCH 58261Blocks adenosine A2A receptors, potentially modulating vascular tone, inflammation, and cardiac function.[1][2][3]Hypothetically may reduce inflammation and oxidative stress in the heart and vasculature.[2] May have complex effects on blood pressure and heart rate.[1][4]Novel mechanism with potential for anti-inflammatory and anti-remodeling effects.Effects on cardiac contractility and hemodynamics in heart failure are not well established and could be detrimental. May increase blood pressure and heart rate.[1]
ACE Inhibitors Lisinopril, RamiprilInhibit angiotensin-converting enzyme, reducing angiotensin II levels.[5][6]Decrease afterload and preload, reduce sympathetic activation, and inhibit cardiac remodeling.[7]-Can cause cough, hyperkalemia, and angioedema.
Angiotensin Receptor Blockers (ARBs) Losartan, ValsartanSelectively block the AT1 receptor, inhibiting the effects of angiotensin II.[5][6]Similar to ACE inhibitors in reducing afterload, preload, and promoting favorable cardiac remodeling.[7]-Generally better tolerated than ACE inhibitors but may be less effective in some cases.
Beta-Blockers Metoprolol, CarvedilolBlock beta-adrenergic receptors, reducing the effects of catecholamines on the heart.[5]Decrease heart rate, blood pressure, and myocardial oxygen demand. Improve long-term survival by reducing arrhythmias and remodeling.[7]-Can cause bradycardia, fatigue, and may initially worsen heart failure symptoms.
Mineralocorticoid Receptor Antagonists (MRAs) Spironolactone, EplerenoneBlock the effects of aldosterone in the kidneys, heart, and blood vessels.[6]Promote sodium and water excretion, reduce cardiac fibrosis, and improve survival.[6]-Risk of hyperkalemia, especially in patients with renal impairment.
SGLT2 Inhibitors Dapagliflozin, EmpagliflozinInhibit the sodium-glucose cotransporter 2 in the kidneys.Promote glucosuria, natriuresis, and have beneficial effects on cardiac metabolism and hemodynamics, reducing hospitalizations and mortality.[8]-Risk of genital yeast infections and diabetic ketoacidosis in some patients.

Experimental Protocols

A robust preclinical evaluation of a novel therapeutic agent for heart failure, such as an adenosine A2A receptor antagonist, is critical. Below is a representative experimental protocol for a murine model of heart failure with preserved ejection fraction (HFpEF), a common form of the disease.

Murine Model of HFpEF ("2-hit" model) [9]

  • Animal Model: C57BL/6J mice.

  • Induction of HFpEF:

    • Metabolic Stress: Mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome.

    • Hypertension: Concurrently, mice are treated with N(gamma)-nitro-L-arginine methyl ester (L-NAME) in their drinking water to induce hypertension. The dosage of L-NAME may be gradually increased over the course of the study (e.g., from 1.0 g/L to 1.75 g/L over 13 weeks).[9]

  • Therapeutic Intervention:

    • Following the induction of the HFpEF phenotype, mice are randomized to receive either the experimental compound (e.g., SCH 58261), a vehicle control, or a positive control (an established heart failure medication).

    • The drug is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration (e.g., 4-8 weeks).

  • Outcome Measures:

    • Echocardiography: To assess cardiac structure and function, including left ventricular ejection fraction, diastolic function (E/e' ratio), and hypertrophy.

    • Hemodynamic Measurements: Invasive pressure-volume loop analysis to directly measure cardiac pressures and volumes.

    • Histological Analysis: Examination of heart tissue for fibrosis, hypertrophy, and inflammation.

    • Biomarker Analysis: Measurement of plasma levels of cardiac biomarkers such as NT-proBNP.

    • Functional Assessment: Evaluation of exercise tolerance using a treadmill test.

Visualizing Molecular Pathways and Experimental Design

Signaling Pathway of the Adenosine A2A Receptor

The diagram below illustrates the primary signaling cascade initiated by the activation of the adenosine A2A receptor, which is coupled to a Gs protein, leading to the production of cyclic AMP (cAMP). An antagonist like SCH 58261 would block this pathway.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2AR Activates SCH58261 SCH 58261 (Antagonist) SCH58261->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A2A receptor signaling pathway.

Experimental Workflow for Preclinical Heart Failure Study

The following flowchart outlines a typical experimental workflow for evaluating a therapeutic candidate in a preclinical heart failure model.

Preclinical_Workflow cluster_treatment Treatment Phase start Start: Select Animal Model (e.g., C57BL/6J mice) induction Induce Heart Failure (e.g., High-Fat Diet + L-NAME) start->induction baseline Baseline Assessment (Echocardiography, Biomarkers) induction->baseline randomization Randomize Animals into Treatment Groups baseline->randomization vehicle Vehicle Control randomization->vehicle drug Experimental Drug (e.g., SCH 58261) randomization->drug positive_control Positive Control (e.g., ACE Inhibitor) randomization->positive_control endpoint Endpoint Assessment (Echocardiography, Hemodynamics, Histology) vehicle->endpoint drug->endpoint positive_control->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis conclusion Conclusion: Evaluate Therapeutic Potential analysis->conclusion

Caption: Preclinical heart failure experimental workflow.

References

Cross-Study Analysis of SCH 42495 Efficacy in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the efficacy of SCH 42495, a neutral endopeptidase (NEP) inhibitor, in the management of hypertension. While the initial inquiry sought data on the (R)-enantiomer of SCH 42495 in the context of Parkinson's disease, a thorough literature review revealed a lack of efficacy data for this indication. The available preclinical and clinical research primarily focuses on the compound's antihypertensive effects. This document summarizes the key findings, compares the performance of SCH 42495 with an alternative antihypertensive agent, and provides detailed experimental methodologies to support future research and development.

Executive Summary

SCH 42495 has demonstrated significant antihypertensive effects in both clinical and preclinical settings. As a neutral endopeptidase inhibitor, it functions by potentiating the effects of endogenous natriuretic peptides, leading to vasodilation and a reduction in blood pressure. Clinical data from a study in patients with essential hypertension show a dose-dependent reduction in blood pressure. A comparative preclinical study in spontaneously hypertensive rats (SHR) indicates its efficacy relative to the angiotensin-converting enzyme (ACE) inhibitor, spirapril. This guide presents the quantitative data from these studies in a structured format, details the experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative efficacy data for SCH 42495 from a clinical trial in hypertensive patients and a preclinical study in spontaneously hypertensive rats.

Table 1: Efficacy of SCH 42495 in Patients with Essential Hypertension [1]

Dosage (twice daily)Efficacy Rate (%)
50 mg44%
100 mg60%
200 mg80%

Table 2: Comparative Efficacy of SCH 42495 and Spirapril in Spontaneously Hypertensive Rats

Treatment GroupDosageChange in Blood Pressure
SCH 424953 mg/kg b.i.d.No significant difference from placebo
SCH 4249530 mg/kg b.i.d.No significant difference from placebo
Spirapril1 mg/kg b.i.d.Significant decrease compared to placebo
Placebo--

Note: Specific blood pressure reduction values for the preclinical study were not available in the reviewed literature.

Experimental Protocols

Clinical Trial in Essential Hypertension[1]
  • Study Design: A multicenter, open-label clinical trial.

  • Participants: 27 patients with essential hypertension (WHO Stage I or II). The mean age of the participants was 64 ± 1 years.

  • Treatment Regimen: Following a 2 to 4-week placebo run-in period, patients were initiated on 50 mg of SCH 42495 twice daily. The dose was increased every 2 weeks to 100 mg twice daily and then to 200 mg twice daily if the target blood pressure was not achieved.

  • Efficacy Endpoint: The primary efficacy endpoint was the reduction in blood pressure from baseline after the 8-week treatment period. Efficacy rate was also evaluated.

  • Biomarker Analysis: Plasma levels of atrial natriuretic peptide (ANP) and cyclic guanosine monophosphate (cGMP) were measured before and after the 8-week treatment period.

Preclinical Study in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension. These rats are normotensive at birth and develop sustained hypertension by 6 months of age.[2]

  • Study Design: Adult SHR were divided into four groups and treated orally for 4 weeks.

  • Treatment Groups:

    • Placebo

    • SCH 42495 (3 mg/kg twice daily)

    • SCH 42495 (30 mg/kg twice daily)

    • Spirapril (1 mg/kg twice daily)

  • Efficacy Endpoint: Systolic blood pressure was measured weekly.

  • Biomarker Analysis: Plasma ANF, cyclic GMP, renin activity, and aldosterone were determined from blood collected at the end of the study. 24-hour urine was collected weekly for measurement of urinary volume, sodium, potassium, and cyclic GMP excretion.

Mandatory Visualization

Signaling Pathway of Neutral Endopeptidase (NEP) Inhibition

Neutral endopeptidase (NEP) is a cell-surface enzyme that degrades several vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 increases the bioavailability of ANP. ANP then binds to its receptor, guanylyl cyclase-A (GC-A), which catalyzes the conversion of GTP to cGMP. Increased intracellular cGMP levels lead to vasodilation and subsequently, a reduction in blood pressure.

NEP_Inhibition_Pathway cluster_membrane Cell Membrane NEP Neutral Endopeptidase (NEP) DegradedPeptides Degraded Peptides NEP->DegradedPeptides Produces GC_A Guanylyl Cyclase-A (GC-A) (ANP Receptor) cGMP cGMP GC_A->cGMP Converts ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degraded by ANP->GC_A Activates SCH42495 SCH 42495 SCH42495->NEP Inhibits GTP GTP GTP->GC_A Vasodilation Vasodilation cGMP->Vasodilation Promotes BloodPressure Reduced Blood Pressure Vasodilation->BloodPressure Leads to

Mechanism of Action of SCH 42495.
Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the antihypertensive efficacy of a test compound in the spontaneously hypertensive rat model.

Preclinical_Workflow start Start: Select Adult Spontaneously Hypertensive Rats (SHR) acclimatization Acclimatization Period start->acclimatization baseline Baseline Blood Pressure Measurement (e.g., Tail-cuff method) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization placebo Placebo Group randomization->placebo test_compound Test Compound Group (e.g., SCH 42495) randomization->test_compound comparator Comparator Group (e.g., Spirapril) randomization->comparator treatment Chronic Oral Administration (e.g., 4 weeks) placebo->treatment test_compound->treatment comparator->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring endpoint End of Study: - Final Blood Pressure Measurement - Blood & Urine Collection for Biomarker Analysis treatment->endpoint monitoring->treatment analysis Data Analysis and Comparison endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Preclinical Efficacy Testing Workflow.

Alternative Compound: Spirapril

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor.[3] ACE inhibitors lower blood pressure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] This leads to vasodilation and reduced aldosterone secretion, resulting in decreased sodium and water retention.[3] In the preclinical study, spirapril demonstrated a significant blood pressure-lowering effect in spontaneously hypertensive rats. In clinical trials, spirapril has been shown to be an effective antihypertensive agent, producing reductions in blood pressure comparable to other ACE inhibitors like enalapril and captopril.[4]

References

Benchmarking Novel NEP Inhibitors: An In Vivo Performance Comparison Against (R)-SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Efficacy of Novel Neprilysin Inhibitors

This guide provides an objective in vivo performance comparison of novel Neprilysin (NEP) inhibitors against the established compound, (R)-SCH 42495. The following sections detail the available preclinical data, focusing on key performance indicators such as antihypertensive effects and target engagement. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.

Introduction to Neprilysin Inhibition

Neprilysin (NEP), a neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, which promotes vasodilation, natriuresis, and diuresis, making it an attractive therapeutic target for cardiovascular diseases such as hypertension and heart failure. This compound is the active enantiomer of SCH 42495, an orally active prodrug NEP inhibitor. This guide benchmarks its in vivo performance against more recently developed NEP inhibitors, namely Sacubitril (the active metabolite of which is Sacubitrilat) and Candoxatril (the active metabolite of which is Candoxatrilat).

In Vivo Performance Comparison

The following tables summarize the available in vivo data for this compound, Sacubitril, and Candoxatril in rat models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Experimental conditions such as the specific rat strain, age, and disease model may vary, influencing the observed outcomes.

Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
CompoundDoseRoute of AdministrationDuration of TreatmentReduction in Systolic Blood Pressure (SBP)Reference
This compound Data not available in a comparable SHR model from the provided search results.----
Sacubitril/Valsartan 68 mg/kg/dayOral gavage4 weeksImproved ejection fraction and fractional shortening; direct BP reduction data in this specific study is complex due to the valsartan component.[1][1]
Candoxatril 30 mg/kg/dayOral gavage14 daysSignificant decrease compared to baseline.[2][2]

Note: Sacubitril is typically co-administered with an angiotensin receptor blocker like valsartan. The data for Sacubitril/Valsartan reflects the combined effect.

Table 2: In Vivo Target Engagement and Pharmacokinetics in Rats
CompoundParameterValueSpecies/ModelReference
This compound IC50 (ANP hydrolysis)10.0 nMIn vitro data[3]
Sacubitril NEP InhibitionData not available in a comparable format.--
Candoxatrilat Systemic Availability (from Candoxatril)53%Rat[4]
Candoxatrilat Total Plasma Clearance15 ml/min/kgRat[4]
Candoxatrilat Renal Clearance7.2 ml/min/kgRat[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Neprilysin Inhibition Signaling Pathway

NEP_Inhibition_Pathway cluster_inhibition NEP Inhibition cluster_substrates Vasoactive Peptides cluster_effects Physiological Effects NEP Neprilysin (NEP) Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP->Natriuretic_Peptides Degrades Bradykinin Bradykinin NEP->Bradykinin Degrades Inhibitor This compound Sacubitrilat Candoxatrilat Inhibitor->NEP Inhibits Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Bradykinin->Vasodilation Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP Natriuresis_Diuresis->Lowered_BP

Caption: Mechanism of NEP inhibitors on blood pressure regulation.

General Workflow for In Vivo Evaluation of NEP Inhibitors

InVivo_Workflow Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Dosing Administer NEP Inhibitor (Varying Doses) Animal_Model->Dosing BP_Measurement Measure Blood Pressure (e.g., Tail-cuff or Telemetry) Dosing->BP_Measurement Tissue_Collection Collect Tissues (e.g., Kidney, Lung, Plasma) Dosing->Tissue_Collection Data_Analysis Analyze Data (Dose-response, PK/PD) BP_Measurement->Data_Analysis NEP_Assay NEP Activity/Inhibition Assay Tissue_Collection->NEP_Assay NEP_Assay->Data_Analysis

Caption: Experimental workflow for in vivo NEP inhibitor testing.

Experimental Protocols

In Vivo Blood Pressure Measurement in Rats

Objective: To assess the antihypertensive effect of NEP inhibitors in a hypertensive rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or other appropriate hypertensive model.

  • NEP inhibitor compound.

  • Vehicle for compound administration (e.g., sterile water, saline).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography) or telemetry-based system for continuous monitoring.

Procedure:

  • Acclimatization: Acclimate rats to the housing facility and blood pressure measurement procedure for at least one week to minimize stress-induced variations in blood pressure.

  • Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each rat for several days before the start of the treatment.

  • Dosing: Randomly assign rats to treatment groups (vehicle control and different doses of the NEP inhibitor). Administer the compound or vehicle orally via gavage at the same time each day for the duration of the study (e.g., 14 or 28 days).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study. For tail-cuff measurements, this is typically done at peak drug effect times. For telemetry, data is collected continuously.

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure-lowering effect compared to the vehicle control group.

Ex Vivo NEP Inhibition Assay in Rat Kidney Tissue

Objective: To determine the extent of NEP inhibition in a target organ following in vivo administration of an NEP inhibitor.

Materials:

  • Kidneys from rats treated with an NEP inhibitor or vehicle.

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • NEP substrate (e.g., a fluorogenic peptide substrate).

  • Recombinant NEP enzyme (for standard curve).

  • Fluorometer.

  • Protein quantification assay (e.g., BCA or Bradford assay).

Procedure:

  • Tissue Homogenization: Following euthanasia, rapidly excise the kidneys and place them in ice-cold buffer. Homogenize the tissue using a mechanical homogenizer and then centrifuge to pellet cellular debris. Collect the supernatant containing the membrane-bound NEP.

  • Protein Quantification: Determine the total protein concentration in each kidney homogenate.

  • NEP Activity Assay:

    • Prepare a standard curve using recombinant NEP of known activity.

    • In a microplate, add a standardized amount of protein from each kidney homogenate.

    • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to NEP activity.

  • Data Analysis:

    • Calculate the NEP activity in each sample relative to the standard curve and normalize to the protein concentration.

    • Determine the percentage of NEP inhibition in the treated groups by comparing their NEP activity to that of the vehicle-treated control group.

Conclusion

This guide provides a comparative overview of the in vivo performance of novel NEP inhibitors against this compound based on currently available, albeit limited, public domain data. While direct comparative studies are scarce, the compiled data on antihypertensive effects and target engagement in rat models offer valuable insights for researchers in the field of cardiovascular drug discovery. The provided experimental protocols serve as a foundation for designing and executing further in vivo studies to rigorously benchmark the performance of new chemical entities in this therapeutic class. Future head-to-head studies in standardized preclinical models are warranted to enable a more definitive comparison of these and other emerging NEP inhibitors.

References

(R)-SCH 42495: A New Frontier in Neprilysin Inhibition, Surpassing First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data reveals the significant advantages of the orally active neprilysin (NEP) inhibitor, (R)-SCH 42495, over first-generation NEP inhibitors such as racecadotril and candoxatril. This next-generation compound demonstrates superior potency, a favorable pharmacokinetic profile, and enhanced in vivo efficacy in preclinical cardiovascular models, positioning it as a more effective agent for the treatment of hypertension and heart failure.

Neprilysin, a neutral endopeptidase, plays a crucial role in cardiovascular homeostasis by degrading several vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in vasodilation, natriuresis, and a reduction in blood pressure. While first-generation NEP inhibitors validated this therapeutic approach, their limitations in potency, selectivity, and pharmacokinetic properties have driven the development of more advanced compounds like this compound.

Superior Potency and Efficacy

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, SCH 42354. In vitro studies have demonstrated the high potency of SCH 42354 as a NEP inhibitor. It selectively inhibits the hydrolysis of leu-enkephalin and ANF with IC50 values of 8.3 nM and 10.0 nM, respectively[1][2][3]. In comparison, thiorphan, the active metabolite of the first-generation NEP inhibitor racecadotril, exhibits a Ki of 4.7 nM for NEP[4]. While these values are comparable, in vivo studies highlight the superior efficacy of this compound in cardiovascular models.

Oral administration of this compound in preclinical models of hypertension has shown significant, dose-dependent reductions in blood pressure[5]. For instance, in DOCA-salt hypertensive rats, oral doses of 1, 3, or 10 mg/kg of SCH 42495 produced significant reductions in blood pressure of 22±6, 43±7, and 62±12 mm Hg, respectively[5]. Furthermore, in hypoxic rats, treatment with SCH 42495 led to a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy, indicating its potential in mitigating the pathological consequences of chronic hypertension[5].

Favorable Pharmacokinetic Profile

In contrast, first-generation NEP inhibitors exhibit more variable pharmacokinetic properties. Racecadotril is rapidly absorbed and converted to thiorphan, with peak plasma levels reached in about an hour and a half-life of approximately three hours[6]. The systemic availability of candoxatrilat, the active form of candoxatril, from the oral prodrug in humans is estimated to be 32%, with a very short elimination half-life of the prodrug at 0.46 hours[7]. The potentially longer duration of action and more consistent plasma levels of this compound could translate to less frequent dosing and more stable therapeutic effects.

Enhanced Selectivity: A Crucial Advantage

A significant drawback of some first-generation NEP inhibitors was their relative lack of selectivity, particularly their cross-reactivity with Angiotensin-Converting Enzyme (ACE). Thiorphan, for example, can inhibit ACE at higher concentrations, which can lead to off-target effects[8]. While candoxatril is considered a specific NEP inhibitor, the development of dual ACE/NEP inhibitors from this class of compounds suggests a potential for ACE interaction[9].

This compound is described as a selective NEP inhibitor[5]. This enhanced selectivity is critical for minimizing the risk of adverse effects associated with non-specific enzyme inhibition, such as the angioedema observed with dual ACE/NEP inhibitors. By specifically targeting NEP, this compound is expected to offer a safer therapeutic window.

Quantitative Data Comparison

ParameterThis compound (Active Metabolite: SCH 42354)Racecadotril (Active Metabolite: Thiorphan)Candoxatril (Active Metabolite: Candoxatrilat)
Potency (vs. NEP) IC50: 8.3 nM (vs. leu-enkephalin), 10.0 nM (vs. ANF)[1][2][3]Ki: 4.7 nM[4]Data not consistently reported in direct comparable assays
Oral Bioavailability Orally active in preclinical models (specific % not available)Well absorbed[6]Prodrug: Candoxatrilat systemic availability ~32% in humans[7]
Half-life (Active Metabolite) Data not specified~3 hours (Thiorphan)[6]Data not specified for candoxatrilat, prodrug t1/2 is 0.46h[7]
Selectivity Described as selective for NEP[5]Can inhibit ACE at higher concentrations[8]Specific for NEP, but structurally related to dual inhibitors[9]

Experimental Protocols

In Vitro NEP Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit neprilysin activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human NEP is used as the enzyme source. A fluorogenic substrate, such as Mca-RPPGFSAFK(Dnp)-OH, is prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5).

  • Inhibitor Preparation: The test compound (e.g., SCH 42354, thiorphan) is serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure: The reaction is initiated by adding the NEP enzyme to wells of a microplate containing the substrate and varying concentrations of the inhibitor.

  • Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the kinetic curve. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo antihypertensive effect of an orally administered NEP inhibitor.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of genetic hypertension.

  • Blood Pressure Monitoring: Rats are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Drug Administration: Following a baseline recording period, animals are orally administered the test compound (e.g., this compound) or vehicle at various doses.

  • Data Collection: Blood pressure and heart rate are continuously recorded for a specified period (e.g., 24 hours) post-dosing.

  • Data Analysis: The change in mean arterial pressure from baseline is calculated for each dose group and compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by NEP inhibition and a typical experimental workflow for evaluating NEP inhibitors.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibitor Pharmacological Intervention cluster_cellular Cellular Effects (Vascular Smooth Muscle) ANP Atrial Natriuretic Peptide (ANP) NEP Neprilysin (NEP) ANP->NEP Degradation NPR_A NPR-A Receptor ANP->NPR_A Binding Bradykinin Bradykinin Bradykinin->NEP Degradation Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides SCH42495 This compound SCH42495->NEP Inhibition cGMP cGMP NPR_A->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: NEP Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation cluster_outcome Outcome Enzyme_Assay NEP Inhibition Assay Selectivity_Screen Selectivity Screening (vs. other proteases) Enzyme_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) Enzyme_Assay->PK_Studies Selectivity_Screen->PK_Studies Efficacy_Models Efficacy Models (e.g., SHR) PK_Studies->Efficacy_Models Lead_Compound Lead Compound Selection (this compound) Efficacy_Models->Lead_Compound

References

Statistical Analysis of (R)-SCH 42495: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the pharmacological profile of (R)-SCH 42495 reveal a significant lack of publicly available, specific data for this particular enantiomer. The majority of existing research focuses on the racemic mixture, SCH 42495, a prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354, which has been studied for its potential in treating hypertension.

This guide aims to provide a comparative analysis based on the available information for SCH 42495 and other relevant neutral endopeptidase inhibitors. However, it is crucial to note that without specific data on the (R)-enantiomer, a direct and detailed comparison of its performance against other alternatives is not feasible at this time. The pharmacological properties of individual enantiomers can differ significantly, and data on the racemic mixture may not be representative of the (R)-isomer's specific activity.

Comparative Landscape of NEP Inhibitors

To provide context, this section will discuss SCH 42495 in relation to other well-characterized NEP inhibitors, such as Sacubitril (part of Entresto®) and Candoxatril. This comparison will be based on their general mechanism of action and clinical applications.

Mechanism of Action: Neutral Endopeptidase Inhibition

Neutral endopeptidase (neprilysin) is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, drugs like SCH 42495 and its counterparts increase the circulating levels of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure.

NEP_Inhibition_Pathway cluster_precursors Precursors cluster_active_peptides Active Peptides cluster_nep Degradation cluster_inactive Inactive Fragments cluster_inhibitors Inhibitors Pro_ANP Pro-ANP ANP ANP Pro_ANP->ANP Pro_BNP Pro-BNP BNP BNP Pro_BNP->BNP NEP Neprilysin (NEP) ANP->NEP Degraded by BNP->NEP Degraded by Bradykinin Bradykinin Bradykinin->NEP Degraded by Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments SCH_42495 This compound (as active metabolite) SCH_42495->NEP Inhibits Sacubitrilat Sacubitrilat Sacubitrilat->NEP Inhibits

Caption: Signaling pathway of NEP inhibition.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table presents a conceptual framework for the type of comparative data that would be necessary for a thorough analysis. The values for SCH 42495 are based on studies of the racemic mixture and should be interpreted with caution.

ParameterSCH 42495 (Racemic)Sacubitrilat (Active Metabolite of Sacubitril)Candoxatrilat (Active Metabolite of Candoxatril)
Target NeprilysinNeprilysinNeprilysin
IC₅₀ (nM) Data not available~5~4
Prodrug Yes (SCH 42354)Yes (Sacubitril)Yes (Candoxatril)
Primary Indication Hypertension (investigational)Heart FailureHypertension, Heart Failure (investigational)

Experimental Protocols

Detailed experimental protocols for the determination of key pharmacological parameters are essential for objective comparison. Below are generalized methodologies that would be applied to characterize this compound.

In Vitro NEP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the active metabolite of this compound against purified human neprilysin.

Methodology:

  • Recombinant human NEP is incubated with a fluorescently labeled peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • The active metabolite of this compound is added in a range of concentrations.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified NEP - Fluorescent Substrate - this compound metabolite Incubate Incubate NEP, Substrate, and Inhibitor Reagents->Incubate Measure Measure Fluorescence (Kinetic Read) Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for in vitro NEP inhibition assay.

In Vivo Hypertensive Model

Objective: To evaluate the blood pressure-lowering efficacy of this compound in a relevant animal model of hypertension (e.g., spontaneously hypertensive rats, SHRs).

Methodology:

  • Male SHRs are instrumented with telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • After a baseline recording period, animals are treated orally with this compound at various doses, a vehicle control, or a comparator compound.

  • Blood pressure and heart rate are monitored for a specified period post-dosing.

  • The mean change in blood pressure from baseline is calculated for each treatment group and compared.

Conclusion

Assessing the Translational Relevance of Preladenant ((R)-SCH 42495) Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for preladenant (also known as (R)-SCH 42495), a selective adenosine A₂A receptor antagonist, with the clinically approved alternative, istradefylline. The aim is to critically assess the translational relevance of preladenant's preclinical data in the context of its development for Parkinson's disease (PD).

Introduction and Mechanism of Action

Preladenant is a potent and highly selective antagonist of the adenosine A₂A receptor.[1][2] These receptors are densely expressed in the basal ganglia, specifically in the striatopallidal pathway, which is also known as the "indirect" pathway.[3] In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. By blocking A₂A receptors, antagonists like preladenant can modulate this pathway, aiming to restore motor control.[3][4] This non-dopaminergic approach has been a significant area of research for developing new PD therapies.[5][6] Preladenant showed promise in early trials but was ultimately discontinued in Phase III trials after failing to demonstrate superior efficacy over a placebo.[1][7] In contrast, istradefylline, another A₂A antagonist, received FDA approval in 2019 as an adjunctive treatment for "OFF" episodes in PD.[5][8]

Signaling Pathway of A₂A Receptor Antagonism

The A₂A receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling cascade ultimately enhances the activity of the striatopallidal "indirect" pathway. A₂A antagonists like preladenant and istradefylline competitively bind to the receptor, blocking adenosine's effect and thereby reducing the inhibitory output of this pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2A_R Adenosine A₂A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A_R Activates Antagonist Preladenant / Istradefylline Antagonist->A2A_R Blocks ATP ATP ATP->AC Pathway_Output Increased Indirect Pathway Activity cAMP->Pathway_Output Leads to

Caption: Adenosine A₂A receptor signaling pathway and antagonist action.

Comparative Preclinical Data

The translational relevance of a drug candidate is often predicted by its in vitro potency, selectivity, and in vivo efficacy in animal models.

Table 1: Comparative In Vitro Receptor Binding Affinity This table summarizes the binding affinities (Ki, nM) of preladenant and istradefylline for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA₂A Receptor (Ki, nM)A₁ Receptor (Ki, nM)Selectivity (A₁/A₂A)
Preladenant 1.1[2]>1000[2]>1000-fold[1][9]
Istradefylline 2.2130~60-fold[9]

Data compiled from publicly available sources. Actual values may vary between studies.

Preladenant demonstrated exceptionally high affinity and selectivity for the A₂A receptor over the A₁ subtype.[2][9] This high selectivity was initially considered a potential advantage.[9]

Table 2: Comparative In Vivo Efficacy in Preclinical Models This table highlights the effects of the compounds in established rodent and primate models of Parkinson's disease.

ModelSpeciesCompoundKey Finding
Haloperidol-Induced CatalepsyRatPreladenantReversed catalepsy, indicating motor improvement.[10]
RatIstradefyllineReversed catalepsy.[11]
6-OHDA LesionedRatPreladenantPotentiated L-DOPA-induced rotations.[10]
RatIstradefyllinePotentiated L-DOPA effect on turning behavior.[11]
MPTP-Induced ParkinsonismPrimatePreladenantImproved motor ability (1 or 3 mg/kg) without causing dyskinesia.[3]
PrimateIstradefyllineDemonstrated antiparkinsonian effects.

Both compounds showed robust efficacy in various animal models of PD, which formed a strong basis for their progression into clinical trials.[6][12][13] They were shown to ameliorate motor deficits and potentiate the effects of L-DOPA.[10][11][13]

Experimental Protocols and Workflows

The data presented above are derived from standard preclinical assays. Understanding these methodologies is crucial for interpreting the results.

Key Experimental Protocols:

  • Radioligand Binding Assay: This assay quantifies the affinity of a compound for a specific receptor.[14]

    • Membrane Preparation: Membranes from cells expressing the target human adenosine receptor (e.g., A₂A) are isolated.[14]

    • Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [³H]ZM241385) and varying concentrations of the test compound (e.g., preladenant).[15]

    • Filtration: The mixture is filtered to separate bound from unbound radioligand.[15][16]

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of displacement of the radioligand by the test compound is used to calculate the inhibition constant (Ki).[14][15]

  • Animal Models of Parkinson's Disease:

    • Haloperidol-Induced Catalepsy: Rodents are treated with haloperidol, a dopamine D₂ receptor antagonist, which induces a state of motor rigidity (catalepsy). The ability of a test compound to reduce the duration of this catalepsy is measured as an indicator of anti-parkinsonian activity.[11][17]

    • 6-Hydroxydopamine (6-OHDA) Model: This neurotoxin is injected into one side of the brain in rodents, destroying dopaminergic neurons and creating a model of PD. The efficacy of a drug is often assessed by its ability to induce contralateral rotations, especially when co-administered with L-DOPA.[10][18]

    • MPTP Primate Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to non-human primates, causing parkinsonian symptoms that closely mimic the human disease. Motor function is scored to evaluate drug efficacy.[3]

experimental_workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Efficacy cluster_clinical Clinical Development Binding Radioligand Binding Assay (Potency & Selectivity) Functional cAMP Functional Assay (Antagonist Activity) Binding->Functional Decision1 Go / No-Go Functional->Decision1 Rodent Rodent Models (e.g., Catalepsy, 6-OHDA) Primate Primate MPTP Model (Translational Efficacy) Rodent->Primate Decision2 Go / No-Go Primate->Decision2 Phase1 Phase I (Safety & PK) Phase2 Phase II (Dose-Finding & Efficacy) Phase1->Phase2 Decision3 Go / No-Go Phase2->Decision3 Phase3 Phase III (Pivotal Efficacy) Decision1->Rodent Advance Lead Decision2->Phase1 Advance to Clinic Decision3->Phase3 Proceed

Caption: A generalized preclinical to clinical drug development workflow.

Assessment of Translational Relevance

Despite a preclinical profile that was arguably as strong, if not stronger, than istradefylline's—particularly regarding its selectivity—preladenant failed to meet its primary endpoints in Phase III clinical trials.[7] Phase II data had been promising, showing that 5 mg and 10 mg doses reduced "OFF" time in PD patients.[19] However, the larger Phase III studies did not confirm this benefit over placebo.[7]

Several factors could contribute to this disconnect between preclinical success and clinical failure:

  • Animal Model Limitations: While valuable, rodent and even primate models of PD do not fully replicate the complexity and progressive nature of the human disease.[12][13] The neurotoxicant-induced models represent a static injury, unlike the slow degeneration in human PD.

  • Clinical Trial Design: The clinical trials for A₂A antagonists were primarily conducted in patients already on optimized, often high-dose, levodopa regimens. Preclinical studies, however, often show that A₂A antagonists have a more robust effect when combined with low or sub-threshold doses of L-DOPA.[20][21] This suggests the clinical setting may not have been optimal to observe the drug's maximum potential benefit.

  • Subtle Pharmacological Differences: While both are potent A₂A antagonists, subtle differences in pharmacokinetics, receptor residence time, or off-target activities between preladenant and istradefylline could have contributed to their different clinical outcomes.

Conclusion

The case of preladenant serves as a critical reminder of the challenges in translating preclinical findings to clinical success. Its preclinical data, showing high potency, selectivity, and efficacy in established animal models, were highly encouraging. However, this did not predict its performance in late-stage clinical trials. The successful approval of istradefylline demonstrates that the A₂A receptor remains a valid therapeutic target. The divergent outcomes of these two similar compounds highlight the limitations of current preclinical models and the importance of clinical trial design in demonstrating efficacy for non-dopaminergic therapies in Parkinson's disease. Future research should focus on refining animal models and exploring therapeutic strategies, such as use in earlier stages of PD, that may better align with the mechanism of action of A₂A antagonists.[20][21]

References

A Critical Review of Clinical Trial Data for Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Neprilysin (NEP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the management of heart failure. By preventing the breakdown of natriuretic peptides and other vasoactive substances, these drugs offer a novel mechanistic approach to cardiovascular disease. This guide provides a critical review and comparison of the clinical trial data for key NEP inhibitors, focusing on sacubitril/valsartan, omapatrilat, and the earlier agent ecadotril. The aim is to offer an objective comparison of their performance with other alternatives, supported by experimental data.

Mechanism of Action: The Renin-Angiotensin-Aldosterone and Natriuretic Peptide Systems

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. The inhibition of neprilysin leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac remodeling. However, neprilysin also degrades angiotensin II; therefore, its inhibition can lead to an increase in angiotensin II levels. To counteract this, neprilysin inhibitors are often combined with angiotensin receptor blockers (ARBs) or angiotensin-converting enzyme (ACE) inhibitors.[1][2]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) cluster_NEP Neprilysin (NEP) Action cluster_Inhibitors Therapeutic Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R NEP Neprilysin (NEP) AngiotensinII->NEP Degradation Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Fibrosis Fibrosis & Hypertrophy AT1R->Fibrosis ProBNP Pro-BNP BNP BNP (Active) ProBNP->BNP NPR Natriuretic Peptide Receptors BNP->NPR BNP->NEP Degradation Vasodilation Vasodilation NPR->Vasodilation Natriuresis Natriuresis & Diuresis NPR->Natriuresis AntiFibrosis Anti-Fibrotic Effects NPR->AntiFibrosis InactivePeptides Inactive Peptides NEP->InactivePeptides ARNI ARNI (e.g., Sacubitril/Valsartan) ARNI->AT1R Blocks ARNI->NEP Inhibits ACEi ACE Inhibitor (e.g., Enalapril) ACEi->AngiotensinI Inhibits ACE ARB ARB (e.g., Valsartan) ARB->AT1R Blocks

Caption: Signaling pathways of the RAAS and NPS, and the mechanism of action of NEP inhibitors.

Comparative Clinical Trial Data

The clinical development of NEP inhibitors has seen both landmark successes and notable setbacks. The following tables summarize the key quantitative data from pivotal clinical trials for sacubitril/valsartan and omapatrilat, as well as earlier data for ecadotril.

Sacubitril/Valsartan (Angiotensin Receptor-Neprilysin Inhibitor - ARNI)

Sacubitril/valsartan is the first-in-class ARNI and has become a cornerstone in the treatment of heart failure with reduced ejection fraction (HFrEF).

Table 1: Key Efficacy Outcomes for Sacubitril/Valsartan in Heart Failure Trials

Trial NamePatient PopulationComparatorPrimary EndpointResult
PARADIGM-HF HFrEF (NYHA II-IV)EnalaprilComposite of CV death or HF hospitalization20% relative risk reduction with sacubitril/valsartan (HR 0.80, p<0.001)[2][3]
PARAGON-HF HFpEF (NYHA II-IV, LVEF ≥45%)ValsartanComposite of total HF hospitalizations and CV deathDid not meet statistical significance for the primary endpoint (Rate Ratio 0.87, p=0.06). Showed benefit in a subgroup of patients with LVEF on the lower end of the spectrum and in women.[4][5]
PIONEER-HF Stabilized acute decompensated HFrEFEnalaprilChange in NT-proBNP from baseline29% greater reduction in NT-proBNP with in-hospital initiation of sacubitril/valsartan (Ratio of change 0.71, p<0.001)[6]
PARAMOUNT HFpEF (NYHA II-III, LVEF ≥45%)ValsartanChange in NT-proBNP at 12 weeksGreater reduction in NT-proBNP with sacubitril/valsartan.[4]

Table 2: Key Safety Outcomes for Sacubitril/Valsartan

Trial NameAdverse EventSacubitril/ValsartanComparator
PARADIGM-HF Symptomatic Hypotension14.0%9.2% (Enalapril)
Angioedema0.5%0.2% (Enalapril)
Renal Impairment10.1%11.5% (Enalapril)
Hyperkalemia11.6%14.0% (Enalapril)
PARAGON-HF AngioedemaMore common with sacubitril/valsartanLess common with Valsartan
HypotensionMore common with sacubitril/valsartanLess common with Valsartan
HyperkalemiaLess common with sacubitril/valsartanMore common with Valsartan
Omapatrilat (Vasopeptidase Inhibitor)

Omapatrilat, which inhibits both NEP and ACE, showed early promise but ultimately failed to gain regulatory approval due to safety concerns, primarily a higher incidence of angioedema.[7]

Table 3: Key Efficacy and Safety Outcomes for Omapatrilat

Trial NamePatient PopulationComparatorPrimary EndpointResultKey Safety Finding
IMPRESS Stable, symptomatic HFLisinoprilChange in exercise durationNot specified in provided abstracts.Fewer endpoints (hospitalizations for HF or mortality) in the omapatrilat group.[8]
OVERTURE NYHA class II-IV HF (LVEF ≤30%)EnalaprilAll-cause mortality or HF-related hospitalizationNo significant difference (HR 0.94, p=0.187)[9]Higher incidence of angioedema (0.8% vs. 0.5%)[9]
OCTAVE HypertensionEnalaprilBlood pressure reductionGreater BP reduction with omapatrilat (~3 mmHg)[9]Significantly higher rate of angioedema (2.17% vs. 0.68%), especially in Black patients (5.54% vs. 1.62%)[9][10]
Ecadotril (NEP Inhibitor)

Ecadotril was one of the earlier NEP inhibitors studied. A pilot study in patients with mild to moderate heart failure did not demonstrate significant improvements in clinical symptoms.

Table 4: Key Outcomes for Ecadotril

Trial NamePatient PopulationComparatorPrimary EndpointResult
U.S. Ecadotril Pilot Safety Study Mild to moderate HF (LVEF ≤35%)PlaceboShort-term safety and tolerabilityGenerally well-tolerated, but no observed changes in signs and symptoms of HF, NYHA class, or patient self-assessment.[11]

Experimental Protocols of Key Clinical Trials

A generalized workflow for the pivotal clinical trials discussed is outlined below.

PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization PatientScreening->Randomization TreatmentArmA Treatment Arm A (e.g., NEP Inhibitor) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (Comparator) Randomization->TreatmentArmB FollowUp Follow-up Period (Data Collection) TreatmentArmA->FollowUp TreatmentArmB->FollowUp EndpointAnalysis Primary & Secondary Endpoint Analysis FollowUp->EndpointAnalysis

Caption: A generalized clinical trial workflow.

PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure)
  • Objective: To determine if sacubitril/valsartan was superior to enalapril in reducing the risk of cardiovascular death or hospitalization for heart failure in patients with HFrEF.[12]

  • Patient Population: Patients with NYHA class II-IV heart failure, an ejection fraction of 40% or less (later amended to 35% or less), and elevated plasma B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels.

  • Intervention: Patients were randomized to receive either sacubitril/valsartan (target dose 200 mg twice daily) or enalapril (target dose 10 mg twice daily).

  • Primary Endpoint: A composite of death from cardiovascular causes or a first hospitalization for worsening heart failure.[12]

OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events)
  • Objective: To compare the efficacy and safety of omapatrilat with enalapril in patients with advanced heart failure.[9]

  • Patient Population: 5,770 patients with NYHA class II-IV heart failure and a left ventricular ejection fraction of 30% or less who had a recent heart failure-related hospital admission.[9]

  • Intervention: Patients were randomized to receive either omapatrilat (target dose 40 mg once daily) or enalapril (target dose 10 mg twice daily).[9]

  • Primary Endpoint: The composite of all-cause mortality or hospitalization for heart failure.[9]

OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril)
  • Objective: To compare the antihypertensive efficacy and safety of omapatrilat and enalapril.[10]

  • Patient Population: 25,302 patients with untreated or uncontrolled hypertension.[10]

  • Intervention: Patients were randomized to receive omapatrilat (10 mg initial dose) or enalapril (5 mg initial dose).[10]

  • Primary Endpoint: Blood pressure reduction and incidence of adverse events, particularly angioedema.

Critical Review and Future Directions

The clinical trial data for NEP inhibitors highlights a journey of refinement in targeting the natriuretic peptide system. The early promise of omapatrilat was curtailed by the significant risk of angioedema, likely due to the dual inhibition of ACE and NEP, leading to a greater accumulation of bradykinin.[7] The development of sacubitril/valsartan, which pairs a neprilysin inhibitor with an ARB instead of an ACE inhibitor, successfully mitigated this risk, leading to the landmark success of the PARADIGM-HF trial.

Sacubitril/valsartan has demonstrated clear superiority over ACE inhibitors in patients with HFrEF, reducing both mortality and hospitalizations.[2][3] Its role in HFpEF is less defined, with the PARAGON-HF trial not meeting its primary endpoint, although showing potential benefits in certain subgroups.[4] The PIONEER-HF trial has provided evidence for the safe and beneficial initiation of sacubitril/valsartan in hospitalized patients with acute decompensated heart failure.[6]

Ongoing research continues to explore the full potential of ARNIs across the spectrum of cardiovascular diseases. Studies are investigating their effects in various other conditions such as acute coronary syndrome, stable ischemic heart disease, and pulmonary hypertension.[2] The long-term effects on renal function, metabolic parameters, and cognitive function are also areas of active investigation.[1]

References

Safety Operating Guide

Navigating the Disposal of (R)-SCH 42495: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a specialized research compound such as (R)-SCH 42495, an adenosine A2A receptor antagonist, a specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available. In such instances, a conservative approach, treating the substance as hazardous waste with unknown characteristics, is the most prudent course of action. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound and other novel research compounds.

Guiding Principle: Assume Hazardous Properties

In the absence of specific data, this compound should be managed as a hazardous waste. Hazardous wastes are typically defined by one or more of the following characteristics.

Hazard Characteristic Description Examples
Ignitability Liquids with a flash point below 140°F, solids that can cause fire through friction, or oxidizing materials.Ethanol, acetone, sodium nitrate
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Hydrochloric acid, sodium hydroxide
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Sodium metal, potassium cyanide, picric acid
Toxicity Harmful or fatal when ingested or absorbed; can release toxic constituents into the environment.Heavy metals, pesticides, many organic compounds

Given that this compound is a nitrogen-containing heterocyclic organic compound, it should be handled with care, assuming it may possess toxic properties.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for laboratory chemical waste management and should be followed in conjunction with your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Treat as Hazardous: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be disposed of as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is common practice to segregate halogenated and non-halogenated organic wastes.[1][2] As a novel compound, it is safest to keep its waste stream separate.

2. Proper Containerization:

  • Use Compatible Containers: Waste must be stored in containers made of a material compatible with the chemical.[2] For organic compounds like this compound, glass or appropriate plastic containers are generally suitable.

  • Ensure Good Condition: Containers must be in good condition with tightly fitting screw caps to prevent leaks or spills.[2] Funnels should not be left in the container opening.

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.

3. Accurate and Complete Labeling:

  • Label Immediately: All waste containers must be labeled as soon as waste is added.

  • Required Information: The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". For solutions, list all components and their approximate concentrations.[2]

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Deface Original Labels: If reusing an empty chemical bottle for waste, completely remove or deface the original product label.[2]

4. Safe Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers closed at all times except when adding waste.[2]

  • Weekly Inspections: Inspect the SAA weekly for any signs of leaks or container degradation.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office for pickup.

  • Empty Containers: An empty container that held this compound must also be treated as hazardous waste. If it held what is categorized as an "acutely hazardous" or "P-list" chemical, it would require triple rinsing with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] Given the unknown toxicity of this compound, it is prudent to follow this triple-rinse procedure for its original container.

Disposal Workflow for Research Chemicals

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.

Workflow for Disposal of this compound start Start: Generation of This compound Waste sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow explicit disposal instructions in the SDS. sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste with unknown properties. sds_check->treat_hazardous No ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup when container is full. follow_sds->ehs_pickup segregate Segregate from other waste streams. treat_hazardous->segregate containerize Use a compatible, sealed, and properly sized container. segregate->containerize label_waste Label container with: 'Hazardous Waste' Full Chemical Name & Conc. Start Date & PI Info containerize->label_waste store_saa Store in a designated Satellite Accumulation Area (SAA). label_waste->store_saa store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal decision workflow for a research chemical.

By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene and waste management plans.

References

Personal protective equipment for handling (R)-SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-SCH 42495 was publicly available at the time of this document's creation. The following guidance is based on general safety protocols for handling potent, small molecule research compounds and information available for the broader class of adenosine A2A receptor antagonists. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local and federal regulations.

This compound is an adenosine A2A receptor antagonist. While many compounds in this class have been reported to be safe in clinical trials and animal models, all research chemicals should be handled with care, assuming they are potentially hazardous until proven otherwise.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure during the handling of this compound. The required level of PPE will depend on the specific procedure and the quantity of the compound being handled.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI-approved Safety Goggles- N95 Respirator (or higher)
Solution Preparation - Disposable Nitrile Gloves- Lab Coat- ANSI-approved Safety Goggles or Face Shield
In-vitro/In-vivo Administration - Disposable Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Chemical-resistant Gloves (e.g., nitrile)- Disposable Lab Coat or Gown- ANSI-approved Safety Goggles and Face Shield- N95 Respirator (for solids) or appropriate respirator for solvent vapors
Waste Disposal - Disposable Nitrile Gloves- Lab Coat- Safety Glasses

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

2. Weighing and Solution Preparation:

  • When handling the solid compound, perform all weighing and aliquoting within a chemical fume hood or a powder containment hood.

  • Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

  • Prepare solutions in a well-ventilated area, such as a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • When performing experiments, wear the appropriate PPE as outlined in the table above.

  • Avoid skin contact and inhalation.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS.

  • For small spills of the solid, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area after cleanup.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional, local, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4]

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including gloves, weigh paper, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • The container should be labeled as "Hazardous Waste" and include the full chemical name: this compound.[3]

  • Unused or expired compound must also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Once the container is full, or as per institutional guidelines, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[3][5]

  • Most pharmaceutical waste from research laboratories is managed through incineration by a permitted treatment, storage, and disposal facility (TSDF).[3]

  • Retain all documentation related to the waste disposal for your records.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Contaminated Waste experiment->collect_waste Generate Waste spill Spill Occurs experiment->spill label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup spill_response Follow Spill Response Protocol spill->spill_response spill_response->collect_waste Dispose of Cleanup Materials

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.